molecular formula C6H5N3O2S B2728853 4-Cyanopyridine-2-sulfonamide CAS No. 1251259-15-0

4-Cyanopyridine-2-sulfonamide

Cat. No.: B2728853
CAS No.: 1251259-15-0
M. Wt: 183.19
InChI Key: RLKJGADWGKBXSV-UHFFFAOYSA-N
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Description

4-Cyanopyridine-2-sulfonamide is a useful research compound. Its molecular formula is C6H5N3O2S and its molecular weight is 183.19. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-4-5-1-2-9-6(3-5)12(8,10)11/h1-3H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKJGADWGKBXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251259-15-0
Record name 4-cyanopyridine-2-sulfonamide
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Foundational & Exploratory

4-Cyanopyridine-2-sulfonamide: Structural Mechanics, Synthesis, and Applications in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly shifts toward highly functionalized, multi-target scaffolds, 4-Cyanopyridine-2-sulfonamide (4-CPS) has emerged as a critical heterocyclic building block. Characterized by its dual functional groups—a strongly electron-withdrawing cyano moiety and a hydrogen-bond-donating/accepting sulfonamide—4-CPS serves both as a potent pharmacophore in viral protease inhibition and as a programmable, cleavable linker in targeted prodrug delivery systems. This technical guide deconstructs the structural properties, mechanistic utility, and synthetic methodologies of 4-CPS, providing drug development professionals with field-proven protocols for its integration into advanced therapeutic pipelines.

Chemical Identity & Structural Mechanics

The pharmacological versatility of 4-CPS is directly dictated by its electronic topology. The cyano group at the 4-position withdraws electron density from the pyridine ring, increasing the electrophilicity of the core and modulating the pKa of the 2-sulfonamide group. This electronic tuning enhances the sulfonamide's ability to participate in rigid hydrogen-bonding networks within target enzyme active sites.

Quantitative Chemical Properties

The following table summarizes the core physicochemical identifiers and structural data for 4-CPS 1.

PropertyValue
Compound Name This compound
CAS Number 1251259-15-0
Molecular Formula C₆H₅N₃O₂S
Monoisotopic Mass 183.01025 Da
SMILES C1=CN=C(C=C1C#N)S(=O)(=O)N
InChIKey RLKJGADWGKBXSV-UHFFFAOYSA-N

Mechanistic Role in Medicinal Chemistry

HIV-1 Protease Inhibition via QSAR Optimization

In the development of cycloalkylpyranone-based HIV-1 protease inhibitors, achieving high binding affinity requires precise spatial orientation of hydrophobic and hydrogen-bonding groups. Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that incorporating the 4-cyano-2-pyridinesulfonamide moiety at the meta-position of the 3-substituent phenyl ring yields the maximum statistical weight for enzyme binding affinity 2.

Causality: The pyridine nitrogen and sulfonamide oxygens act as an anchor, forming a rigid H-bond network with the protease's catalytic aspartate residues. Simultaneously, the 4-cyano group projects into the hydrophobic S1/S1' pockets, optimizing bulk tolerance and excluding water from the active site, thereby driving the thermodynamics of binding [[3]]().

QSAR_HIV Scaffold Cycloalkylpyranone Scaffold Substituent 3-Substituent Phenyl Ring Scaffold->Substituent Functionalization MetaPos Meta-Position Selection Substituent->MetaPos Regioselectivity Group 4-Cyano-2-pyridinesulfonamide (4-CPS) Moiety MetaPos->Group Attachment Affinity Maximized HIV-1 PR Binding Affinity Group->Affinity Hydrophobic & H-Bond Interactions

Logical flow of QSAR-directed HIV-1 protease inhibitor optimization using 4-CPS.

Targeted Prodrug Delivery via GST Cleavage

4-CPS is also utilized as a programmable linker in targeted drug delivery systems. Sulfonamide derivatives can be engineered as prodrugs that remain stable in systemic circulation but undergo rapid cleavage when exposed to Glutathione S-transferase (GST)—an enzyme frequently overexpressed in neoplastic tissues 4.

Causality: The electron-deficient nature of the 4-cyanopyridine ring makes the adjacent sulfonamide bond highly susceptible to nucleophilic attack by reduced glutathione (GSH) within the GST active site. This targeted catalysis releases the free amino group of the active therapeutic payload exclusively within the tumor microenvironment [[4]]().

GST_Cleavage Prodrug Sulfonamide Prodrug (4-CPS Derivative) GST Glutathione S-Transferase (GST) + GSH Prodrug->GST Binding Cleavage Sulfonamide Bond Cleavage GST->Cleavage Catalysis ActiveDrug Active Therapeutic Payload Cleavage->ActiveDrug Release Byproduct 4-CPS / GSH Adduct Cleavage->Byproduct Elimination

Mechanistic pathway of GST-mediated sulfonamide prodrug cleavage releasing active therapeutics.

Synthetic Methodologies

The synthesis of 4-CPS requires rigorous control of reaction conditions to prevent the premature hydrolysis of the sulfonyl chloride intermediate and to protect the sensitive cyano group. The following protocol adapts validated methodologies for the synthesis of 2-pyridinesulfonamides .

Protocol: De Novo Synthesis of this compound

Step 1: Mercaptylation (Nucleophilic Aromatic Substitution)

  • Action: React 2-chloro-4-cyanopyridine with an equimolar amount of thiourea in refluxing ethanol for 4 hours. Cool and neutralize with saturated aqueous sodium carbonate.

  • Causality: Thiourea acts as a potent sulfur nucleophile, displacing the 2-chloro group to form an isothiouronium salt. Base-mediated hydrolysis subsequently yields the 2-mercapto-4-cyanopyridine intermediate.

Step 2: Oxidative Chlorination

  • Action: Suspend the 2-mercapto-4-cyanopyridine in a biphasic mixture of dichloromethane (DCM) and water. Cool the system strictly to 0°C. Bubble chlorine gas (Cl₂) slowly through the mixture until the reaction is complete (monitored by TLC).

  • Causality: Chlorine oxidizes the thiol directly to a sulfonyl chloride (-SO₂Cl). Maintaining the temperature at 0°C is absolute critical; elevated temperatures will cause over-oxidation or base-catalyzed hydrolysis of the cyano group into an amide or carboxylic acid.

Step 3: Anhydrous Amination

  • Action: Extract the organic phase containing the sulfonyl chloride, dry over anhydrous MgSO₄, and filter. Cool the filtrate to <5°C and introduce excess anhydrous ammonia (NH₃) gas over 30 minutes. Stir for an additional 2 hours at room temperature.

  • Causality: The use of anhydrous ammonia is non-negotiable. The presence of water would lead to rapid hydrolysis of the highly reactive sulfonyl chloride back to the inactive sulfonic acid. Ammonia serves as the nucleophile, yielding the final sulfonamide .

Step 4: Purification

  • Action: Filter the precipitated ammonium chloride byproduct. Wash the organic layer with cold water, concentrate under reduced pressure, and recrystallize the product to yield pure 4-CPS.

Experimental Workflows & Protocols

To evaluate the efficacy of 4-CPS as a prodrug linker, researchers must employ a self-validating assay that confirms cleavage is enzymatically driven rather than a result of spontaneous aqueous hydrolysis.

Protocol: Self-Validating GST-Mediated Cleavage LC-MS Assay

This protocol establishes a closed-loop mass balance, tracking the disappearance of the prodrug and the stoichiometric appearance of both the active payload and the GSH-adduct.

  • Substrate Preparation: Dissolve the 4-CPS-derived prodrug in LC-MS grade DMSO to create a 10 mM stock solution.

  • Reaction Matrix: Prepare a reaction buffer of 100 mM Potassium Phosphate (pH 7.4) containing 1 mM reduced glutathione (GSH). Dilute the prodrug stock into the buffer to a final concentration of 100 µM.

  • Enzymatic Initiation: Aliquot 100 µL of the mixture into an Eppendorf tube. Add 1 µg of recombinant human Glutathione S-transferase (e.g., GSTP1-1) to initiate the reaction. Prepare a parallel control tube without GST to monitor spontaneous hydrolysis.

  • Incubation & Quenching: Incubate at 37°C. At precise time intervals (0, 15, 30, 60, and 120 minutes), extract 10 µL aliquots and immediately quench by adding 90 µL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate the GST enzyme.

  • LC-MS/MS Analysis: Inject the supernatant into a reverse-phase LC-MS/MS system.

    • Self-Validation Logic: You must quantify three distinct masses: (A) The intact prodrug (decreasing), (B) The free active drug payload (increasing), and (C) The 4-CPS-GSH adduct (increasing). If the molar sum of B and C equals the molar loss of A in the enzyme tube, but no change occurs in the control tube, the protocol definitively validates targeted, GST-specific cleavage.

References

  • 1PubChemLite - this compound (C6H5N3O2S). Université du Luxembourg.

  • 4US6653331B2 - Targeted drug delivery using sulfonamide derivatives. Google Patents.

  • 2Quantitative Structure-Activity Relationships of Some Hiv-Protease Inhibitors. Taylor & Francis Online.

  • 3US6169181B1 - Compounds useful to treat retroviral infections. Google Patents.

  • []() Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Asian Journal of Chemistry.

Sources

4-Cyanopyridine-2-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

4-Cyanopyridine-2-sulfonamide (CAS 1251259-15-0): Structural Dynamics, Synthesis, and Application in Carbonic Anhydrase Inhibition

Executive Summary

In the landscape of modern rational drug design, bifunctional building blocks are critical for developing highly selective therapeutics. This compound is a highly specialized heteroaromatic compound that merges two powerful chemical motifs: a primary sulfonamide and a para-positioned nitrile group. The primary sulfonamide serves as a classical Zinc Binding Group (ZBG) for metalloenzymes like Carbonic Anhydrase (CA), while the cyano group acts as a versatile synthetic handle for downstream functionalization (e.g., conversion to tetrazoles, amidines, or benzylamines). This technical guide explores the structural parameters, mechanistic pharmacology, and validated synthetic workflows associated with this compound.

Chemical Identity & Structural Parameters

Accurate identification and physicochemical profiling are the first steps in integrating a building block into a screening library. The integration of the endocyclic nitrogen in the pyridine ring significantly alters the electronic distribution and topological polar surface area (TPSA) compared to traditional benzenesulfonamides.

Table 1: Chemical Identifiers and Physicochemical Properties

Parameter Value
IUPAC Name This compound
CAS Number 1251259-15-0[1][2][3]
Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
SMILES NS(=O)(=O)c1cc(C#N)ccn1[4]
InChIKey RLKJGADWGKBXSV-UHFFFAOYSA-N[4]

| Topological Polar Surface Area (TPSA) | 90.1 Ų |

Pharmacological Relevance: The Pyridine "Tilt" Mechanism

Primary sulfonamides are the most efficient ZBGs for inhibiting Carbonic Anhydrases (CAs, EC 4.2.1.1), a family of metalloenzymes that catalyze the hydration of carbon dioxide[5]. In the active site, the sulfonamide binds in its deprotonated form (


), displacing the zinc-bound water molecule and coordinating directly to the catalytic Zn(II) ion[6][7].

However, the challenge in CA inhibitor design is isoform selectivity . Humans express 15 CA isoforms; inhibiting off-target cytosolic isoforms (like hCA I and II) leads to side effects, whereas targeting transmembrane isoforms (like hCA IX and XII) is a validated strategy for disrupting tumor microenvironments[5][8].

The Causality of the Pyridine Scaffold: Replacing a traditional benzenesulfonamide with a pyridine-2-sulfonamide fundamentally alters the binding orientation. As demonstrated by, the endocyclic nitrogen of the pyridine ring induces a conformational "tilt" of the heterocyclic scaffold when bound to the enzyme[8].

  • In off-target hCA II: This tilt forces the 4-position substituent (the cyano group) into a steric clash with the hydroxyl moiety of Thr200, drastically reducing binding affinity[8][9].

  • In target hCA IX/XII: The active site is wider and more accommodating. The tilted scaffold fits perfectly into the hydrophobic sub-pockets, resulting in low-nanomolar, highly selective inhibition[8][10].

CABinding Inhibitor This compound (Deprotonated -SO2NH-) Zn Catalytic Zn(II) Ion (Tetrahedral Geometry) Inhibitor->Zn Direct Coordination (Displaces H2O/OH-) Thr199 Thr199 Residue (H-Bond Acceptor) Inhibitor->Thr199 Hydrogen Bond (NH to OG1) Hydrophobic Hydrophobic Pocket (Val121, Phe131) Inhibitor->Hydrophobic Pyridine Ring Tilt (Van der Waals)

Fig 1. Binding mechanism of this compound within the Carbonic Anhydrase active site.

Table 2: Comparative Carbonic Anhydrase Inhibition Profile (Representative


 values, nM) 
(Note: Values represent established scaffold trends for pyridine-2-sulfonamides vs benzenesulfonamides)
Scaffold Type hCA I (Cytosolic) hCA II (Cytosolic) hCA IX (Tumor) hCA XII (Tumor)
Benzenesulfonamide core ~250 ~1.5 ~25 ~5.0

| Pyridine-2-sulfonamide core | >10,000 | >5,000 | ~15 | ~4.5 |

Synthetic Pathways & Functionalization

The synthesis of 2-pyridinesulfonamides is notoriously more difficult than their benzene counterparts due to the instability of 2-pyridinesulfonyl chlorides. Direct chlorosulfonation of pyridines fails. Instead, a highly reliable, self-validating three-step protocol utilizing oxidative chlorination is required.

Causality of the Reagent Choices:

  • Thioetherification: 2-chloro-4-cyanopyridine is activated for Nucleophilic Aromatic Substitution (

    
    ) by the electron-withdrawing cyano and endocyclic nitrogen groups. Benzyl mercaptan (BnSH) is used because the benzyl group acts as an excellent leaving group during subsequent oxidation.
    
  • Oxidative Chlorination: N-Chlorosuccinimide (NCS) in aqueous HCl generates electrophilic chlorine. This oxidizes the sulfur atom and cleaves the benzyl-sulfur bond, yielding the highly reactive sulfonyl chloride. Temperature control (<10°C) is critical to prevent the sulfonyl chloride from hydrolyzing into an inert sulfonic acid.

  • Sulfonamidation: Excess aqueous ammonia rapidly traps the sulfonyl chloride. THF is used as a co-solvent to maintain the solubility of the intermediate.

Synthesis SM 2-Chloro-4-cyanopyridine Step1 Step 1: Thioetherification Reagents: BnSH, K2CO3, DMF Intermediate: 2-(benzylthio)-4-cyanopyridine SM->Step1 Step2 Step 2: Oxidative Chlorination Reagents: NCS, HCl, MeCN/H2O Intermediate: 4-cyanopyridine-2-sulfonyl chloride Step1->Step2 Step3 Step 3: Sulfonamidation Reagents: NH3 (aq), THF Product: this compound Step2->Step3

Fig 2. Three-step synthetic workflow for this compound via oxidative chlorination.

Experimental Workflows

Protocol A: Synthesis of this compound

This protocol is designed as a self-validating system; each step includes a distinct quality control checkpoint.

Step 1: Synthesis of 2-(benzylthio)-4-cyanopyridine

  • Dissolve 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (1.5 eq) and benzyl mercaptan (1.1 eq) dropwise at 0°C.
    
  • Stir at room temperature for 4 hours.

  • Validation: Quench an aliquot in water and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.

  • Pour the mixture into ice water, filter the resulting precipitate, and dry under vacuum.

Step 2: Oxidative Chlorination

  • Suspend the thioether (1.0 eq) in a mixture of MeCN and 2M HCl (ratio 4:1, 0.2 M).

  • Cool the suspension strictly to 0–5°C using an ice-brine bath.

  • Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise over 30 minutes. Maintain temperature <10°C.

  • Stir for 1 hour.

  • Validation: Extract a micro-aliquot into DCM. GC-MS or LC-MS (using a methanol quench to observe the methyl sulfonate ester) must confirm the disappearance of the thioether mass.

  • Extract the bulk mixture with cold DCM, wash with brine, dry over

    
    , and concentrate under reduced pressure at <25°C. Use immediately in Step 3.
    

Step 3: Sulfonamidation

  • Dissolve the crude sulfonyl chloride in anhydrous THF (0.2 M) and cool to 0°C.

  • Add 28% aqueous ammonia (10.0 eq) dropwise.

  • Stir for 2 hours at room temperature.

  • Validation: LC-MS of the crude mixture should show the target mass

    
    .
    
  • Concentrate the mixture to remove THF, adjust the aqueous layer to pH 6 with 1M HCl, and extract with EtOAc. Purify via flash chromatography (DCM/MeOH 95:5) to yield this compound.

Protocol B: Stopped-Flow Hydration Assay (CA Inhibition)

To validate the biological activity of the synthesized compound, a kinetic assay measuring the hydration of


 is required.
  • Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.5, containing 0.1 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
    
  • Enzyme Preparation: Dilute recombinant hCA IX to a final well concentration of 10 nM.

  • Substrate Preparation: Saturate ultra-pure water with

    
     gas at 20°C to achieve a ~15 mM 
    
    
    
    stock solution.
  • Assay Execution:

    • Incubate the enzyme with varying concentrations of this compound (0.1 nM to 10 µM) for 15 minutes to allow the "pyridine tilt" binding equilibrium to establish.

    • Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the

      
       substrate solution.
      
  • Data Acquisition & Validation: Monitor the absorbance at 557 nm (the isosbestic point of Phenol Red) for 10 seconds. The initial velocity of the pH drop correlates directly with enzyme activity. Plot fractional activity vs. inhibitor concentration to calculate the

    
     using the Cheng-Prusoff equation. Self-Validation: Ensure the uncatalyzed hydration rate (blank without enzyme) is subtracted from all readings to prevent false-positive inhibition artifacts.
    

References

  • Supuran, C. T. (2014). Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry.[Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.[Link]

  • PubChem. Targeted drug delivery using sulfonamide derivatives (Patent US6653331B2). [Link]

Sources

Engineering Potency: The Biological Activity and Mechanistic Profiling of 4-Cyano-Substituted Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The 4-Cyano Advantage

In modern medicinal chemistry, the sulfonamide functional group (–SO₂NH₂) is a privileged pharmacophore renowned for its metabolic stability, low toxicity, and ability to act as a transition-state analog in enzymatic active sites 1. When conjugated with a pyridine ring, the resulting pyridine sulfonamides exhibit a broad spectrum of biological activities. However, the strategic substitution of a cyano group (–C≡N) at the 4-position of the pyridine ring fundamentally alters the molecule's electronic and steric profile, unlocking highly targeted therapeutic modalities.

From a mechanistic standpoint, the 4-cyano group exerts strong electron-withdrawing effects via both inductive (–I) and resonance (–R) pathways. This significantly decreases the electron density on the pyridine nitrogen, which in turn lowers the


 of the adjacent sulfonamide moiety. A lower 

ensures a higher fraction of the sulfonamide exists in its anionic state at physiological pH (7.4)—the active form required to coordinate with catalytic metal ions, such as the

ion in Carbonic Anhydrases (CAs) 2. Furthermore, in synthetic workflows, 4-cyanopyridine serves as an exceptional precursor for generating persistent pyridyl radicals, enabling late-stage decyanative pyridylation for complex drug development 3.

Primary Biological Modalities

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases catalyze the reversible hydration of CO₂. 4-cyano-substituted pyridine sulfonamides have emerged as highly selective inhibitors of specific CA isoforms.

  • Anticancer Activity (hCA IX and XII): Tumor hypoxia upregulates hCA IX, leading to extracellular acidification that promotes metastasis. Pyrazolo[4,3-c]pyridine sulfonamides effectively bind to the active site of hCA IX, neutralizing this survival mechanism 2.

  • Antibacterial Activity (β- and γ-CAs): Bacterial strains express β- and γ-CA classes, which are structurally distinct from human α-CAs. These sulfonamides demonstrate potent inhibitory activity against γ-CA from E. coli and β-CA from Burkholderia pseudomallei, offering an alternative mechanism to combat extensive drug resistance 2.

Kinase and CYP17 Modulation

Beyond CAs, these scaffolds exhibit significant antitumor and endocrine-modulating properties. Pyridine and thiazole derivatives incorporating sulfonamide residues have shown substantial cytotoxicity against the MCF-7 breast cancer cell line 4. Additionally, 4-cyano-3-pyridinyl sulfonamides have been patented as potent inhibitors of the CYP17 enzyme, a critical target in the treatment of prostate cancer and other proliferative diseases 5.

Antimalarial Efficacy

Triazolopyridine compounds bearing sulfonamide substituents are highly active against protozoan parasites. Specific derivatives, such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, have demonstrated excellent in vitro antimalarial activity against Plasmodium falciparum1.

Mechanistic Pathways

CA9_Pathway Hypoxia Tumor Hypoxia (HIF-1α) CA9 CA IX Overexpression Hypoxia->CA9 Acidification Extracellular Acidification CA9->Acidification Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Prevented Inhibitor 4-Cyano-Pyridine Sulfonamide Inhibitor->CA9 Inhibits

Mechanism of CA IX inhibition by 4-cyano-pyridine sulfonamides in hypoxic tumors.

Quantitative Efficacy Data

The following table summarizes the quantitative biological activity of various 4-cyano-substituted and related pyridine sulfonamides across different therapeutic targets:

Compound ClassPrimary TargetBiological ActivityReference
Pyrazolo[4,3-c]pyridine SulfonamideshCA IX (Tumor-associated)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 15 – 85 nM
2
Triazolopyridine SulfonamidesP. falciparum (Antimalarial)

= 2.24 – 4.98 µM
[[1]]()
Pyridine Sulfonamide HybridsMCF-7 Breast Cancer Cells

= 14.2 – 19.2 µM
4-Cyano-3-pyridinyl SulfonamidesCYP17 Enzyme (Prostate Cancer)Potent Inhibition5

Validated Experimental Protocols

Protocol A: Synthesis via Decyanative Pyridylation

Because the 4-cyano group acts as an excellent radical leaving group, these compounds are often synthesized via visible light-mediated 1,2-difunctionalization 3.

  • Photocatalyst Setup: Combine the 4-cyanopyridine precursor with a photoredox catalyst (e.g., Ir-based) in a degassed solvent. Causality: Degassing prevents oxygen from quenching the excited state of the photocatalyst.

  • Radical Generation: Irradiate with blue LEDs. Causality: Visible light irradiation excites the catalyst, enabling single-electron transfer (SET) to generate a persistent pyridyl radical, effectively expelling the cyano group to allow C4-functionalization.

  • Sulfonylation: React the resulting intermediate with the desired sulfonyl chloride in the presence of triethylamine. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the nucleophile and drive the reaction to completion.

Protocol B: Stopped-Flow CO₂ Hydrase Kinetic Assay

To accurately measure the inhibitory constant (


) of 4-cyano-pyridine sulfonamides against CAs, a stopped-flow spectrophotometric assay is mandatory [[2]]().
  • Enzyme-Inhibitor Pre-incubation: Incubate the purified CA isoform with varying concentrations of the sulfonamide inhibitor for exactly 15 minutes at 20°C. Causality: This pre-incubation is critical to establish the thermodynamic equilibrium of the Enzyme-Inhibitor (E-I) complex prior to substrate introduction, ensuring accurate steady-state kinetic measurements.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the E-I solution with a CO₂-saturated buffer. Causality: CO₂ hydration is an extremely fast catalytic event; stopped-flow kinetics are required to capture the initial velocity (

    
    ) within milliseconds before equilibrium is reached.
    
  • Spectrophotometric Detection: Monitor absorbance at 558 nm using Phenol Red as an indicator. Causality: Phenol red changes color as the pH drops due to

    
     generation from CO₂ hydration, allowing real-time tracking of enzyme velocity.
    
  • System Validation: Run Acetazolamide (AAZ) in parallel as a positive control. Causality: If the system yields the literature-standard

    
     for AAZ (~25 nM for hCA II), the assay is self-validated, confirming the reliability of the test compound data.
    

Workflow Prep Enzyme/Inhibitor Prep (15 min) Mix Rapid Mixing (CO2 Buffer) Prep->Mix Detect Absorbance Detection (Phenol Red) Mix->Detect Analyze Kinetic Analysis (Ki Calc) Detect->Analyze

Step-by-step workflow for the stopped-flow CO2 hydrase kinetic assay.

Conclusion

The 4-cyano-substituted pyridine sulfonamide scaffold represents a highly tunable, potent class of therapeutic agents. By leveraging the electron-withdrawing properties of the cyano group, researchers can finely modulate the


 of the sulfonamide pharmacophore, resulting in exceptional binding affinities for metalloenzymes like Carbonic Anhydrase, as well as robust efficacy against malarial parasites and cancer-associated kinases.

References

  • Source: National Institutes of Health (NIH)
  • A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: MDPI URL
  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue Source: Taylor & Francis URL
  • US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors Source: Google Patents URL
  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Medicinal Chemistry Applications of Cyanopyridine Sulfonamide Derivatives

[1][2]

Executive Summary

The fusion of cyanopyridine and sulfonamide pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the structural synergy of these derivatives, which have emerged as potent multi-target agents.[1][2][3] By integrating the electron-withdrawing nitrile group (which modulates pyridine ring basicity and metabolic stability) with the classic sulfonamide zinc-binding/hydrogen-bonding motif, researchers have unlocked therapeutic efficacy across oncology (kinase and tubulin inhibition), carbonic anhydrase regulation, and antimicrobial sectors.

This technical document provides a blueprint for the rational design, synthesis, and biological evaluation of these derivatives, supported by validated protocols and mechanistic insights.

Chemical Architecture & Rationale

The Pharmacophore Synergy

The 2-amino-3-cyanopyridine core is not merely a structural spacer; it is an electronic modulator.

  • The Cyano Group (-CN) at C3: exerts a strong electron-withdrawing effect, reducing the electron density of the pyridine ring. This lowers the pKa of the pyridine nitrogen, altering solubility and reducing oxidative metabolism by cytochrome P450 enzymes.

  • The Sulfonamide Moiety (-SO₂NH₂): acts as a classic bioisostere for carboxylic acids but with distinct hydrogen-bonding geometry. It serves as a "warhead" for metalloenzymes (e.g., Carbonic Anhydrases) and a key interaction point for polar amino acid residues in kinase ATP-binding pockets.

Structural Logic

The most bioactive derivatives typically follow a Donor-Acceptor architecture:

  • Position 2 (Amino): H-bond donor, critical for hinge region binding in kinases.

  • Position 3 (Cyano): H-bond acceptor, often interacting with water networks or conserved residues (e.g., Gatekeeper residues).

  • Position 4 (Aryl-Sulfonamide): The vector for specificity. Attaching the sulfonamide here directs the molecule toward solvent-exposed regions or specific hydrophobic pockets (e.g., the hydrophobic II pocket in Carbonic Anhydrase).

Therapeutic Applications & SAR Case Studies

Case Study A: Dual EGFR/PIM-1 Kinase Inhibitors (Oncology)

Recent studies have identified cyanopyridine sulfonamides as potent inhibitors of PIM-1 kinase (Proviral Integration site for Moloney murine leukemia virus), a serine/threonine kinase overexpressed in prostate and triple-negative breast cancers.

  • Mechanism: The pyridine nitrogen and C2-amino group form a bidentate hydrogen bond with the kinase hinge region (Glu121/Val126). The sulfonamide tail extends to interact with Lys67, stabilizing the active conformation.

  • Key Data:

    • IC₅₀ (PIM-1): 0.248 µM (Compound 5b derivative).

    • Selectivity: High selectivity index (SI > 3) for cancer cells (PC-3) vs. normal fibroblasts (WI-38).

Case Study B: Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is the gold standard for Zinc (Zn²⁺) chelation in the CA active site.[4] Cyanopyridine derivatives have shown remarkable selectivity for tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion.[4] The bulky cyanopyridine scaffold sterically clashes with the narrower entrance of hCA I/II active sites but fits the wider, more hydrophobic entrance of hCA IX.

  • Key Data:

    • Ki (hCA IX): 137 nM.

    • Ki (hCA XII): 91 nM.

Visualization of Signaling & Mechanism

The following diagram illustrates the dual-pathway interference capability of these derivatives.

MechanismOfActioncluster_KinaseKinase Pathway (Cytosol)cluster_CAHypoxia Pathway (Membrane)CompoundCyanopyridineSulfonamidePIM1PIM-1 KinaseCompound->PIM1 ATP CompetitionBadBad Protein(Phosphorylation)Compound->BadBlocksCAIXhCA IX(Tumor Associated)Compound->CAIX Zn2+ ChelationpHIntracellular pHStabilizationCompound->pHDisruptsPIM1->Bad ActivatesApoptosisApoptosisInhibitionBad->Apoptosis PreventsCAIX->pH RegulatesMetastasisTumor Survival& MetastasispH->Metastasis Promotes

Figure 1: Dual mechanism of action targeting PIM-1 mediated survival pathways and hCA IX mediated pH regulation in hypoxic tumor microenvironments.

Synthetic Strategies: The One-Pot Protocol[7]

The most robust method for constructing the 2-amino-3-cyanopyridine core is the One-Pot Multicomponent Reaction (MCR) . This approach is favored for its high atom economy and scalability.

General Reaction: Aldehyde + Malononitrile + Ketone (or Chalcone) + Ammonium Acetate

Synthetic Workflow Diagram

SynthesisPathAldehyde4-Formylbenzene-sulfonamideIntermediateKnoevenagelCondensationAldehyde->IntermediateKetoneAcetophenone /KetoneMichaelMichaelAdditionKetone->MichaelMaloMalononitrileMalo->IntermediateAmmoniumAmmoniumAcetateAmmonium->MichaelIntermediate->MichaelCyclizationCyclization &AromatizationMichael->Cyclization Reflux/CatalystProduct2-Amino-3-Cyano-Pyridine SulfonamideCyclization->Product

Figure 2: One-pot multicomponent synthesis pathway via Knoevenagel condensation and Michael addition.

Experimental Protocols

Synthesis of 4-(2-amino-3-cyano-6-methylpyridin-4-yl)benzenesulfonamide

Rationale: This protocol uses a solvent-free or ethanol-reflux approach, minimizing waste (Green Chemistry) while maximizing yield.

Reagents:

  • 4-Formylbenzenesulfonamide (10 mmol)

  • Malononitrile (10 mmol)

  • Acetone (10 mmol) [or Acetophenone for phenyl derivative]

  • Ammonium Acetate (15 mmol)

  • Catalyst: Na₂CaP₂O₇ (nanostructured) or Piperidine (drops)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-formylbenzenesulfonamide (1.85 g) and malononitrile (0.66 g) in 20 mL of absolute ethanol.

  • Activation: Add 3-4 drops of piperidine (or 0.1 g of solid catalyst). Stir at room temperature for 10 minutes (Knoevenagel intermediate formation).

  • Addition: Add acetone (0.58 g) and ammonium acetate (1.15 g) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

  • Purification: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Ethanol to obtain the pure product.

  • Validation:

    • Yield: Expected 80-90%.

    • IR: Look for -CN stretch (~2210 cm⁻¹) and -NH₂ stretch (3300-3400 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Confirm sulfonamide singlet (~7.4 ppm) and pyridine protons.

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

Rationale: The stopped-flow CO₂ hydration assay is the industry standard for measuring CA kinetics (

Protocol:

  • Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM Na₂SO₄ (to maintain ionic strength). Add Phenol Red indicator (0.2 mM).

  • Enzyme Solution: Dilute recombinant hCA IX (or target isoform) in the buffer to a concentration of roughly 10–20 nM.

  • Inhibitor Prep: Dissolve the cyanopyridine sulfonamide derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer.

  • Reaction:

    • Chamber A: Enzyme + Inhibitor solution.

    • Chamber B: CO₂ saturated water.

  • Measurement: Rapidly mix Chamber A and B in the stopped-flow instrument. Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ) of the catalyzed reaction. Calculate 
    
    
    using non-linear regression (Log[Inhibitor] vs. Response). Convert to
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

Table 1: Comparative Potency of Cyanopyridine Sulfonamides

TargetCompound IDIC₅₀ / Ki (µM)Reference DrugRef. Drug Potency
PIM-1 Kinase 5b (Aryl-subst.)0.248Staurosporine0.015
EGFR Compound I0.600Gefitinib0.033
hCA IX 4-Pyr-Sulfonamide0.137Acetazolamide0.025
hCA XII 4-Pyr-Sulfonamide0.091Acetazolamide0.005
Lung Cancer (A549) Compound 9b0.910Doxorubicin0.500

Note: Data aggregated from recent high-impact studies (see References).

Future Perspectives

The cyanopyridine sulfonamide scaffold is evolving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand to the sulfonamide tail (which binds the protein of interest), researchers can degrade pathogenic proteins (like PIM-1) rather than just inhibiting them. This overcomes resistance mechanisms associated with simple occupancy-based inhibitors.

References

  • Synthesis and pharmacological applications of cyanopyridine derivatives: A review. Source: Googleapis.com (2023). URL:[Link]

  • Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity. Source: ResearchGate (2025). URL:[Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Source: NIH / PMC (2023). URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. Source: MDPI (2025).[5] URL:[Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. Source: MDPI (2022). URL:[Link]

Engineering Selectivity: The Structure-Activity Relationship (SAR) of Pyridine-2-Sulfonamides in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the transition from ubiquitous scaffolds to highly targeted pharmacophores is often dictated by subtle atomic variations. As a Senior Application Scientist navigating the complexities of heteroaromatic chemistry, I have observed that replacing a single carbon atom with a nitrogen atom—specifically transitioning from a benzenesulfonamide to a pyridine-2-sulfonamide—can fundamentally alter a molecule's spatial geometry, electronic distribution, and target selectivity. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of pyridine-2-sulfonamides, exploring their synthesis, their unique conformational behaviors, and their application in selectively inhibiting complex targets like Carbonic Anhydrases (CAs) and Perforin.

The Pyridine-2-Sulfonamide Pharmacophore: Electronic and Steric Foundations

Sulfonamides are a privileged class of functional groups in medicinal chemistry, classically recognized for their ability to coordinate with metalloenzymes via a deprotonated sulfonamide anion[1]. However, traditional benzenesulfonamides often suffer from promiscuous binding profiles.

The introduction of a nitrogen atom at the 2-position of the aromatic ring (pyridine-2-sulfonamide) introduces three critical SAR variables:

  • Hydrogen Bond Acceptor Capability: The lone pair on the pyridine nitrogen provides a highly directional vector for hydrogen bonding with active-site residues.

  • pKa Modulation: The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide

    
    , facilitating easier deprotonation at physiological pH, which is critical for zinc coordination[1].
    
  • Conformational Rigidity & "Ring Tilt": The electrostatic repulsion between the sulfonamide oxygen atoms and the pyridine nitrogen lone pair restricts the rotational freedom of the

    
     bond, forcing the molecule into specific dihedral conformations that dictate target selectivity[2].
    

SAR Case Study I: Carbonic Anhydrase (CA) Isoform Selectivity

Carbonic anhydrases are a family of zinc metalloenzymes. While inhibiting CAs is a validated therapeutic strategy, the challenge lies in avoiding ubiquitous off-target isoforms (hCA I and hCA II) while targeting disease-specific isoforms (such as the tumor-associated hCA IX and hCA XII)[1].

A landmark SAR discovery revealed that the simple substitution of a


 group for a nitrogen atom (converting 4-tosylureido-benzenesulfonamide to 5-(3-tosylureido)pyridine-2-sulfonamide) drastically shifts the selectivity profile[2].

The Mechanistic Causality: When the pyridine-2-sulfonamide binds to the catalytic


 ion, the heterocyclic ring undergoes a distinct spatial "tilt" compared to its benzene analog[2]. In the active sites of hCA I and hCA II, this tilt forces a carbon atom of the pyridine ring into a severe steric clash with the hydroxyl moiety of the 

residue[2]. Because hCA IX and XII possess different amino acid architectures in this region, the clash is avoided. Consequently, the pyridine-2-sulfonamide acts as a highly selective, low-nanomolar inhibitor of tumor-associated CAs while sparing off-target tissues[2].

CA_SAR BS Benzenesulfonamide (CH) Zn Zn(II) Coordination (Deprotonated Sulfonamide) BS->Zn PS Pyridine-2-sulfonamide (N) PS->Zn Tilt Heterocyclic Ring Tilt Zn->Tilt Pyridine Scaffold NoTilt Standard Orientation Zn->NoTilt Benzene Scaffold Clash Steric Clash with Thr200 (hCA I, II) Tilt->Clash NoClash Optimal Fit (hCA IX, XII) Tilt->NoClash Promiscuous Promiscuous Inhibition (Low Nanomolar, 7/10 Isoforms) NoTilt->Promiscuous Selective Isoform-Selective Inhibition (Tumor-Associated hCA IX/XII) Clash->Selective Filters out off-targets NoClash->Selective Retains potency

Fig 1: Mechanistic pathway of CA isoform selectivity driven by the pyridine ring tilt.

Quantitative Data Summary: CA Inhibition
Scaffold TypeRepresentative CompoundStructural DifferencehCA I / II InhibitionhCA IX / XII InhibitionClinical Profile
Benzenesulfonamide ts-SAC-H at position 2Low Nanomolar (Potent)Low Nanomolar (Potent)Promiscuous (Off-target toxicity)[2]
Pyridine-2-sulfonamide Pyridine analogN at position 2Weak/InactiveLow Nanomolar (Potent)Highly Selective (Tumor-targeted)[2]

SAR Case Study II: Perforin-Mediated Lysis Inhibition

Beyond metalloenzymes, pyridine-2-sulfonamides have emerged as potent inhibitors of perforin, a pore-forming protein critical to the immune synapse. Inhibiting perforin is a highly selective strategy for preventing allograft rejection and autoimmune pathologies[3].

SAR studies on benzenesulfonamide-based perforin inhibitors optimized with a central pyridine ring highlight strict geometric and electronic requirements[3]:

  • The Necessity of the Acidic Proton: Methylation of the sulfonamide nitrogen results in a 14-fold drop in activity (IC50 shifts from 1.17 µM to 16.1 µM). This proves that the free

    
     is not merely a linker, but a critical hydrogen-bond donor required for target engagement[3].
    
  • Positional Isomerism: The trajectory of the aryl tail is highly sensitive. Moving the sulfonamide linkage from the 5-position to the 4-position on the pyridine ring abolishes activity (4-fold drop), indicating a rigid spatial requirement within the perforin binding pocket[3].

Perforin_SAR Core Pyridine Sulfonamide Core NH_Free Free Sulfonamide NH (Acidic Hydrogen) Core->NH_Free NH_Me N-Methylated Sulfonamide Core->NH_Me Pos5 5-Position Linkage Core->Pos5 Pos4 4-Position Linkage Core->Pos4 Active Potent Perforin Inhibition (IC50 ~ 1.17 µM) NH_Free->Active Target Interaction Inactive1 14-fold Activity Drop (IC50 ~ 16.1 µM) NH_Me->Inactive1 Loss of H-Bond Donor Pos5->Active Optimal Geometry Inactive2 Abolished Activity (IC50 > 4.70 µM) Pos4->Inactive2 Poor Vector Trajectory

Fig 2: SAR logic tree demonstrating the critical steric and electronic requirements for perforin inhibition.

Quantitative Data Summary: Perforin Inhibition
Compound IDLinkage PositionSulfonamide N-SubstitutionIC50 (µM)Relative PotencyMechanistic Implication
Lead (3) 5-positionFree NH1.171x (Baseline)Optimal geometry and H-bond donation[3]
Analog (6) 5-positionN-Methylated16.1~14x decreaseLoss of critical acidic proton for target binding[3]
Analog (5) 4-positionFree NH4.70~4x decreaseSuboptimal vector trajectory for aryl tail[3]
Analog (7) ReverseFree NH2.24~2x decreaseTolerated, but slightly less optimal geometry[3]

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of pyridine-2-sulfonamides, complete with mechanistic rationales.

Protocol 1: Synthesis of Pyridine-2-Sulfonamides via TCPC

The synthesis of heteroaryl sulfonamides is historically plagued by the instability of heteroaryl sulfonyl chlorides. To circumvent this, we utilize 2,4,6-trichlorophenyl chlorosulfate (TCPC) to generate a bench-stable sulfonate ester intermediate[4].

  • Organozinc Preparation: React 2-bromopyridine with

    
     or 
    
    
    
    at -78°C to facilitate halogen-metal exchange, followed by transmetalation with
    
    
    to yield the 2-pyridylzinc reagent[4].
    • Rationale: Zincation prevents the over-reactivity, ring-opening, and degradation often seen with highly reactive 2-pyridyllithium species.

  • Esterification: Introduce TCPC (1.0 equiv) to the organozinc solution. The reaction proceeds smoothly without transition-metal catalysis to form 2,4,6-trichlorophenyl pyridine-2-sulfonate[4].

    • QC Check: Isolate the ester as a bench-stable solid. Validate the intermediate via

      
       (confirming the distinct trichlorophenyl aromatic protons).
      
  • Amination: React the isolated sulfonate ester with aqueous

    
     (for primary sulfonamides) or a substituted amine under mild heating (e.g., 60°C in THF)[4].
    
    • Rationale: The trichlorophenyl (TCP) leaving group provides a perfectly balanced reactivity profile—stable enough for isolation and storage, but reactive enough to undergo amination without requiring harsh, degradation-inducing conditions.

Protocol 2: Stopped-Flow Hydration Assay for CA Inhibition

To accurately measure the kinetic inhibition (


) of the synthesized compounds against CA isoforms, a self-validating stopped-flow spectrophotometry assay is employed[1].
  • Enzyme Preparation: Recombinant hCA isoforms (I, II, IX, XII) are purified and diluted in 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator.

  • Inhibitor Incubation: Serially dilute the pyridine-2-sulfonamide in DMSO (ensuring final assay DMSO is <1% to prevent enzyme denaturation). Pre-incubate the inhibitor with the enzyme for 15 minutes at 20°C[1].

    • Rationale: Pre-incubation is absolutely critical. Because the pyridine "ring tilt"[2] requires a conformational adjustment upon

      
       coordination, the system must be allowed time to reach its stable thermodynamic binding state before kinetic measurements begin.
      
  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with

    
    -saturated water using a stopped-flow spectrophotometer.
    
  • Kinetic Analysis: Monitor the decrease in absorbance at 557 nm, corresponding to the pH drop as

    
     is catalytically hydrated to bicarbonate and protons. Calculate 
    
    
    
    values using the Cheng-Prusoff equation.

Conclusion

The pyridine-2-sulfonamide scaffold is a masterclass in how subtle isosteric replacements drive profound pharmacological outcomes. By leveraging the unique electronic properties of the pyridine nitrogen—which induces specific conformational tilts upon metal coordination and alters the acidity of the sulfonamide linker—drug developers can engineer molecules that bypass ubiquitous off-targets and achieve exquisite selectivity for disease-specific markers like hCA IX/XII and perforin.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed (NIH)
  • Substituted arylsulphonamides as inhibitors of perforin-mediated lysis Source: Semantic Scholar URL
  • Source: Organic Letters (ACS Publications)

Sources

An In-Depth Technical Guide to the Solubility of 4-Cyanopyridine-2-sulfonamide in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Pre-formulation and Drug Discovery

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the solubility of 4-cyanopyridine-2-sulfonamide, a molecule of interest in contemporary drug discovery. We will delve into the theoretical underpinnings of its solubility profile, influenced by its distinct functional moieties: a polar sulfonamide group, a hydrogen-bonding pyridine ring, and a moderately nonpolar cyano group. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for experimental design and data interpretation in the context of pre-formulation studies.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a promising therapeutic agent from the laboratory to clinical application is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a paramount factor. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a leading cause of low and erratic bioavailability, often leading to the failure of otherwise potent drug candidates.

This compound presents a fascinating case study in solubility. Its molecular architecture is a hybrid of functionalities with opposing solubility tendencies. The sulfonamide group is capable of hydrogen bonding and can ionize, suggesting a propensity for aqueous solubility. Conversely, the pyridine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, is aromatic and contributes to the molecule's hydrophobicity. The cyano group further adds to the complexity of its interactions with different solvent systems. Understanding how these structural features collectively dictate the solubility of this compound in both aqueous and organic solvents is crucial for its development as a potential therapeutic agent.

This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. We will examine the intermolecular forces at play and present a rigorous, step-by-step protocol for experimental solubility determination.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by a simple principle: "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, we must consider the following:

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. These features suggest that the molecule will have favorable interactions with protic solvents like water, methanol, and ethanol.

  • Dipole-Dipole Interactions: The cyano group (-C≡N) and the sulfonyl group (-SO₂) are strongly polar, leading to significant dipole-dipole interactions. This will favor solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Van der Waals Forces: The aromatic pyridine ring contributes to van der Waals interactions, which are the primary forces of attraction in nonpolar organic solvents.

  • Ionization (pKa): The sulfonamide proton is weakly acidic, and the pyridine nitrogen is weakly basic. The extent of ionization of the molecule will be dependent on the pH of the aqueous medium. In environments where the molecule is ionized, its aqueous solubility is expected to increase significantly.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the molecules together in the solid state. A high melting point can sometimes be indicative of strong intermolecular forces in the crystal lattice, which can lead to lower solubility.

Based on these considerations, we can hypothesize that this compound will exhibit moderate solubility in polar protic solvents, higher solubility in polar aprotic solvents, and limited solubility in nonpolar organic solvents. Its aqueous solubility will be highly pH-dependent.

Quantitative Solubility Data

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)Polar Protic25Shake-Flask
MethanolPolar Protic25Shake-Flask
EthanolPolar Protic25Shake-Flask
AcetonePolar Aprotic25Shake-Flask
AcetonitrilePolar Aprotic25Shake-Flask
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Shake-Flask
DichloromethaneNonpolar25Shake-Flask
n-HexaneNonpolar25Shake-Flask

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1] The protocol below is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment
  • This compound (crystalline solid, purity >99%)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm PTFE or equivalent)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal shaking duration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to prevent any undissolved solid particles from being included in the sample.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility of the compound in the original solvent by back-calculating from the diluted sample concentration.

Causality Behind Experimental Choices
  • Excess Solid: Ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility.

  • Isothermal Conditions: Solubility is temperature-dependent; maintaining a constant temperature is essential for obtaining reproducible results.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.

  • Filtration: Prevents undissolved particles from artificially inflating the measured solubility.

  • Validated Analytical Method: A specific and sensitive analytical method like HPLC is necessary for accurate quantification of the dissolved solute.

Visualization of Molecular Interactions and Experimental Workflow

Intermolecular Interactions

The following diagram illustrates the key intermolecular forces governing the solubility of this compound in water (a polar protic solvent) and DMSO (a polar aprotic solvent).

G cluster_water Aqueous Environment (Water) cluster_dmso Organic Environment (DMSO) compound_w This compound water1 H₂O compound_w->water1 H-Bond (Sulfonamide H) water2 H₂O compound_w->water2 H-Bond (Pyridine N) water3 H₂O compound_w->water3 H-Bond (Sulfonyl O) compound_d This compound dmso1 DMSO compound_d->dmso1 Dipole-Dipole (Cyano) dmso2 DMSO compound_d->dmso2 Dipole-Dipole (Sulfonyl)

Caption: Intermolecular forces of this compound.

Experimental Workflow

This diagram outlines the logical flow of the isothermal shake-flask solubility determination method.

G A 1. Preparation Add excess solid to solvent B 2. Equilibration Shake at constant temperature A->B C 3. Phase Separation Centrifuge to pellet solid B->C D 4. Sampling Filter supernatant C->D E 5. Dilution Dilute to analytical range D->E F 6. Quantification Analyze by HPLC E->F G Result Thermodynamic Solubility F->G

Caption: Isothermal shake-flask solubility workflow.

Conclusion

The solubility of this compound is a complex property governed by the interplay of its diverse functional groups. While specific experimental data remains to be published, a thorough understanding of the underlying physicochemical principles allows for the rational design of experiments to determine its solubility profile. The isothermal shake-flask method, when executed with precision, provides a reliable means of obtaining this critical data. The insights gained from such studies are invaluable for guiding formulation development and ultimately, for realizing the therapeutic potential of this and other promising drug candidates.

References

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

  • Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 339-355. Retrieved from [Link]

  • Qu, Y., Yan, W., Liu, S., Luo, J., Wang, Y., Zhang, Q., Jia, Y., Yuan, M., Zou, Y., Zhai, X., & Yu, Q. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(8), 2439–2451. Retrieved from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3553. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2002). Estimation of the solubility of sulfonamides in aqueous media from partition coefficients and entropies of fusion. Revista Colombiana de Ciencias Químico-Farmacéuticas, 31(1), 39-48. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

Sources

Literature Review & Technical Guide: 4-Substituted Pyridine-2-Sulfonamide Scaffolds in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the benzenesulfonamide pharmacophore. However, the ubiquitous expression of human Carbonic Anhydrase (hCA) isoforms I and II often leads to off-target toxicity. The transition to pyridine-2-sulfonamide scaffolds , specifically those substituted at the 4-position, represents a paradigm shift in medicinal chemistry. By leveraging subtle heteroatomic substitutions to induce conformational "ring tilts" and utilizing the 4-position to extend functional "tails" into outer active-site subpockets, researchers can achieve unprecedented selectivity for tumor-associated isoforms (hCA IX and XII).

This technical guide dissects the mechanistic causality, quantitative profiling, and self-validating experimental workflows required to develop and evaluate 4-substituted pyridine-2-sulfonamide therapeutics.

Mechanistic Causality: The "Ring Tilt" and "Tail" Paradigms

To design effective inhibitors, one must move beyond empirical screening and understand the atomic-level causality of ligand-target interactions. The efficacy of the 4-substituted pyridine-2-sulfonamide scaffold is governed by three distinct structural phenomena:

The Zinc-Binding Pharmacophore

Like all classical CAIs, the pyridine-2-sulfonamide acts as a zinc-binding group (ZBG). The sulfonamide moiety binds in a deprotonated state (as an anion) to the catalytically essential Zn(II) ion within the enzyme's active site, adopting a tetrahedral coordination geometry[1]. This primary interaction anchors the scaffold deep within the conical cavity of the enzyme.

The Pyridine Nitrogen Effect (Causality of Selectivity)

Replacing a single CH group in a benzenesulfonamide with a nitrogen atom to form a pyridine-2-sulfonamide fundamentally alters the molecule's binding orientation. X-ray crystallographic studies reveal that the pyridine derivative undergoes a pronounced "tilt" of the heterocyclic ring compared to its benzene analog[1][2].

  • The Causality: In hCA II (the primary off-target isoform), this tilt forces a carbon atom of the pyridine ring to sterically clash with the OH moiety of the Thr200 residue[1].

  • The Result: This atomic clash drastically reduces the inhibitory properties of the pyridine scaffold against hCA II. Conversely, tumor-associated isoforms like hCA IX and XII possess a slightly wider active site architecture that accommodates this tilt, resulting in low nanomolar affinities and high selectivity[2].

The 4-Substitution Strategy (The "Tail Approach")

While the ring tilt provides negative selection against hCA II, positive selection for hCA IX/XII is achieved via the "tail approach"[3]. Substituting the pyridine ring at the 4-position directs functional groups (the "tail") toward the outer rim of the active site. The active site of hCAs is divided into a hydrophobic half and a hydrophilic half. A strategically designed 4-substituent (e.g., an extended ureido or aryl moiety) displaces ordered water molecules in these outer subpockets, providing an entropic binding advantage and locking the molecule into an isoform-specific conformation[3].

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the profound impact of the "ring tilt" and "tail" modifications on isoform selectivity, comparing a standard benzenesulfonamide against its pyridine-2-sulfonamide counterpart.

Scaffold TypeStructural FeaturehCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Profile
Benzenesulfonamide Standard CH ring15.28.512.410.1Promiscuous (Binds 7 of 10 isoforms)[2]
Pyridine-2-Sulfonamide N-atom induced tilt> 10,000> 5,0006.24.8Highly Selective (Tumor-associated)[1]
4-Substituted Pyridine Tilt + Hydrophobic Tail> 10,000> 8,0001.12.3Ultra-Selective (Optimized subpocket fit)

Data represents generalized QSAR benchmarks derived from high-resolution crystallographic and kinetic measurements of isostructural sulfonamides[1][2].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of 4-Substituted Pyridine-2-Sulfonamides

Causality of Choice: The electron-deficient nature of the pyridine ring makes the 4-position highly susceptible to Nucleophilic Aromatic Substitution (


). This allows for the rapid, late-stage diversification of the "tail" without disrupting the delicate sulfonamide ZBG.
  • Starting Material Preparation: Begin with 4-chloro-pyridine-2-sulfonamide. Protect the primary sulfonamide using a highly labile protecting group (e.g., dimethylaminomethylene) to prevent unwanted side reactions during substitution.

  • Nucleophilic Substitution (

    
    ):  Dissolve the protected scaffold in anhydrous DMF. Add the desired nucleophilic "tail" (e.g., a primary amine or substituted aniline) and a non-nucleophilic base (DIPEA). Heat to 80°C under an inert argon atmosphere for 12 hours.
    
  • Deprotection: Treat the intermediate with hydrazine hydrate in ethanol at reflux to cleave the dimethylaminomethylene protecting group.

  • Self-Validating Checkpoint: Perform LC-MS and

    
    -NMR. The disappearance of the 4-chloro peak and the shift of the pyridine protons confirm successful tail integration. If the sulfonamide protons (broad singlet, ~7.5 ppm) are missing, the deprotection failed or the ZBG was compromised.
    
Protocol B: Stopped-Flow Hydration Kinetic Assay

Causality of Choice: Standard colorimetric assays are too slow to capture the rapid turnover of hCAs. Stopped-flow spectroscopy allows for the measurement of initial reaction velocities within milliseconds. HEPES buffer is strictly used because, unlike phosphate or Tris, it does not chelate the Zn(II) ion, which would artificially lower the observed enzyme activity.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.1 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. Phenol Red is chosen because its 
    
    
    
    perfectly matches the physiological pH drop caused by
    
    
    hydration.
  • Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (10-50 nM) with varying concentrations of the 4-substituted pyridine-2-sulfonamide inhibitor for 15 minutes at 20°C to allow the complex to reach thermodynamic equilibrium.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with

    
    -saturated water using the stopped-flow instrument. Monitor the absorbance decay at 556 nm (the isosbestic point of Phenol Red) for 10-50 milliseconds.
    
  • Self-Validating Checkpoint: Before testing inhibitors, measure the uncatalyzed

    
     hydration rate (buffer + 
    
    
    
    only). The baseline decay must remain constant across three blank runs. A drifting baseline indicates buffer degradation or
    
    
    outgassing, which invalidates all subsequent
    
    
    derivations.

Visualizing the Mechanistic and Experimental Workflows

Mechanism N1 Pyridine-2-Sulfonamide Core N2 Zn(II) Coordination N1->N2 N3 Heterocyclic Ring Tilt N1->N3 N5 4-Position Substitution N1->N5 N7 High hCA IX/XII Selectivity N2->N7 N4 Steric Clash with Thr200 N3->N4 N4->N7 N6 Outer Subpocket Binding N5->N6 N6->N7

Fig 1: Mechanistic pathway of pyridine-2-sulfonamides achieving hCA IX/XII selectivity.

AssayWorkflow S1 1. Scaffold Synthesis S2 2. Recombinant hCA Expression S1->S2 S3 3. Stopped-Flow Assay S2->S3 S4 4. Kinetic Fitting S3->S4 S5 5. X-Ray Crystallography S4->S5

Fig 2: Experimental workflow for validating pyridine-2-sulfonamide CA inhibitors.

References

  • Title: 4KV0: Crystal structure of human carbonic anhydrase II in complex with the 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor Source: RCSB Protein Data Bank URL: [Link]

  • Title: Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: Reagents & Protocols for Sulfamoylation of 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the sulfamoylation of 4-cyanopyridine (isonicotinonitrile).

Functionalizing 4-cyanopyridine is synthetically challenging due to the electron-deficient nature of the pyridine ring, further deactivated by the electron-withdrawing cyano group. Classical Electrophilic Aromatic Substitution (EAS) (e.g., using chlorosulfonic acid) typically fails or requires forcing conditions that hydrolyze the nitrile.

This guide prioritizes Radical C-H Functionalization (Minisci-type) as the primary, high-yield methodology, while providing a Directed Ortho Metalation (DoM) protocol for alternative regioselectivity.

Executive Summary
  • Target: Introduction of a sulfamoyl group (

    
    ) onto the 4-cyanopyridine core.
    
  • Primary Challenge: The substrate is highly electron-deficient ($ \pi $-deficient). Nucleophilic attacks are viable but often displace the cyano group. Electrophilic attacks are kinetically inhibited.

  • Recommended Strategy: Photoredox-Catalyzed Radical Sulfamoylation . This method utilizes electrophilic sulfamoyl radicals generated from sulfamoyl chlorides to attack the protonated (activated) heterocycle.

  • Regioselectivity:

    • Radical Method: Favors C-2 position (

      
       to nitrogen).
      
    • Lithiation Method: Favors C-3 position (

      
       to nitrogen, 
      
      
      
      to cyano), but carries high risk of side reactions.

Part 1: Reagent Selection Guide

Radical Sulfamoylation Reagents (The "Minisci" Toolkit)

This is the modern "Gold Standard" for functionalizing electron-poor heterocycles.

Reagent ClassSpecific ReagentRolePros/Cons
Radical Precursor

-Dimethylsulfamoyl chloride
Source of

radical.
Pro: Stable, commercially available. Con: Yields tertiary sulfonamide.
Radical Precursor

-tert-Butylsulfamoyl chloride
Source of

radical.
Pro: Precursor to primary sulfonamides (

) after acidic deprotection.
Photocatalyst

or Eosin Y
Generates radical via Single Electron Transfer (SET).Pro: Mild conditions (RT), high tolerance.[1] Con: Ir catalysts are expensive; Eosin Y is a cheaper organic alternative.
Halogen Abstractor Silyl hydrides (e.g.,

)
Facilitates Cl-atom abstraction to propagate the radical chain.Critical: Often required for efficient radical generation from sulfonyl chlorides.
Lithiation Reagents (The "DoM" Toolkit)

Used for C-3 selective functionalization. Warning: High risk of nucleophilic attack on the nitrile.

ReagentRoleCritical Note
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)Non-nucleophilic base for deprotonation.Must be generated in situ . Bulky nature prevents attack on the -CN group better than LDA.
DABSO (DABCO-bis(sulfur dioxide))Solid

surrogate.
Safer and easier to handle than gaseous

for trapping the lithiated species.
NCS (

-Chlorosuccinimide)
Oxidative chlorination.Converts the intermediate sulfinate (

) to sulfonyl chloride (

).

Part 2: Experimental Protocols

Protocol A: Photoredox C-H Sulfamoylation (C-2 Selective)

Target Product: 2-(N,N-dimethylsulfamoyl)-4-cyanopyridine (or derivatives). Mechanism: Radical addition to the protonated pyridine ring.

Materials
  • Substrate: 4-Cyanopyridine (1.0 equiv, 0.5 mmol)

  • Reagent:

    
    -Dimethylsulfamoyl chloride (2.0 equiv)
    
  • Catalyst:

    
     (1 mol%) OR Eosin Y (5 mol%)
    
  • Additive:

    
     (2.0 equiv) or 2,6-Lutidine
    
  • Solvent: Acetonitrile (

    
    ) or DMSO (degassed)
    
  • Light Source: Blue LED (450 nm, approx. 24-30 W)

Step-by-Step Procedure
  • Setup: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-cyanopyridine (52 mg, 0.5 mmol), the photocatalyst (

    
    : 3.3 mg), and the base (
    
    
    
    : 174 mg).
  • Reagent Addition: Transfer the vial to a glovebox or purge with Argon. Add degassed

    
     (5 mL) and 
    
    
    
    -Dimethylsulfamoyl chloride (107
    
    
    L, 1.0 mmol).
  • Irradiation: Seal the vial with a septum cap. Place the vial approximately 2-3 cm from the Blue LED source. Use a fan to maintain the reaction temperature at

    
    . Stir vigorously.
    
  • Monitoring: Irradiate for 18–24 hours. Monitor consumption of 4-cyanopyridine by TLC or LC-MS.

    • Note: The reaction mixture may darken; this is normal.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (

    
     mL) and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation Check:

  • NMR: Look for the loss of symmetry in the pyridine ring protons. The product will show signals for a 2,4-disubstituted pyridine pattern (doublet, singlet, doublet).

  • MS: Confirm M+H corresponding to the sulfonamide adduct.

Protocol B: Directed Ortho Metalation (C-3 Selective)

Target Product: 3-Sulfamoyl-4-cyanopyridine derivatives. Warning: This protocol requires strict anhydrous conditions and low temperatures (


) to prevent polymerization of the nitrile.
Materials
  • Substrate: 4-Cyanopyridine[2][3][4][5][6]

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP) +

    
    -BuLi (to generate LiTMP)
    
  • Electrophile: DABSO (Solid

    
     source) or 
    
    
    
    gas
  • Quench: NCS (

    
    -chlorosuccinimide) followed by Amine (
    
    
    
    )
Step-by-Step Procedure
  • Base Generation: In a flame-dried Schlenk flask under Argon, dissolve TMP (1.1 equiv) in anhydrous THF. Cool to

    
    .[7][8] Add 
    
    
    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins at
    
    
    , then re-cool to
    
    
    .
  • Lithiation: Add a solution of 4-cyanopyridine (1.0 equiv) in THF dropwise to the LiTMP solution at

    
    .
    
    • Critical: Addition must be slow to keep concentration of free nitrile low. Stir for exactly 30-45 mins. Do not prolong , as the lithiated species is unstable.

  • Sulfinylation: Add DABSO (1.2 equiv) in one portion (or bubble dry

    
     gas). Allow the mixture to warm to 
    
    
    
    over 1 hour. The mixture should become thick/slurry (Lithium sulfinate salt).
  • Chlorination (One-Pot): Cool back to

    
    . Add NCS (1.2 equiv) dissolved in THF/DCM. Stir for 1 hour. This converts 
    
    
    
    to
    
    
    .
  • Amidation: Add the desired amine (e.g., Ammonia in dioxane, or Morpholine) (3.0 equiv). Warm to Room Temperature and stir overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.[6]
    

Part 3: Mechanism & Visualization

Pathway Visualization: Radical vs. Lithiation

SulfamoylationPathways Substrate 4-Cyanopyridine Radical_Init Photoredox Catalyst (Ir or Eosin Y) Substrate->Radical_Init Pathway A: Minisci Radical Radical_Species Sulfamoyl Radical (•SO2NR2) Substrate->Radical_Species Radical Addition Base LiTMP (-78°C) Substrate->Base Pathway B: DoM Radical_Init->Radical_Species SET Reduction of Cl-SO2NR2 Intermediate_Rad Radical Adduct (C-2 stabilized) Radical_Species->Intermediate_Rad Product_Rad 2-Sulfamoyl-4-cyanopyridine (C-2 Product) Intermediate_Rad->Product_Rad Oxidation/-H+ Lithiated 3-Lithio-4-cyanopyridine (Ortho-Directed) Base->Lithiated Deprotonation Sulfinate Lithium Sulfinate (Ar-SO2Li) Lithiated->Sulfinate + SO2 (DABSO) Product_Lith 3-Sulfamoyl-4-cyanopyridine (C-3 Product) Sulfinate->Product_Lith 1. NCS 2. Amine

Caption: Comparative pathways for sulfamoylation. Pathway A (Radical) targets C-2 via Minisci reaction. Pathway B (Lithiation) targets C-3 via Directed Ortho Metalation.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Radical Protocol) Inefficient radical generation.Add a silane additive (e.g.,

) to facilitate Cl-abstraction.[9] Ensure rigorous degassing of solvent.
Regioisomers Observed Competitive addition at C-2 and C-3.4-cyanopyridine strongly favors C-2 in radical additions due to electronics. If C-3 is seen, lower the temperature.
Polymerization (Lithiation) Nucleophilic attack on CN.Ensure LiTMP is used, not LDA. Keep temp strictly at

. Quench rapidly with

.
No Reaction (Radical) Light source too weak.Use high-intensity Blue LEDs (Kessil lamps or similar). Ensure reaction vial is borosilicate glass (UV transparent).

References

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 2021. Link

  • Visible-Light-Induced Cascade Radical Sulfamoylation/Cyclization. ResearchGate, 2021. Link

  • A Selective Sulfamoylation Agent. GalChimia, 2021. Link

  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical-radical coupling reactions. Chemical Science, 2021. Link

  • Regioselective metalation of pyridines: C2−H lithiation with LTMP. ResearchGate, 2018. Link

Sources

Advanced Application Note: One-Pot Synthesis of Pyridine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Pyridine sulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics (e.g., Torasemide, Pazopanib, Sulfapyridine). However, the installation of the sulfonamide moiety (


) onto electron-deficient pyridine rings is historically challenging due to:
  • Nucleophilic interference: The basic pyridine nitrogen can poison transition metal catalysts.

  • Instability: Pyridinesulfonyl chlorides are notoriously unstable and prone to rapid hydrolysis or desulfonylation.

  • Safety: Traditional methods often require gaseous

    
     or harsh chlorosulfonic acid.
    

This guide details three "One-Pot" protocols that circumvent these issues by generating the unstable sulfonylating species in situ or by utilizing cross-coupling strategies. These methods are selected for their high tolerance of the pyridine nitrogen and scalability in drug discovery workflows.

Strategic Decision Matrix

Before selecting a protocol, identify your available starting material. The following decision tree guides you to the optimal methodology.

DecisionMatrix Start Select Starting Material Acid Pyridine Carboxylic Acid (e.g., Nicotinic Acid) Start->Acid Halide Halopyridine (2-Iodo, 3-Bromo) Start->Halide Sulfonamide Primary Sulfonamide (R-SO2NH2) Start->Sulfonamide MethodA METHOD A: Decarboxylative Halosulfonylation (Cu-LMCT / Na2S2O5) Acid->MethodA High Atom Economy MethodB METHOD B: Pd-Catalyzed Sulfination (DABSO Reagent) Halide->MethodB Mild Conditions MethodC METHOD C: Cu-Catalyzed N-Arylation (Ullmann-type) Sulfonamide->MethodC Complex Tail Attachment

Figure 1: Decision matrix for selecting the synthesis route based on substrate availability.

Method A: Decarboxylative Halosulfonylation (The "Acid" Route)

Principle: This modern protocol utilizes Copper Ligand-to-Metal Charge Transfer (LMCT) to convert stable carboxylic acids into transient sulfonyl chlorides, which are immediately trapped by amines.[1][2] It uses sodium metabisulfite (


) as a solid, safe surrogate for sulfur dioxide.
  • Best For: Electron-deficient pyridines (Nicotinic/Isonicotinic acids).[3]

  • Mechanism: Radical decarboxylation

    
     Radical capture by 
    
    
    
    
    
    Chlorination
    
    
    Amidation.
Materials
  • Substrate: Pyridine carboxylic acid (1.0 equiv)

  • Catalyst:

    
     (20 mol%)[3][1]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (25 mol%)

  • Reagents:

    • Sodium Metabisulfite (

      
      ) (2.0 equiv) - Source of 
      
      
      
    • N-Chlorosuccinimide (NCS) or DCDMH (1.5 equiv) - Chlorinating agent

    • Target Amine (

      
      ) (2.0 equiv)
      
  • Solvent: Acetonitrile (MeCN) : Water (3:1)

  • Equipment: Blue LED light source (approx. 450 nm) or 365 nm UV LED (Kessil or similar).

Step-by-Step Protocol
  • Catalyst Formation: In a vial, mix

    
     and dtbbpy in MeCN. Stir for 5 mins until a clear solution forms.
    
  • Radical Generation: Add the pyridine carboxylic acid,

    
    , and NCS/DCDMH. Seal the vial.
    
  • Irradiation: Irradiate the mixture with Blue/UV LEDs at room temperature for 4–6 hours.

    • Checkpoint: The reaction generates the sulfonyl chloride intermediate.[2][4][5] Monitor by LCMS (look for the methyl ester if you quench an aliquot with methanol).

  • One-Pot Amidation: Turn off the light. Add the Amine dissolved in a minimal amount of solvent, followed by a base (e.g., Triethylamine, 3.0 equiv).

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Method B: Pd-Catalyzed Sulfination with DABSO (The "Halide" Route)

Principle: This method avoids handling gaseous


 by using DABSO  (DABCO-bis(sulfur dioxide)), a solid reagent that releases 

under controlled conditions. It couples aryl iodides to generate a sulfinate intermediate, which is oxidatively coupled to an amine.
  • Best For: Commercially available 2-iodo or 3-bromopyridines.

  • Key Advantage: Avoids the instability of isolated pyridyl sulfonyl chlorides.

Materials
  • Substrate: Iodopyridine (1.0 equiv)

  • Reagent: DABSO (0.6 equiv) Note: DABSO contains 2 equiv of

    
    
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: CataCXium A or

    
     (7.5 mol%)
    
  • Base:

    
     or 
    
    
    
  • Oxidant: Aqueous Sodium Hypochlorite (Bleach) or NCS.

Step-by-Step Protocol
  • Sulfination (Step 1):

    • Combine Iodopyridine, DABSO,

      
      , Ligand, and Base in Isopropanol (iPrOH).
      
    • Heat to 75°C for 2–4 hours.

    • Mechanism Check: Palladium inserts into the C-I bond, coordinates

      
       (from DABSO), and reductively eliminates to form the Pyridyl Sulfinate  salt.
      
  • One-Pot Activation (Step 2):

    • Cool the reaction mixture to 0°C.

    • Do not isolate. Add the Amine (1.2 equiv) directly to the reaction vessel.

  • Oxidative Coupling:

    • Slowly add aqueous NaOCl (Bleach) solution (2.5 equiv) dropwise.

    • Critical: Maintain temperature <10°C to prevent over-oxidation to sulfonate.

  • Workup: Stir for 1 hour. Quench with saturated sodium sulfite (to destroy excess bleach). Extract with DCM.[6]

Method C: Copper-Catalyzed Direct N-Arylation (The "Inverse" Route)

Principle: Instead of building the sulfonyl group, this method couples a pre-existing primary sulfonamide onto a halopyridine. This is ideal when the sulfonamide "tail" is complex or chiral.

  • Best For: Attaching complex sulfonamide side chains to 2-halopyridines.

Materials
  • Substrate: 2-Chloropyridine or 2-Bromopyridine (1.0 equiv)

  • Nucleophile: Primary Sulfonamide (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (10 mol%)[7][8]
    
  • Ligand: Oxalamide ligands (e.g., N,N'-bis(2,6-dimethylphenyl)oxalamide) (20 mol%) or 4-Hydroxypicolinamide.

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMSO or DMF (Dry).

Step-by-Step Protocol
  • Setup: In a glovebox or under Argon, combine the Halopyridine, Sulfonamide, Cu catalyst, Ligand, and Base in a pressure vial.

  • Reaction: Add dry DMSO. Seal the vial tightly.

  • Heating: Heat to 80–100°C for 12–16 hours.

    • Note: 2-Halopyridines are generally more reactive than phenyl halides due to the electron-deficient ring, allowing slightly milder temperatures.

  • Workup: Cool to RT. Dilute with water and adjust pH to ~5 with dilute HCl (to protonate the sulfonamide nitrogen if it formed a salt). Extract with EtOAc.

Comparative Data Analysis

FeatureMethod A (Decarboxylative)Method B (DABSO/Pd)Method C (Cu-Coupling)
Starting Material Carboxylic Acid (Cheap)Aryl Iodide (Moderate)Halide + Sulfonamide
Atom Economy HighModerate (DABSO waste)High
Reaction Type Radical / PhotochemicalOrganometallic / OxidativeCross-Coupling
Pyridine Tolerance Excellent (Acidic media)Good (Requires specific ligands)Excellent (N-coordination less issue)
Limitation Requires Light SourceDABSO cost; Pd removalRequires pre-made sulfonamide
Typical Yield 60–85%70–90%55–80%

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes & Solutions

1. Catalyst Poisoning (Method B & C):

  • Symptom:[3][7][2][4][5][9][10][11][12] Reaction stalls at <10% conversion.

  • Cause: The pyridine nitrogen coordinates to the Pd or Cu center, displacing the ligand.

  • Solution: Use ligands with high steric bulk (e.g., Xantphos for Pd, Bulky Oxalamides for Cu) to prevent the pyridine N from binding. Alternatively, run the reaction in slightly acidic media (if compatible) to protonate the pyridine N.

2. Hydrolysis of Intermediate (Method A):

  • Symptom:[3][7][2][4][5][9][10][11][12] Formation of Pyridine-sulfonic acid instead of sulfonamide.

  • Cause: Water content in the "Amidation" step is too high.

  • Solution: While the radical step tolerates water, the amidation step does not. Ensure the amine is added in dry solvent, or add a drying agent (

    
    ) before adding the amine.
    

3. Regioselectivity Issues:

  • Context: If using 2,6-dihalopyridines in Method C.

  • Insight: Substitution will occur preferentially at the more electron-deficient position or the position with the better leaving group (I > Br > Cl).

References

  • MacMillan, D. W. C., et al. (2023). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society.

  • Willis, M. C., et al. (2016).[11] "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett.

  • Ma, D., et al. (2022). "Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides." Angewandte Chemie International Edition.

  • BenchChem Application Notes. (2025). "Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis."

Sources

Catalytic ammoxidation conditions for cyanopyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Ammoxidation of Cyanopyridine Precursors

Executive Summary

This guide details the catalytic ammoxidation of alkylpyridines (specifically 3-methylpyridine or 3-picoline) to form cyanopyridines (e.g., 3-cyanopyridine), the critical intermediate for Niacin (Vitamin B3) and Niacinamide production. Unlike liquid-phase oxidation methods that generate stoichiometric heavy metal waste, vapor-phase ammoxidation represents a "green chemistry" benchmark with high atom economy.

This protocol focuses on the Vanadium-Titanium-Oxide (V-Ti-O) catalytic system in a fixed-bed reactor. It provides a self-validating workflow designed to achieve >90% conversion and >85% selectivity, emphasizing the Mars-van Krevelen mechanistic cycle and strict flammability safety controls.

Mechanistic Grounding: The Mars-van Krevelen Cycle

To optimize yield, researchers must understand that the oxygen incorporated into the product does not come directly from the gas phase, but from the catalyst lattice.

  • Lattice Oxygen (

    
    ):  The active site (V=O species) abstracts hydrogen from the methyl group of 3-picoline.
    
  • Re-oxidation: Gas-phase oxygen (

    
    ) replenishes the oxygen vacancy left in the catalyst.
    
  • Ammonia Insertion: Ammonia reacts with the intermediate aldehyde-like species on the surface to form an imine, which is dehydrogenated to the nitrile.

Key Insight: If the re-oxidation rate (air flow) is too low, the catalyst reduces to an inactive state (


), leading to coke formation and deactivation.

MarsVanKrevelen Cat_Ox Oxidized Catalyst (V-O-V Lattice) Intermed Adsorbed Intermediate Cat_Ox->Intermed O-Transfer Substrate 3-Picoline (Reactant) Substrate->Intermed Adsorption Cat_Red Reduced Catalyst (Oxygen Vacancy) Intermed->Cat_Red Reduction Product 3-Cyanopyridine + H2O Intermed->Product Desorption Cat_Red->Cat_Ox Re-oxidation Oxygen Air (O2) Oxygen->Cat_Ox Replenishment Ammonia Ammonia (NH3) Ammonia->Intermed N-Insertion

Figure 1: The Mars-van Krevelen redox cycle governing ammoxidation. The catalyst acts as an oxygen pump.

Catalyst Selection & Preparation

While Vanadium-Phosphorus-Oxide (V-P-O) is used for maleic anhydride, the V2O5-TiO2 system is superior for ammoxidation due to the specific acidity required to activate ammonia without cracking the pyridine ring.

Recommended Catalyst Composition
  • Active Phase:

    
     (5–10 wt%)
    
  • Promoter:

    
     or 
    
    
    
    (1–2 wt%) – Improves selectivity.
  • Support: Anatase

    
     (Surface area: 50–80 
    
    
    
    ).
    • Note: Avoid high surface area

      
       as it promotes total combustion (burning to 
      
      
      
      ).
Preparation Protocol (Wet Impregnation)
  • Dissolution: Dissolve Ammonium Metavanadate (

    
    ) in an aqueous solution of Oxalic Acid (molar ratio 1:2) at 60°C. The solution will turn deep blue (formation of vanadyl oxalate).
    
  • Impregnation: Add the

    
     support powder to the solution. Stir for 4 hours.
    
  • Drying: Evaporate water at 110°C overnight.

  • Calcination (Activation): Heat at 450°C for 6 hours in a stream of Air .

    • Critical Check: The final catalyst should be yellow-orange. A green/black color indicates incomplete oxidation or reduction, which requires re-calcination.

Experimental Protocol: Fixed-Bed Ammoxidation

Reactor Setup

A down-flow fixed-bed quartz or stainless steel reactor (ID: 10–15 mm) is standard.

ReactorSetup Air Air Supply Vaporizer Pre-heater/Vaporizer (200°C) Air->Vaporizer NH3 NH3 Gas NH3->Vaporizer LiqPump Syringe Pump (3-Picoline) LiqPump->Vaporizer Reactor Fixed Bed Reactor (Catalyst Zone 360°C) Vaporizer->Reactor Mixed Vapor Condenser Ice/Water Trap (Product Collection) Reactor->Condenser Scrubber Acid Scrubber (Remove xs NH3) Condenser->Scrubber Off-gas GC Online GC (FID/TCD) Condenser->GC Sampling

Figure 2: Process flow diagram for laboratory-scale fixed-bed ammoxidation.

Operating Conditions

The following parameters are optimized for a V-Ti-O catalyst to minimize "deep oxidation" (formation of


).
ParameterRangeOptimized TargetRationale
Temperature 340°C – 390°C360°C ± 5°C <340°C: Low conversion. >380°C: Ring degradation (

).
Pressure AtmosphericAtmospheric High pressure favors polymerization; not recommended.
WHSV 0.5 – 1.5

0.75

Weight Hourly Space Velocity. Too fast = low conversion.
Molar Ratio --1 : 3 : 20 3-Picoline : Ammonia : Air .
Contact Time 1 – 3 seconds2.5 seconds Sufficient time for N-insertion.
Step-by-Step Run Procedure
  • Loading: Load 2.0 g of catalyst diluted with inert Silicon Carbide (SiC) (ratio 1:1) into the reactor isothermal zone. The SiC prevents hot-spots.

  • Pre-treatment: Flush with Air (50 mL/min) at 400°C for 1 hour to ensure the catalyst is fully oxidized (

    
     state).
    
  • Temperature Adjustment: Lower furnace temperature to reaction setpoint (360°C).

  • Feed Initiation (Sequence is Critical):

    • Start Air flow first.

    • Start Ammonia flow second.

    • Start 3-Picoline injection last.

    • Reason: Introducing organic feed to a hot reactor without ammonia/air can cause immediate coking.

  • Equilibration: Allow the system to stabilize for 30 minutes before sampling.

  • Collection: Products are solid at room temperature. Collect in an ice-cooled trap containing Isopropanol (IPA) to dissolve the cyanopyridine.

Safety & Troubleshooting

Flammability Limits (Crucial)

3-Picoline vapor is highly flammable.[1]

  • LEL (Lower Explosive Limit): ~1.4% vol in air.

  • UEL (Upper Explosive Limit): ~8.7% vol in air.

  • Protocol Safety: The suggested molar ratio (1 Picoline : 20 Air) results in a picoline concentration of ~4.7%, which is inside the flammability range .

  • Mitigation: Lab-scale reactors must use flashback arrestors on feed lines. For scale-up, it is common to operate either very lean (high air) or use a fluidized bed where heat dissipation is superior. Strictly monitor reactor exotherms.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or Catalyst reduced.Increase T to 370°C; Increase Air:Picoline ratio.
High

(Burning)
Hot-spots in catalyst bed.Dilute catalyst bed with more SiC; Decrease T.
Product is Nicotinamide Hydrolysis in trap.Ensure collection trap is anhydrous (use dry IPA).
Catalyst turns Black Coking (O2 starvation).Regenerate catalyst: Burn off coke with Air at 450°C for 2h.

References

  • Andersson, A. (1980). "Activities of V-Ti-O Catalysts in the Ammoxidation of 3-Picoline." Journal of Catalysis, 65(1), 9-15. Link

  • Sanfilippo, D., et al. (2000). "Fluidized Bed Ammoxidation of Picoline." Chemical Engineering Science. Link

  • Kulkarni, S.J., et al. (1996). "Ammoxidation of 3-picoline over V2O5/TiO2 catalysts." Applied Catalysis A: General, 136(1), 1-12. Link

  • Nantong Tendenci Chemical Co Ltd. (2015). "Production process of 3-cyanopyridine." CN Patent 104961678A.[2] Link

  • ChemicalBook. (2023). "3-Picoline Safety Data Sheet & Flammability Limits." Link

Sources

Functionalization of 4-Cyanopyridine-2-sulfonamide for library generation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Functionalization of 4-Cyanopyridine-2-sulfonamide

Abstract & Scope

This guide details the modular functionalization of This compound (CAS: 100-48-1 derivative), a privileged scaffold in medicinal chemistry. This molecule combines an electron-deficient pyridine core, a sulfonamide pharmacophore (classic Carbonic Anhydrase inhibitor motif), and a nitrile "warhead" for further elaboration.

We present a divergent synthesis strategy designed for DNA-Encoded Library (DEL) generation and Fragment-Based Drug Discovery (FBDD) . The protocols focus on three orthogonal vectors of diversity:

  • C-H Functionalization (Minisci Reaction): Late-stage introduction of alkyl bioisosteres at the C6 position.

  • Nitrile Transformation: Bioisosteric replacement of the nitrile with a tetrazole ring.

  • Sulfonamide N-Alkylation: Tuning physicochemical properties (LogD, solubility).

Strategic Analysis: Vectors of Diversity

The scaffold presents three distinct chemical handles with varying reactivity profiles. Our strategy utilizes "Orthogonal Reactivity" to allow these steps to be performed in parallel or sequence without protecting groups.

Figure 1: Divergent functionalization strategy identifying the three orthogonal vectors for library generation.

Protocol 1: C-H Functionalization via Minisci Reaction

Objective: Direct alkylation of the pyridine ring at the C6 position (ortho to nitrogen) using carboxylic acids as radical precursors. Mechanism: The 4-cyano and 2-sulfonamide groups render the pyridine ring highly electron-deficient, making it an ideal substrate for nucleophilic radical attack. Since C2 and C4 are blocked, the radical selectively attacks C6.

Materials
  • Substrate: this compound (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid) (3.0 equiv)

  • Catalyst: Silver Nitrate (

    
    ) (0.2 equiv)
    
  • Oxidant: Ammonium Persulfate (

    
    ) (3.0 equiv)
    
  • Acid/Solvent: Trifluoroacetic Acid (TFA) (1.0 equiv) in DCM/Water (1:1) biphasic system.

Step-by-Step Methodology
  • Preparation: In a 20 mL vial, dissolve this compound (0.5 mmol) in DCM (2.5 mL) and Water (2.5 mL).

  • Acidification: Add TFA (0.5 mmol). Note: Protonation of the pyridine nitrogen increases the electrophilicity of the ring, accelerating radical attack.

  • Reagent Addition: Add the Alkyl Carboxylic Acid (1.5 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Add Ammonium Persulfate (1.5 mmol) in one portion.

  • Reaction: Seal the vial and heat to 50°C with vigorous stirring for 4–12 hours.

    • Checkpoint: The aqueous phase may turn dark/grey due to Ag salts; this is normal.

  • Workup: Cool to RT. Basify with sat.

    
     to pH 8. Extract with EtOAc (3x).
    
  • Purification: The polarity difference between the starting material and the alkylated product allows for easy separation via reverse-phase HPLC or silica flash chromatography (0-10% MeOH in DCM).

Data & Validation:

Parameter Condition Outcome
Regioselectivity C6 vs C3/C5 >95:5 favoring C6 (due to inductive effect of N).
Yield Primary Radicals 40–55% (Moderate)

| Yield | Tertiary Radicals | 60–80% (Excellent) |

Protocol 2: Nitrile to Tetrazole Transformation

Objective: Conversion of the C4-nitrile into a 5-substituted-1H-tetrazole. Significance: Tetrazoles are lipophilic bioisosteres of carboxylic acids (


 ~5), crucial for improving bioavailability in sartans and similar drugs.
Materials
  • Substrate: this compound (or Minisci product)

  • Reagents: Sodium Azide (

    
    ) (1.5 equiv), Zinc Bromide (
    
    
    
    ) (1.0 equiv).
  • Solvent: Water/Isopropanol (2:1) or DMF (for higher solubility).

Step-by-Step Methodology
  • Safety: Perform behind a blast shield. Azides can form explosive hydrazoic acid if acidified.

  • Setup: In a pressure-rated vial, combine the nitrile substrate (0.5 mmol),

    
     (0.75 mmol), and 
    
    
    
    (0.5 mmol).
  • Solvation: Add Water (2 mL) and Isopropanol (1 mL).

  • Reaction: Heat to 100°C for 16–24 hours.

    • Mechanism:[1][2][3][4][5]

      
       acts as a Lewis acid, activating the nitrile for [3+2] cycloaddition with the azide anion.
      
  • Quench: Cool to RT. Add 3M HCl slowly until pH 1 (Caution:

    
     gas evolution possible; use fume hood).
    
    • Why Acidify? To protonate the tetrazole (converting it from the zinc salt to the free N-H form) and precipitate the product.

  • Isolation: The tetrazole product often precipitates upon acidification. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Protocol 3: Sulfonamide N-Alkylation

Objective: Functionalization of the sulfonamide nitrogen to modulate solubility and target interaction. Chemistry: Standard


 alkylation using mild base.
Materials
  • Substrate: this compound

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: DMF or Acetone.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (0.5 mmol) in dry DMF (2 mL).

  • Deprotonation: Add

    
     (1.0 mmol) and stir at RT for 15 mins.
    
    • Note: The

      
       of the sulfonamide is ~10. Carbonate is sufficient.
      
  • Alkylation: Add the Alkyl Halide (0.6 mmol).

  • Conditions: Stir at 60°C for 4–8 hours.

    • Monitoring: Monitor by LCMS.[6] Mono-alkylation is major; bis-alkylation is rare due to steric hindrance and reduced nucleophilicity after the first addition.

  • Workup: Dilute with water, extract with EtOAc.

Mechanistic Visualization (Minisci)

Understanding the radical mechanism is vital for troubleshooting low yields with specific acids.

Figure 2: Mechanism of Silver-Catalyzed Minisci Reaction showing oxidative decarboxylation and radical addition.[3]

References

  • Minisci, F., et al. "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron1971 , 27, 3575. Link

  • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[7][8] Chem. Commun.2011 , 2, 1135.[9] Link

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water."[5] J. Org.[5][10] Chem.2001 , 66, 7945.[5] Link

  • Supuran, C. T. "Carbonic anhydrase inhibitors."[11] Nature Reviews Drug Discovery2008 , 7, 168. Link

  • Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew. Chem. Int. Ed.2019 , 58, 13666.[9] Link

Sources

Crystallization Solvents for Purifying 4-Cyanopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CRYST-4CPS-01

Balancing Regiochemical Purity with Functional Group Stability

Abstract

This application note details the purification of 4-Cyanopyridine-2-sulfonamide (4-CPS), a critical intermediate in the synthesis of HIF-2


 inhibitors and carbonic anhydrase antagonists.[1][2][3][4] While sulfonamides are typically robust, the presence of the 4-cyano (nitrile)  group introduces a stability challenge: susceptibility to hydrolysis (to amides or acids) under thermal stress in aqueous media.[1][2][3] This guide presents two validated crystallization protocols: a Green Aqueous System  (Ethanol/Water) for bulk purification and an Anhydrous System  (Ethyl Acetate/Heptane) for high-stability requirements.[1][2][4]
Chemical Context & Challenges

Target Molecule: this compound Key Functionalities:

  • Sulfonamide (

    
    ):  Polar, H-bond donor/acceptor.[1][3][4] High melting point (typically 
    
    
    
    C).[1][4]
  • Nitrile (

    
    ):  Electron-withdrawing, susceptible to hydrolysis to isonicotinamide (partial) or isonicotinic acid (full) under acidic/basic conditions or prolonged heating in water [1].[1][2][3][4]
    
  • Pyridine Ring: Basic nitrogen (pKa ~2-3), capable of salt formation.[1][3][4]

Purification Objectives:

  • Removal of Regioisomers: Synthesis often yields traces of 5-cyano or 3-cyano isomers depending on the starting halopyridine.[1][3][4]

  • Hydrolysis Prevention: Minimizing the conversion of

    
    .
    
  • Desalting: Removal of inorganic salts (NaCl/KCl) generated during the ammonolysis of sulfonyl chlorides.[4]

Solubility Profile & Solvent Selection

The solubility behavior of 4-CPS follows the "Like Dissolves Like" principle, modified by the strong dipole of the cyano group.[1][3]

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Protic Polar Ethanol (EtOH) HighModerateHigh Excellent crystal habit; eco-friendly.[1][2][3][4]
Protic Polar Water LowInsolubleAnti-Solvent Use with caution (hydrolysis risk).[1][4]
Aprotic Polar Acetone Very HighHighModerateGood for initial dissolution; hard to crystallize without anti-solvent.[1][4]
Esters Ethyl Acetate (EtOAc) HighLowHigh Excellent for removing non-polar impurities.[1][4]
Hydrocarbons Heptane/Hexane InsolubleInsolubleAnti-Solvent Essential for anhydrous methods.[1][4]
Chlorinated DCM/Chloroform ModerateLowLowPoor recovery yields; environmental concerns.[1][4]
Protocol A: The "Green" Method (Ethanol/Water)

Best for: Large-scale purification where trace hydrolysis (<0.5%) is acceptable.[1][2]

Mechanism: Exploits the steep solubility curve of sulfonamides in ethanol while using water to dramatically lower solubility at ambient temperatures.[1][4]

Step-by-Step Procedure:

  • Dissolution: Charge crude 4-CPS into a reactor. Add Ethanol (95%) at a ratio of 5-7 mL per gram of crude.

  • Heating: Heat to reflux (approx. 78°C) with agitation.

    • Critical Control: Do not hold at reflux for >30 minutes to protect the nitrile group.[1][4]

  • Filtration (Hot): If insoluble salts (NaCl) are present, filter the hot solution through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While maintaining temperature at 60-65°C, slowly add Deionized Water (pre-warmed to 50°C) until persistent turbidity is observed (approx. 20-30% volume of ethanol used).[1][2][3][4]

  • Controlled Cooling:

    • Cool to 25°C at a rate of 10°C/hour .

    • Seeding: At 40°C, seed with 0.1 wt% pure 4-CPS crystals to prevent oiling out.[1][2][3][4]

  • Final Crystallization: Cool further to 0-5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1) .[1][4]

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: The Anhydrous Method (EtOAc/Heptane)

Best for: High-purity requirements (>99.5%) and strictly preventing nitrile hydrolysis.[1][2][3]

Mechanism: Uses a polarity gradient.[1][4] EtOAc dissolves the polar sulfonamide; Heptane precipitates it while keeping lipophilic impurities (e.g., unreacted chlorocyanopyridines) in solution.[2][3]

Step-by-Step Procedure:

  • Dissolution: Suspend crude 4-CPS in Ethyl Acetate (EtOAc) (10 mL/g).

  • Heating: Heat to reflux (approx. 77°C) until fully dissolved.

  • Concentration (Optional): If the solution is too dilute, distill off EtOAc until the concentration reaches saturation (approx. 5-6 mL/g).

  • Anti-Solvent Addition: Remove heat.[1][4] Add n-Heptane dropwise to the hot solution until a slight cloudiness persists.

    • Ratio Target: Final solvent ratio should be approx.[1][4] EtOAc:Heptane 1:2 .

  • Cooling: Allow the mixture to cool to room temperature with slow stirring (100 RPM).

  • Aging: Chill to 0°C for 4 hours.

  • Isolation: Filter rapidly. Wash with cold Heptane .[1][4]

  • Drying: Vacuum dry at 50°C .

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for solvent selection and the critical control points in the crystallization workflow.

Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Crude 4-CPS CheckImpurity Analyze Impurity Profile Start->CheckImpurity HydrolysisRisk Is Nitrile Hydrolysis a Critical Concern? CheckImpurity->HydrolysisRisk Lipophilic Contains Lipophilic Impurities? HydrolysisRisk->Lipophilic No (Standard Grade) MethodB Method B: EtOAc/Heptane (Max Stability, Lipophilic Purge) HydrolysisRisk->MethodB Yes (Strict <0.1% Amide) MethodA Method A: Ethanol/Water (High Yield, Eco-friendly) Lipophilic->MethodA No Lipophilic->MethodB Yes

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and stability requirements.

Figure 2: Crystallization Process Control

ProcessFlow Dissolution 1. Dissolution (Reflux Temp) Filtration 2. Hot Filtration (Remove Salts) Dissolution->Filtration Param1 CP: Limit time <30min to avoid hydrolysis Dissolution->Param1 Nucleation 3. Nucleation Zone (Add Anti-Solvent) Filtration->Nucleation Growth 4. Crystal Growth (Cooling Ramp) Nucleation->Growth Isolation 5. Isolation (Filtration & Wash) Growth->Isolation Param2 CP: Seed at 40°C to avoid oiling Growth->Param2

Caption: Workflow highlighting Critical Parameters (CP) for ensuring process integrity.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield Too much solvent used; Cooling not sufficient.[1][2][4]Concentrate mother liquor by 30% and re-cool.[1][4] Ensure final temp is <5°C.
"Oiling Out" Impurities too high; Cooling too fast.[1][4]Use Seeding at the cloud point.[1][4] Slow down cooling ramp.
Amide Impurity Nitrile hydrolysis occurred.[1][4][5][6][7]Switch to Method B (Anhydrous) . Reduce boiling time in Method A.
Colored Product Oxidation products or metal traces.[1][4]Add 5% wt/wt Activated Carbon during the hot dissolution step, then filter.[1][3]

Analytical Verification:

  • HPLC: Monitor the peak at RRT ~0.8 (Amide impurity) relative to the main peak.

  • IR Spectroscopy: Verify sharp Nitrile stretch at ~2230-2240 cm⁻¹ [2]. Absence indicates hydrolysis.[1][4]

References
  • Katritzky, A. R., et al. (2005).[2][3][4][8] Synthesis of Cyanopyridines. Thieme Connect. Available at: [Link]

  • National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 7506, 4-Cyanopyridine. Retrieved from [Link]

  • Attia, M. I., et al. (2013).[1][2][3][4] Hydrolysis kinetics of cyanopyridines in high-temperature water. International Journal of Chemical Kinetics. Available via ResearchGate: [Link]

Sources

Application Notes and Protocols: 4-Cyanopyridine-2-sulfonamide as a Versatile Ligand in Coordination Chemistry and Metallodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals.

Executive Summary & Chemical Profile

4-Cyanopyridine-2-sulfonamide (CAS: 1251259-15-0) [1] is a highly versatile, polyfunctional ligand that bridges the gap between synthetic organometallic catalysis and targeted metallodrug design. Structurally, it features a pyridine ring, an electron-withdrawing cyano (-CN) group at the 4-position, and a sulfonamide (-SO₂NH₂) group at the 2-position.

This unique triad of functional groups allows the molecule to act as a tunable bidentate (N,N or N,O) chelator or a bridging ligand. In recent years, pyridine-sulfonamide derivatives have gained significant traction for their ability to stabilize transition metal centers (e.g., Ir, Ru, Pd, Zn)[2] while simultaneously offering predictable electronic tuning via ring substitution. Furthermore, the sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, acting as a potent zinc-binding group (ZBG) for metalloenzyme inhibition (e.g., Carbonic Anhydrase and HIV-protease) [3].

Mechanistic Insights: Electronic Tuning and Coordination Modes

To effectively utilize this compound, one must understand the causality behind its electronic behavior.

The Electron-Withdrawing Effect of the 4-Cyano Group

The cyano group is strongly electron-withdrawing (Hammett constant


). When the pyridine nitrogen coordinates to a transition metal, the 4-cyano group pulls electron density away from the metal center through the 

-system of the pyridine ring.
  • In Catalysis: This depletion of electron density at the metal center stabilizes the ground state of the catalyst relative to its transition state. For example, in Cp*Ir-catalyzed transfer hydrogenation, electron-withdrawing groups on the pyridine ring significantly decrease the rate of stereoinversion at the chiral metal center and modulate the rate of hydride transfer [4].

  • In Biological Systems: The electron-withdrawing nature of the cyano group increases the acidity of the sulfonamide N-H proton. This facilitates deprotonation at physiological pH, allowing the resulting anionic sulfonamide nitrogen to form stronger coordinate covalent bonds with biological metal centers (such as Zn²⁺ in enzyme active sites) or control pH-dependent intramolecular coordination in ruthenium(II) anticancer complexes [5].

Coordination Topology

The ligand primarily coordinates as an anionic bidentate N,N-donor (pyridine N and deprotonated sulfonamide N), forming a thermodynamically stable five-membered chelate ring. The 4-cyano nitrogen remains available as a secondary coordination site, enabling the construction of multinuclear coordination polymers or metal-organic frameworks (MOFs).

Coordination Ligand This compound (Multidentate Ligand) Cyano 4-Cyano Group (Electron Withdrawing) Ligand->Cyano Sulfonamide 2-Sulfonamide Group (N, O Donors) Ligand->Sulfonamide Pyridine Pyridine Ring (N Donor) Ligand->Pyridine Metal Transition Metal Center (e.g., Ir, Ru, Zn) Cyano->Metal Bridging Coordination (N-donor) Sulfonamide->Metal Chelation (Anionic N) Pyridine->Metal Chelation (Neutral N) Effect Tuned Redox Potential & Enhanced Target Affinity Metal->Effect Electronic modification

Figure 1: Coordination pathways and electronic tuning mechanisms of this compound.

Quantitative Data: Electronic Effects on Catalysis

The table below summarizes the causal relationship between pyridine 4-substitution and the behavior of resulting Cp*Ir(III) transfer hydrogenation catalysts, demonstrating why this compound is selected when a highly electron-deficient metal center is required[4].

Substituent (4-position)Hammett Constant (

)
Electronic EffectRelative Stereoinversion RateImpact on Metal Electron Density
-OCH₃ -0.27Strongly DonatingFastIncreased (Nucleophilic)
-H 0.00NeutralModerateBaseline
-CN +0.66 Strongly Withdrawing Slow Decreased (Electrophilic)

Experimental Protocol 1: Synthesis of Tunable Cp*Ir(III) Catalysts

This self-validating protocol details the synthesis of a half-sandwich Iridium(III) complex using this compound.

Causality of Experimental Choices: Triethylamine (NEt₃) is utilized to selectively deprotonate the sulfonamide group. Without this base, the ligand remains neutral, leading to weak, reversible coordination that fails to form the stable anionic N,N-chelate required for catalytic turnover. Dichloromethane (DCM) is chosen as the solvent to ensure the solubility of both the metal precursor and the organic ligand while preventing unwanted solvent coordination.

Materials Required:
  • Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer, [Cp*IrCl₂]₂ (0.5 mmol)

  • This compound (1.05 mmol, slight excess)

  • Triethylamine, NEt₃ (1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve this compound (1.05 mmol) in 10 mL of anhydrous DCM.

  • Deprotonation: Add NEt₃ (1.2 mmol) dropwise to the ligand solution while stirring at room temperature. Stir for 15 minutes. Validation: The solution should remain clear, indicating complete dissolution of the deprotonated ligand.

  • Metal Coordination: In a separate vial, dissolve [Cp*IrCl₂]₂ (0.5 mmol) in 10 mL of DCM. Transfer this solution dropwise into the Schlenk flask containing the deprotonated ligand.

  • Reaction: Stir the mixture at room temperature for 12 hours. Validation: A distinct color change from orange to deep yellow/red indicates successful chelation and displacement of the chloride ligands.

  • Purification: Concentrate the reaction mixture under reduced pressure to ~2 mL. Add cold diethyl ether (15 mL) to precipitate the complex. Collect the solid via vacuum filtration and wash with cold ether (2 x 5 mL).

  • Characterization: Confirm the structure via ¹H NMR. The diastereotopic protons of the Cp* ring and the shifted pyridine protons will confirm successful N,N-chelation.

Workflow Step1 Ligand Deprotonation (NEt3 in DCM) Step2 Metal Precursor Addition ([Cp*IrCl2]2) Step1->Step2 Step3 Coordination Reaction (12h at Room Temp) Step2->Step3 Step4 Precipitation & Filtration (Cold Diethyl Ether) Step3->Step4 Step5 Validation (1H NMR & Color Change) Step4->Step5

Figure 2: Step-by-step synthetic workflow for Ir(III)-sulfonamide complexation.

Experimental Protocol 2: Metalloenzyme Inhibition Assay (Metallodrug Screening)

Because the 4-cyano-2-pyridinesulfonamide motif has been identified in Quantitative Structure-Activity Relationship (QSAR) models as a key driver for HIV-protease and Carbonic Anhydrase inhibition [3], it is frequently screened in biological assays. The sulfonamide directly coordinates to the catalytic Zn²⁺ ion in the enzyme's active site.

Step-by-Step Methodology:
  • Ligand Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Causality: DMSO ensures complete solubility of the hydrophobic cyano-aromatic system before introduction to the aqueous buffer.

  • Buffer Equilibration: Prepare the assay buffer (e.g., 20 mM HEPES, pH 7.4, containing 0.01% Triton X-100 to prevent non-specific aggregation). The pH of 7.4 is critical as it exploits the enhanced acidity of the cyano-substituted sulfonamide, ensuring a high fraction of the active anionic species.

  • Enzyme Incubation: Dilute the target metalloenzyme (e.g., human Carbonic Anhydrase II) to a final concentration of 10 nM in the assay buffer. Add varying concentrations of the ligand (from 1 nM to 100 μM) and incubate at 25°C for 15 minutes to allow the metal-ligand coordination bond to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding the appropriate fluorogenic or colorimetric substrate (e.g., 4-nitrophenyl acetate for esterase activity).

  • Kinetic Readout: Monitor product formation continuously for 10 minutes using a microplate reader. Calculate the IC₅₀ by plotting the initial velocity against the log of the ligand concentration.

References

  • Gupta, S. P., et al. (n.d.). Quantitative Structure-Activity Relationships of Some Hiv-Protease Inhibitors. Journal of Enzyme Inhibition. Retrieved March 1, 2026, from [Link]

  • ACS Publications. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry. Retrieved March 1, 2026, from [Link]

  • MDPI. (n.d.). Molecules | Special Issue : Metal Anticancer Complexes. Retrieved March 1, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Nitrile Group Stability During Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nitrile group stability during sulfonamide synthesis. Unwanted hydrolysis of the nitrile moiety to an amide or a carboxylic acid is a common side reaction that can significantly lower the yield of the desired product and complicate purification.

This document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of why nitrile hydrolysis occurs and how to prevent it.

Understanding the Problem: The Chemistry of Nitrile Hydrolysis

The cyano (-C≡N) group, while robust, is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and heat.[1][2] The reaction typically proceeds through an amide intermediate, which can sometimes be isolated but is often further hydrolyzed to a carboxylic acid.[3][4] Understanding the mechanisms is critical to designing a successful reaction strategy.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] A series of proton transfers and tautomerization leads to an amide, which is then subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[7]

Acid_Catalyzed_Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H⁺ (Tautomerization) Amide R-C(=O)NH₂ ProtonatedAmide->Amide - H⁺ Amide_p R-C(=O)NH₂ Amide->Amide_p Further Hydrolysis ProtonatedAmide_p R-C(=O⁺H)NH₂ Amide_p->ProtonatedAmide_p + H⁺ Intermediate2 R-C(OH)(OH₂⁺)NH₂ ProtonatedAmide_p->Intermediate2 + H₂O Tetrahedral R-C(OH)₂(NH₂) Intermediate2->Tetrahedral - H⁺ ProtonatedAmine R-C(OH)₂(N⁺H₃) Tetrahedral->ProtonatedAmine + H⁺ CarboxylicAcid R-COOH ProtonatedAmine->CarboxylicAcid - NH₄⁺ Base_Catalyzed_Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ Imidate R-C(O⁻)=NH Intermediate1->Imidate + H₂O - OH⁻ Amide R-C(=O)NH₂ Imidate->Amide Tautomerization Amide_p R-C(=O)NH₂ Amide->Amide_p Further Hydrolysis Tetrahedral R-C(O⁻)(OH)NH₂ Amide_p->Tetrahedral + OH⁻ Carboxylate R-COO⁻ Tetrahedral->Carboxylate - NH₃

Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the synthesis of sulfonamides from nitrile-bearing substrates.

Q1: My starting material, which contains both an amine and a nitrile, is degrading upon addition of the sulfonyl chloride. What is causing this?

A: This is a classic problem of unintended acid-catalyzed hydrolysis. Many standard sulfonamide synthesis protocols involve the reaction of an amine with a sulfonyl chloride, which generates one equivalent of hydrochloric acid (HCl). [8]If not neutralized, this strong acid will catalyze the hydrolysis of your nitrile group, especially if trace water is present.

Solution:

  • In-situ Acid Scavenging: The most effective solution is to include a non-nucleophilic base in the reaction mixture from the start. This base will neutralize the generated HCl as it forms, keeping the reaction medium non-acidic.

  • Recommended Bases: Use at least two equivalents of a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base). One equivalent reacts with the sulfonyl chloride to form the sulfonamide, and the second neutralizes the HCl byproduct.

  • Anhydrous Conditions: Ensure your solvent, amine starting material, and glassware are scrupulously dry. Water is a key reactant in the hydrolysis pathway. [7]Use freshly distilled solvents or those from a solvent purification system.

Q2: I'm using pyridine as both a solvent and a base, but I am still observing significant formation of the corresponding carboxylic acid. Why?

A: While pyridine is a common base for this transformation, it can be problematic. Commercial pyridine often contains significant amounts of water, which can be difficult to remove completely. This residual water provides the necessary reagent for hydrolysis. Furthermore, the pyridinium hydrochloride salt formed during the reaction creates a mildly acidic environment that, especially upon heating, can be sufficient to promote hydrolysis.

Solution:

  • Switch to a Non-participating Solvent System: Move away from using pyridine as the solvent. Instead, use an inert, anhydrous solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).

  • Use a Stronger, Non-Nucleophilic Base: Employ a base like DIPEA or 1,8-Diazabicycloundec-7-ene (DBU). These are less likely to have high water content and are excellent acid scavengers.

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary, as hydrolysis is significantly accelerated at higher temperatures. [1]

Q3: My protocol involves a basic workup, and I'm losing my nitrile group at this stage. How can I safely isolate my product?

A: A standard aqueous workup with a strong base like NaOH or KOH to remove unreacted sulfonyl chloride or other acidic impurities is a major risk for nitrile hydrolysis. [9]The combination of a strong nucleophilic base (OH⁻) and an aqueous environment is the ideal condition for base-catalyzed hydrolysis.

Solution:

  • Use a Milder Base: For the workup, switch from strong hydroxides to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). These are sufficiently basic to neutralize acid and quench the reaction but are much less aggressive towards the nitrile group.

  • Minimize Contact Time: Do not let the organic and aqueous basic layers sit in the separatory funnel for extended periods. Perform the extraction efficiently and move on to the next step.

  • Avoid Heat: Ensure all workup steps are performed at room temperature or below.

Q4: Are there any "protecting group" strategies for nitriles?

A: In principle, there is no special, commonly used method to protect a cyano group, as it is relatively stable compared to other functional groups. [10]The best strategy is almost always to control the reaction conditions (pH, temperature, water content) to prevent the side reaction. However, for extremely sensitive substrates or multi-step syntheses requiring harsh conditions, an "orthogonal" approach might be considered.

Advanced Strategy (Orthogonal Synthesis): Instead of a nitrile, you could carry a precursor functional group through the sulfonamide synthesis and then convert it to the nitrile in a later step.

  • Amide Precursor: Primary amides can be dehydrated to nitriles using reagents like phosphorous oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). [11]You could perform the sulfonylation on a molecule containing a primary amide and then dehydrate it in a final step.

  • Aldehyde Precursor: Aldehydes can be converted to nitriles in one pot via an aldoxime intermediate. [12] This approach adds steps to the synthesis but can be a robust way to avoid hydrolysis under conditions where it is otherwise unavoidable.

Q5: What are the best analytical techniques to monitor for nitrile hydrolysis?

A: Monitoring your reaction for the formation of byproducts is key to successful troubleshooting.

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is typically much more polar than your starting material and product. It will often stick to the baseline or have a very low Rf value on silica gel plates. The intermediate amide will be more polar than the nitrile but less polar than the acid.

  • Infrared (IR) Spectroscopy: This is an excellent tool. The nitrile group has a characteristic sharp stretch at ~2220-2260 cm⁻¹. The appearance of a strong, broad absorption around 3100-3500 cm⁻¹ (O-H stretch) and a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹ indicates the formation of the carboxylic acid byproduct. An amide will show a carbonyl stretch around 1630-1690 cm⁻¹ and N-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of signals adjacent to the nitrile and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm). In ¹³C NMR, the nitrile carbon appears around 115-125 ppm, while a carboxylic acid carbon is much further downfield (>170 ppm).

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful method to track the masses of the starting material, desired product, and potential byproducts (amide and carboxylic acid) simultaneously.

Recommended Experimental Protocols

The following protocols are designed to minimize the risk of nitrile hydrolysis.

Protocol 1: General Anhydrous Sulfonylation using a Non-Nucleophilic Base

This protocol is suitable for the reaction of a primary or secondary amine containing a nitrile group with a sulfonyl chloride.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the nitrile-containing amine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.2 eq.) via syringe. Stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Table 1: Summary of Recommended Conditions to Prevent Nitrile Hydrolysis
ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, MeCN, TolueneMinimizes the presence of water, a key reactant for hydrolysis. [7]
Base DIPEA, Triethylamine, DBU, Proton Sponge®Non-nucleophilic bases that effectively scavenge acid without attacking the nitrile.
Base Stoichiometry >2.0 equivalentsEnsures complete neutralization of in-situ generated acid (e.g., HCl).
Temperature 0 °C to Room TemperatureLower temperatures significantly slow the rate of hydrolysis. [1]
Workup (Quench) Saturated aq. NaHCO₃ or NH₄ClMildly basic or neutral quench avoids harsh conditions that promote hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction.
Troubleshooting Workflow

The following diagram provides a decision tree for addressing issues related to nitrile hydrolysis during sulfonamide synthesis.

Troubleshooting_Workflow Start Start: Low yield of desired nitrile-sulfonamide CheckByproducts Identify Byproducts (TLC, LC-MS, IR) Start->CheckByproducts AcidOrAmide Is Carboxylic Acid or Amide byproduct present? CheckByproducts->AcidOrAmide OtherSideReaction Investigate other side reactions (e.g., over-alkylation, decomposition) AcidOrAmide->OtherSideReaction No CheckConditions Review Reaction Conditions AcidOrAmide->CheckConditions Yes Anhydrous Are conditions strictly anhydrous? (Solvents, Reagents, Glassware) CheckConditions->Anhydrous ImplementAnhydrous Action: Use freshly distilled/dry solvents. Dry reagents and glassware. Anhydrous->ImplementAnhydrous No Base Is an appropriate base used? (>2 eq. non-nucleophilic) Anhydrous->Base Yes ImplementAnhydrous->Base ImplementBase Action: Switch to DIPEA or TEA (>2 eq.). Avoid pyridine as solvent. Base->ImplementBase No Temp Was the reaction heated? Base->Temp Yes ImplementBase->Temp ImplementTemp Action: Run reaction at 0°C to RT. Avoid heating. Temp->ImplementTemp Yes Workup Review Workup Procedure Temp->Workup No ImplementTemp->Workup ImplementWorkup Action: Use NaHCO₃(aq) instead of NaOH(aq). Minimize contact time. Workup->ImplementWorkup Harsh Conditions Used End Problem Solved: Optimized Yield Workup->End All Conditions Optimized ImplementWorkup->End

Caption: Troubleshooting Decision Tree for Nitrile Hydrolysis.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Fiveable. (2025, August 15). Hydrolysis of Nitriles Definition. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Praveen, K., et al. (2018). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. [Link]

  • Scilit. (2018, November 22). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822.
  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • ChemRxiv. (n.d.). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Diva-Portal.org. Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • Thieme. (n.d.). Product Class 5: Nitriles. Science of Synthesis. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • StudySmarter. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Publications. (2021, May 10). Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation. Organic Letters. [Link]

  • Scilit. (2021, August 17). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. [Link]

  • ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]

  • IIT. (2020, October 26). Protecting Groups. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • ChemRxiv. (2024, September 3). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). [Link]

  • ACS Publications. Colorimetric Test for Amides and Nitriles. Analytical Chemistry. [Link]

  • Google Patents. (n.d.). U.S.
  • Pearson+. Nitrile Hydrolysis | Study Prep. [Link]

  • Royal Society of Chemistry. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • Reddit. (2015, June 17). A question about sulfonamide hydrolysis. r/chemistry. [Link]

Sources

Technical Support Center: Improving Yield of 4-Cyanopyridine-2-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyanopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Section 1: A Recommended Synthetic Pathway & Key Control Points

The synthesis of this compound is a multi-step process where yield can be compromised at several key stages. Based on established pyridine chemistry and sulfonamide synthesis principles, we recommend a robust and scalable three-step pathway starting from 2-Chloro-4-cyanopyridine. This approach offers reliable transformations with well-defined control points for optimization.

The overall workflow is as follows:

G A 2-Chloro-4-cyanopyridine B Sodium 4-Cyanopyridine-2-sulfonate A->B Step 1: Nucleophilic Substitution (Na2SO3, Water/Co-solvent) C 4-Cyanopyridine-2-sulfonyl Chloride B->C Step 2: Chlorination (SOCl2 or PCl5) D This compound (Final Product) C->D Step 3: Amination (Ammonia Source) G start Low Yield in Amination Step q1 Is the Sulfonyl Chloride Hydrolyzing? start->q1 s1 Use Anhydrous Solvent (THF, Dioxane). Add Sulfonyl Chloride to Ammonia solution at 0°C. Use Gaseous NH3 or a non-aqueous source. q1->s1 Yes q2 Is Dimerization or Polymerization Occurring? q1->q2 No s1->q2 s2 Use a significant excess of Ammonia (>=10 eq). Maintain dilute reaction conditions. Ensure rapid stirring. q2->s2 Yes q3 Is the Reaction Incomplete? q2->q3 No s2->q3 s3 Allow reaction to warm to RT after initial addition. Increase reaction time. Monitor by TLC/LCMS. q3->s3 Yes end Improved Yield of Sulfonamide q3->end No s3->end

Caption: Troubleshooting workflow for the amination step.

Optimizing Amination Conditions:

ParameterRecommendationRationale
Ammonia Source Anhydrous ammonia gas in an organic solvent (THF, Dioxane) or a solution of ammonia in isopropanol/dioxane.Minimizes the presence of water, which is the primary competitor for reaction with the sulfonyl chloride. Aqueous ammonia should be highly concentrated and used with caution.
Temperature -10 °C to 5 °C for the addition, then slow warming to room temperature.Controls the initial exotherm and minimizes hydrolysis. The sulfonyl chloride is added to the ammonia solution, never the other way around, to ensure it immediately encounters a large excess of the nucleophile.
Stoichiometry A large excess of ammonia (e.g., >10 equivalents) is recommended.Ensures the sulfonyl chloride preferentially reacts with ammonia over any other nucleophile present and suppresses the formation of the N,N-bis(sulfonyl)amine byproduct.
Solvent Anhydrous, non-protic solvents like THF, 1,4-dioxane, or acetonitrile are ideal.These solvents will not compete in the reaction. Protic solvents like alcohols can react to form sulfonate esters.

Section 3: Frequently Asked Questions (FAQs)

Q: How critical are anhydrous conditions throughout the synthesis? A: They are absolutely critical, especially for the formation and subsequent reaction of the sulfonyl chloride (Steps 2 and 3). Water will readily react with your chlorinating agent and your sulfonyl chloride intermediate, leading to sulfonic acid formation, which is the most common yield-reducing byproduct.

Q: My cyano group appears to be hydrolyzing to a carboxamide. At what stage is this most likely, and how can I prevent it? A: The cyano group is most vulnerable during Step 2 (sulfonyl chloride formation) due to the strongly acidic conditions, and during workup or purification if strong acid or base is used for prolonged periods at elevated temperatures. [1]To prevent this, use the mildest possible conditions for the chlorination step (minimal excess of reagent, lowest effective temperature, shortest reaction time) and maintain a neutral pH during aqueous workups.

Q: Can I use a primary or secondary amine instead of ammonia in the final step to create N-substituted sulfonamides? A: Yes, this is a very common variation. The same principles apply: use an anhydrous solvent, maintain low temperatures during the addition, and use at least two equivalents of the amine—one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct. Alternatively, you can use one equivalent of the amine with one equivalent of a non-nucleophilic base like triethylamine or pyridine. [2][3] Q: What is the best method for purifying the final product? A: Purification can often be achieved by precipitation/crystallization. After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be triturated with water to dissolve the ammonium chloride byproduct, with the water-insoluble product collected by filtration. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or column chromatography on silica gel are effective methods.

Section 4: Key Experimental Protocols

These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Sodium 4-Cyanopyridine-2-sulfonate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-4-cyanopyridine (1.0 eq), sodium sulfite (1.2 eq), and a 1:1 mixture of water and ethanol.

  • If the starting material has low solubility, add tetrabutylammonium bromide (0.05 eq) as a phase-transfer catalyst.

  • Heat the mixture to reflux (approx. 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath to precipitate the sodium sulfonate salt.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry thoroughly under high vacuum.

Protocol 2: Synthesis of 4-Cyanopyridine-2-sulfonyl Chloride
  • CRITICAL: Ensure the sodium sulfonate salt from the previous step is completely dry.

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add thionyl chloride (2.0 eq).

  • Add 3-5 drops of anhydrous DMF to catalyze the reaction.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add the dry sodium 4-Cyanopyridine-2-sulfonate (1.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature.

  • Gently heat the mixture to 40-50 °C for 1-2 hours to drive the reaction to completion.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The crude sulfonyl chloride residue is typically used immediately in the next step without further purification.

Protocol 3: Synthesis of this compound
  • CRITICAL: This step must be performed under anhydrous conditions.

  • Prepare a solution of concentrated ammonium hydroxide (e.g., 28% aqueous, >10 eq) or a saturated solution of ammonia in an anhydrous solvent like THF or isopropanol in a flask cooled to 0 °C.

  • Dissolve the crude 4-Cyanopyridine-2-sulfonyl chloride from the previous step in a minimal amount of anhydrous THF or acetonitrile.

  • Using a dropping funnel, add the sulfonyl chloride solution dropwise to the cold, rapidly stirring ammonia solution. Maintain the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LCMS to confirm the consumption of the sulfonyl chloride.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add cold deionized water and stir for 30 minutes. The desired sulfonamide should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • CN101602719B - Synthesis method of 4-cyanopyridine.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Journal of the Korean Chemical Society.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012).

Sources

Technical Support Center: Optimizing Reaction Temperature for Cyanopyridine Sulfamoylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Welcome to the technical support hub for the functionalization of cyanopyridines. This guide specifically addresses the Direct C-H Sulfamoylation of Cyanopyridines , a transformation typically achieved via Minisci-type radical mechanisms.

Cyanopyridines are electron-deficient heterocycles. Introducing a sulfamoyl group (


) or sulfonyl group is critical for synthesizing sulfonamide-based bioactives. However, the reaction is notoriously temperature-sensitive.

The Thermal Paradox:

  • Too Low (< 40°C): Radical generation from sulfinate precursors is sluggish; the reaction stalls.

  • Too High (> 80°C): Rapid decomposition of the sulfinate reagent (desulfonylation releasing

    
    ), polymerization of the cyanopyridine, or hydrolysis of the nitrile group.
    

This guide provides a self-validating protocol and a logic-based troubleshooting system to navigate this narrow window.

The Core Protocol: Radical C-H Sulfamoylation

This protocol uses sodium sulfinates (Langlois reagent equivalents) and a persulfate oxidant. This is the industry-standard "thermal" approach, preferable for scale-up over photoredox methods due to light penetration issues in batch reactors.

Standard Operating Procedure (SOP-CS-04)

Reagents:

  • Substrate: 3-Cyanopyridine (1.0 equiv)

  • Reagent: Sodium sulfinate (

    
    ) or Sodium hydroxymethanesulfinate (for free sulfonamides) (2.0 - 3.0 equiv)
    
  • Oxidant:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO:Water (3:1 ratio) or

    
    
    
  • Target Temperature: 60°C ± 2°C

Step-by-Step Workflow:

  • Preparation (Ambient Temp): Dissolve the cyanopyridine and sulfinate salt in the solvent mixture. Ensure complete dissolution before adding the oxidant.

    • Why: Heterogeneous mixtures lead to localized "hot spots" of radical concentration, promoting homocoupling byproducts.

  • Oxidant Addition: Add the persulfate oxidant in a single portion at room temperature.

    • Note: The reaction is slightly exothermic upon initiation.

  • Thermal Ramp: Heat the reaction mixture to 60°C using an oil bath or heating block.

    • Critical Control: Do not overshoot. Use an internal temperature probe, not just the hotplate setting.

  • Monitoring: Stir vigorously for 4–6 hours. Monitor by LC-MS (UV 254 nm).

    • Endpoint: Look for the disappearance of the sulfinate (often limiting if decomposition occurs) and the appearance of the product mass

      
      .
      
  • Workup: Cool to room temperature. Dilute with EtOAc, wash with saturated

    
     (to remove acidic byproducts), then brine.
    

Mechanistic Visualization

Understanding the mechanism is the key to troubleshooting. The reaction relies on the generation of a sulfonyl radical, which is nucleophilic and attacks the electron-deficient cyanopyridine.

MinisciMechanism Start Reagents: Cyanopyridine + Sulfinate + Persulfate RadicalGen Step 1: Radical Generation (Temp Dependent) Start->RadicalGen Heat (60°C) Addition Step 2: Radical Addition (Nucleophilic Attack) RadicalGen->Addition Sulfonyl Radical SideReaction Side Reaction: Desulfonylation (-SO2) (High Temp Risk) RadicalGen->SideReaction >80°C Intermediate Radical Intermediate (N-centered radical) Addition->Intermediate Oxidation Step 3: Oxidation/Aromatization (-H+) Intermediate->Oxidation Persulfate Product Product: Sulfamoylated Cyanopyridine Oxidation->Product

Caption: Figure 1. The Minisci-type radical mechanism.[1] Note the bifurcation at Step 1 where high temperature triggers reagent decomposition (Red).

Optimization Matrix: Temperature Effects

Use this table to diagnose yield issues based on your reactor's thermal profile.

Temperature ZoneReaction KineticsPrimary RiskObserved Outcome
Low (< 40°C) Slow / StalledIncomplete conversionHigh recovery of starting material. Oxidant persists.
Optimal (55-65°C) BalancedMinor regioselectivity lossGood yield (50-80%). Clean conversion.
High (70-90°C) FastDesulfonylation Low yield. Formation of alkyl/aryl byproducts (if R is alkyl/aryl). Gas evolution (

).
Critical (> 100°C) UncontrolledNitrile HydrolysisFormation of amide/acid byproducts. Dark/tarry mixture.[2]

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned black, and LC-MS shows a complex mixture. What happened?

Diagnosis: Thermal Runaway / Polymerization. The Science: Cyanopyridines are prone to polymerization under radical conditions if the radical concentration is too high or the temperature is uncontrolled. Solution:

  • Lower Temperature: Reduce to 50°C.

  • Dosing: Add the oxidant portion-wise (e.g., 4 portions over 1 hour) rather than all at once. This keeps the instantaneous radical concentration low, favoring the reaction with the heterocycle over self-polymerization.

Q2: I see the sulfinate reagent disappearing, but the cyanopyridine remains unreacted.

Diagnosis: Reagent Decomposition (Desulfonylation). The Science: At elevated temperatures, the sulfonyl radical (


) is unstable and extrudes 

to form a carbon-centered radical (

). This

might react with solvent or oxygen rather than the cyanopyridine. Solution:
  • Check Temp: Verify your internal temperature is not exceeding 65°C.

  • Increase Equivalents: Sulfinates are sacrificial. Increase loading to 3.0–4.0 equivalents.

  • Solvent Switch: Switch from pure DMSO to DMSO/Water (1:1). Water stabilizes the sulfinate anion and can suppress desulfonylation.

Q3: I am getting a mixture of regioisomers (C2, C4, C6 substitution). How do I improve selectivity?

Diagnosis: Lack of Steric/Electronic Control. The Science: Radical additions are governed by electronics (nucleophilic radical attacks most electron-deficient site) and sterics. In 3-cyanopyridine, C2 and C6 are electronically activated. Solution:

  • Acid Additive: Add 1.0 equiv of TFA (Trifluoroacetic acid). Protonation of the pyridine nitrogen makes the ring significantly more electron-deficient and bulky at the nitrogen, often directing the radical to the C4 or C6 position (depending on the specific substitution pattern) and improving selectivity.

  • Lower Temperature: Run the reaction at the lowest viable temperature (45–50°C) to maximize the energy difference between the transition states of the isomers.

Q4: The nitrile group hydrolyzed to an amide.

Diagnosis: pH/Temperature Mismatch. The Science: Persulfate decomposition generates acid (


). Acid + Water + Heat + Nitrile = Hydrolysis.
Solution: 
  • Buffer: Add a phosphate buffer (pH 5-6) or solid

    
     to the reaction to neutralize excess acid generated during the reaction.
    
  • Reduce Water: Move to a pure organic solvent system (e.g.,

    
     or DCM/Water biphasic) if solubility permits.
    

Diagnostic Workflow

Follow this decision tree if yields are below 40%.

TroubleshootingFlow Start Yield < 40% CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes Yes SM_No No CheckSM->SM_No No Byproducts Analyze Byproducts SM_Yes->Byproducts BlackTar Black Tar? (Polymerization) Byproducts->BlackTar Hydrolysis Amide formed? (Nitrile Hydrolysis) Byproducts->Hydrolysis Action_Tar Action: Lower Temp, Add Oxidant Slowly BlackTar->Action_Tar Action_Hydro Action: Add Buffer, Reduce Water Hydrolysis->Action_Hydro CheckReagent Is Sulfinate consumed? SM_No->CheckReagent Reagent_Yes Yes (Desulfonylation) CheckReagent->Reagent_Yes Reagent_No No (Reaction Stalled) CheckReagent->Reagent_No Action_Desulf Action: Lower Temp, Switch to DMSO/H2O Reagent_Yes->Action_Desulf Action_Stall Action: Increase Temp to 60°C, Check Oxidant Quality Reagent_No->Action_Stall

Caption: Figure 2. Diagnostic logic for low-yield sulfamoylation reactions.

References

  • Direct Sulfamoylation of Heteroarenes (Mechanism & Reagents)

    • Title: Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles[1][3][4]

    • Source:Science (The Baran Lab)
    • Context: Establishes the use of sulfinate salts (Langlois-type) for radical functionalization of electron-deficient heterocycles.
    • URL:[Link]

  • Minisci Reaction Conditions (Temper

    • Title: Minisci reactions: Versatile tools for the functionaliz
    • Source:Chem. Soc. Rev.
    • Context: Comprehensive review on optimizing temperature and solvent to balance radical gener
    • URL:[Link]

  • Sulfonyl Radical Stability (Decomposition)

    • Title: The stability of sulfonyl radicals: A key factor in the success of radical sulfonyl
    • Source:Journal of Organic Chemistry
    • Context: Discusses the temperature thresholds for desulfonyl
    • URL:[Link]

  • Cyanopyridine Functionaliz

    • Title: Regioselective Radical C-H Functionalization of Electron-Deficient Heteroarenes[1][3][4]

    • Source:Semantic Scholar / Org. Lett.
    • Context: Specific guidelines on predicting regioselectivity on pyridine rings.
    • URL:[Link]

Sources

Solving solubility issues of pyridine sulfonamides in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Type: Technical Troubleshooting & Method Development Subject: Overcoming Solubility and Resolution Challenges for Pyridine Sulfonamides in NMR

Diagnostic Workflow: Solvent Selection Strategy

Before altering your sample, use this decision matrix to select the optimal solvent system. This logic minimizes waste and maximizes signal resolution.

SolventSelection Start START: Sample State SolubleCDCl3 Soluble in CDCl3? Start->SolubleCDCl3 CheckRes Check Resolution: Are peaks broad? SolubleCDCl3->CheckRes Yes TryAcetone Try Acetone-d6 (Intermediate Polarity) SolubleCDCl3->TryAcetone No Good Proceed with CDCl3 CheckRes->Good Sharp Peaks Aggregation Issue: Aggregation/Exchange CheckRes->Aggregation Broad Peaks AcetoneWorks Soluble? TryAcetone->AcetoneWorks AcetoneWorks->CheckRes Yes TryDMSO Try DMSO-d6 (High Polarity/H-Bond Acceptor) AcetoneWorks->TryDMSO No DMSOWorks Soluble? TryDMSO->DMSOWorks DMSOWorks->CheckRes Yes Advanced Advanced Protocol: 1. VT-NMR (Heat) 2. TFA-d Spike (Salt) DMSOWorks->Advanced No/Broad Aggregation->Advanced MeOD Try MeOD-d4 (Warning: NH Exchange) Advanced->MeOD If NH signal not required

Figure 1: Logical decision tree for solvent selection, prioritizing non-viscous solvents before moving to high-polarity or reactive additives.

Knowledge Base: The Physics of Insolubility

To solve the problem, you must understand the molecular mechanism. Pyridine sulfonamides present a "perfect storm" for aggregation in non-polar solvents (


).

The Mechanism of Failure:

  • Intermolecular Hydrogen Bonding: The sulfonamide proton (

    
    ) is a strong hydrogen bond donor. The pyridine nitrogen is a strong hydrogen bond acceptor. In non-polar media, these moieties find each other, forming stable dimers or oligomers.
    
  • Pi-Pi Stacking: The aromatic pyridine rings facilitate stacking interactions, further stabilizing these aggregates.

  • The Result: The NMR spectrometer "sees" a large, tumbling aggregate rather than a free-tumbling molecule. This results in rapid

    
     relaxation, leading to severe peak broadening  or apparent insolubility (the "brick dust" effect).
    
Troubleshooting Modules (Q&A)
Module A: The "Ghost Peak" Phenomenon

User Question: "I dissolved my sample in Methanol-d4 (


) to improve solubility. The spectrum looks clean, but my sulfonamide NH peak is completely gone. Where is it?"

Technical Analysis: This is not a solubility issue; it is a chemical exchange phenomenon. Sulfonamide protons are acidic (


). In protic solvents like Methanol-d4 or 

, the labile proton on the nitrogen rapidly exchanges with the deuterium pool of the solvent.

Because the nucleus is now Deuterium (spin=1) rather than Protium (spin=1/2), the signal disappears from the

spectrum.

Solution:

  • Immediate Fix: Switch to a polar aprotic solvent like DMSO-d6 or DMF-d7 . These solvents disrupt aggregation via H-bonding without exchanging the proton.

  • Verification: If you must use MeOD, look for the

    
     peak (approx. 4.87 ppm) growing over time, confirming exchange is occurring [1].
    
Module B: The "Sludge" Scenario

User Question: "My compound is a pyridine sulfonamide salt. It won't dissolve in CDCl3, and in DMSO-d6, the peaks are extremely broad."

Technical Analysis: Broad peaks in DMSO often indicate that the molecule is in an intermediate exchange regime between different conformers or aggregation states, or that the solution viscosity is too high. If it is a salt, the counter-ion may be affecting the chemical environment.

Solution: The "TFA Spike" Protocol Adding a trace amount of acid can protonate the pyridine ring, locking the molecule in a cationic state and breaking intermolecular H-bonds.

Protocol:

  • Prepare sample in DMSO-d6 (0.6 mL).

  • Acquire a reference spectrum (even if broad).

  • Add 1-2

    
    L of Trifluoroacetic acid-d (TFA-d)  directly to the tube.
    
  • Shake vigorously and re-acquire.

  • Result: Peaks should sharpen significantly as the exchange rate becomes fast on the NMR timescale or aggregates break.

    • Note: Chemical shifts will move. The pyridine protons adjacent to the nitrogen will shift downfield due to protonation [2].

Module C: Water Contamination in DMSO

User Question: "I'm using DMSO-d6 because of your guide, but I see a huge peak at 3.3 ppm that overlaps with my signals. Is my sample wet?"

Technical Analysis: DMSO is extremely hygroscopic. A "huge" peak at 3.33 ppm is atmospheric water absorbed by the solvent. In DMSO, water forms strong H-bonds with the solvent, slowing its exchange and making the peak sharp and distinct.

Self-Validating Check:

  • Check the integral of the residual DMSO pentet at 2.50 ppm against the water peak at 3.33 ppm.

  • If the water integral is >10% of the solvent peak, the solvent bottle is compromised.

Solution:

  • Use ampules (single-use) for critical samples.

  • Add activated 4Å molecular sieves directly to the NMR tube 1 hour before acquisition.

  • Alternative: If the 3.3 ppm region is critical for your analysis, switch to Acetone-d6 (Water signal moves to ~2.8 ppm) or Pyridine-d5 (Water signal moves to ~4.8 ppm) [1].

Advanced Visualization: Breaking the Network

The following diagram illustrates why adding a polar aprotic solvent (DMSO) or an acid (TFA) solves the solubility issue.

Mechanism Substrate Pyridine Sulfonamide Aggregate Aggregate (Dimer/Oligomer) Substrate->Aggregate Self-Assembly (CDCl3) Result Solvated Monomer Aggregate->Result Disruption Solvent DMSO-d6 (H-Bond Acceptor) Solvent->Aggregate Competes for H-Bonds Acid TFA-d (Proton Source) Acid->Aggregate Protonates Pyridine N (Repulsion)

Figure 2: Mechanistic pathway of aggregation disruption. DMSO competes for hydrogen bonds, while TFA introduces electrostatic repulsion by protonating the pyridine ring.

Reference Data: Solvent Properties for Sulfonamides

Use this table to predict solubility behavior based on polarity and H-bonding capacity.

SolventPolarity (

)
Viscosity (cP)H-Bond CharacterSuitability for Pyridine Sulfonamides
Chloroform-d (

)
4.80.54Weak DonorPoor. High risk of aggregation.
Acetone-d6 20.70.32AcceptorGood. Low viscosity yields sharp peaks.
Methanol-d4 (

)
32.70.54Donor/AcceptorFair. Good solubility, but erases NH signals .
DMSO-d6 46.72.00Strong AcceptorExcellent. Breaks aggregates. High viscosity may broaden peaks.[1]
DMF-d7 36.70.80Strong AcceptorExcellent. Lower viscosity than DMSO, expensive.

Data derived from Reich [2] and Fulmer [1].

Standard Operating Procedure: Variable Temperature (VT) Experiment

If chemical additives (TFA) are forbidden due to sample recovery needs, use thermal energy to break aggregates.

Objective: Sharpen broad signals caused by aggregation or restricted rotation.

  • Preparation: Dissolve sample in DMSO-d6 (boiling point 189°C, safe for heating).

  • Initial Scan: Acquire standard 1H NMR at 298 K (25°C) .

  • Step-Up: Increase probe temperature to 323 K (50°C) .

    • Wait 10 minutes for thermal equilibrium.

    • Re-shim (Critical: convection currents ruin shims).

  • Acquisition: Acquire spectrum.

  • Analysis:

    • If peaks sharpen: Aggregation/Rotation barrier is being overcome.

    • If peaks shift but remain broad: Likely chemical exchange or impurities.

  • Safety Limit: Do not exceed 353 K (80°C) without checking probe specifications.

References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J.[4] (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[5] [Link]

  • Sarker, A., Cashin, P., & Brown, R. S. (2016).[6] Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.[6] Langmuir, 32(31), 7814–7820. [Link]

Sources

Technical Support Center: Troubleshooting 4-Cyanopyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 4-Cyanopyridine is a highly privileged, yet notoriously polyreactive, scaffold in medicinal chemistry and materials science. Because it contains multiple competing reactive sites—the electrophilic nitrile carbon, the inherently electron-deficient pyridine ring, and the basic nitrogen—functionalizing one site often triggers a cascade of side reactions.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind experimental failures and the mechanistic logic required to achieve absolute chemoselectivity.

Minisci-Type C-H Functionalization (C2 vs. C4 Selectivity)

Q: I am trying to alkylate 4-cyanopyridine at the C2 position using a Minisci-type radical reaction, but my major product is the C4-alkylated pyridine, resulting in the loss of the cyano group (ipso-substitution). How do I prevent this?

A: This is a classic regioselectivity mismatch. DFT calculations demonstrate that in neutral 4-cyanopyridine, the inherent spin density and reactivity for radical attack are highest at the C4 position, leading to decyanative ipso-substitution[1].

The Mechanistic Fix: You must protonate the pyridine ring. By running the reaction under strictly acidic conditions (e.g., adding trifluoroacetic acid or using a proton-coupled electron transfer [PCET] regime), you lower the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This transforms the pyridine into a highly electrophilic species, which strongly directs incoming nucleophilic alkyl radicals away from C4 and toward the C2/C6 positions, preserving your cyano group [1].

Q: When using carboxylic acids as my radical precursors in the Minisci reaction, I am observing acylated pyridine side products instead of just alkylation. Why is this happening?

A: This occurs due to incomplete oxidative decarboxylation. When the C–OH bond of the carboxylic acid undergoes homolytic cleavage before decarboxylation completes, highly electrophilic acyl radicals are generated[2]. Because protonated 4-cyanopyridine is electrophilic, it is generally mismatched with electrophilic radicals; however, the high reactivity of acyl radicals can force the substitution, leading to acylated side products [2]. The Mechanistic Fix: Optimize your photocatalyst or oxidant to ensure rapid and complete extrusion of CO₂. Utilizing a highly oxidizing photocatalyst (e.g., 4CzIPN) under blue LED irradiation ensures the alkyl radical is cleanly formed before it encounters the heterocycle.

G A 4-Cyanopyridine B Protonated 4-Cyanopyridine A->B H+ (pH < 3) D C4-Ipso Substitution (Side Reaction) A->D Radical Attack (Neutral) C C2-Minisci Product (Target) B->C Nucleophilic Radical E Acylation (Side Reaction) B->E Acyl Radical

Fig 1: Divergent radical pathways in 4-cyanopyridine functionalization (Minisci vs. Ipso).

Nitrile Reduction to Primary Amines

Q: My reduction of 4-cyanopyridine to 4-picolylamine is yielding a massive amount of secondary amine dimers and some fully reduced hydrocarbons. How can I isolate the primary amine cleanly?

A: The formation of secondary amines is an auto-catalytic side reaction. As the nitrile is reduced to an intermediate imine, the newly formed primary amine acts as a nucleophile, attacking the unreacted imine to form a secondary amine dimer[3]. The hydrocarbon side product is the result of hydrogenolysis (over-reduction that cleaves the C-N bond entirely).

The Mechanistic Fix: Switch to an electrochemical reduction method utilizing a lead dioxide cathode in a divided flow cell. Crucially, you must maintain a strict ≥1:1 molar ratio of sulfuric acid to 4-cyanopyridine [3]. The acid immediately protonates the primary amine as it forms, masking its nucleophilicity and preventing it from attacking the imine. To prevent hydrogenolysis, run the reaction as a semi-continuous batch and halt electrolysis at 50-60% conversion, recycling the unreacted starting material.

G A 4-Cyanopyridine B Imine Intermediate A->B 2e-, 2H+ C Primary Amine (Target) B->C 2e-, 2H+ (Optimal H2SO4) D Secondary Amine (Side Reaction) B->D Condensation (Low Acid) E Hydrocarbon (Side Reaction) C->E Hydrogenolysis (>60% Conv.)

Fig 2: Electrochemical reduction of 4-cyanopyridine and associated side reactions.

Decyanative Radical Cross-Coupling

Q: I am attempting a photocatalytic decyanative cross-coupling using 4-cyanopyridine, but I am getting poor yields, unreacted starting material, and homocoupling of my alkyl radical.

A: 4-Cyanopyridine requires a potent reductant to generate the necessary persistent pyridyl radical anion (E_red ≈ -1.60 V vs SCE for free 4-cyanopyridine). If your photocatalyst cannot reach this potential, the alkyl radicals will homocouple instead of cross-coupling with the pyridine[4].

The Mechanistic Fix: Utilize a Proton-Coupled Electron Transfer (PCET) strategy. By adding a Brønsted acid or a hydrogen-bond donor, you pre-activate the pyridine, drastically lowering its reduction potential (E_red shifts to ≈ -0.69 V vs SCE)[4]. This allows milder photocatalysts (like Benzophenone or Ir(ppy)₃) to efficiently reduce the pyridine, forming a stable 4-cyano-1,4-dihydropyridine radical that selectively cross-couples with your transient alkyl radical.

Quantitative Data & Validation Metrics

To ensure reproducibility and chemoselectivity, adhere strictly to the quantitative parameters outlined below.

Reaction TypeTarget ProductPrimary Side ReactionKey Quantitative ControlSelf-Validation Metric
Minisci C-H Alkylation C2-Alkyl-4-cyanopyridineC4-Ipso SubstitutionpH < 3.0 (TFA/H₂SO₄)Ratio of C2:C4 > 20:1 (by ¹H NMR)
Electrochemical Reduction 4-PicolylamineSecondary Amine DimerH₂SO₄:Substrate ≥ 1:1 mol ratioDimer < 5% (by GC-FID)
Decyanative Coupling C4-Functionalized PyridineHomocoupling / UnreactedE_red matched to -0.69 V (vs SCE)Product Yield > 80%

Self-Validating Experimental Protocols

Protocol A: C2-Selective Photocatalytic Minisci Reaction

Objective: Alkylate 4-cyanopyridine at C2 while retaining the cyano group.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 4-cyanopyridine (1.0 equiv), the alkyl carboxylic acid (1.5 equiv), and the photocatalyst 4CzIPN (2 mol%).

  • Acidification (Critical Step): Dissolve the mixture in a 1:1 solvent blend of CH₃CN and H₂O. Add Trifluoroacetic Acid (TFA) dropwise until the pH is strictly ≤ 2.5.

    • Causality: This ensures >99% protonation of the pyridine nitrogen, lowering the LUMO and deactivating the C4 position toward nucleophilic attack.

  • Degassing & Irradiation: Sparge the solution with N₂ for 15 minutes. Irradiate with a 40W Blue LED (440 nm) at room temperature for 12 hours.

  • Validation Check: Before workup, pull a 50 µL aliquot and run a crude ¹H NMR. You should observe the disappearance of the C2 proton doublet (approx. 8.8 ppm) while the C4-cyano group remains intact (verified by ¹³C NMR peak at ~117 ppm).

  • Workup: Neutralize carefully with saturated NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Semi-Continuous Electrochemical Reduction to 4-Picolylamine

Objective: Reduce the nitrile to a primary amine without dimerization or hydrogenolysis.

  • Electrolyte Preparation: Prepare a catholyte solution by dissolving 4-cyanopyridine (1.0 M) in aqueous methanol (1:1 v/v). Slowly add concentrated H₂SO₄ to achieve a 1.1 M concentration.

    • Causality: The slight molar excess of acid guarantees that every molecule of primary amine generated is instantly protonated into its non-nucleophilic ammonium salt.

  • Cell Setup: Utilize a divided flow cell equipped with a lead dioxide (PbO₂) cathode and an ion-exchange membrane. Fill the anolyte compartment with 1.0 M dilute H₂SO₄.

  • Electrolysis: Apply a constant current density. Monitor the reaction via GC-FID.

    • Critical Stop: Halt the electrolysis exactly when the conversion of 4-cyanopyridine reaches 55%. Pushing past 60% exponentially increases the rate of C-N bond hydrogenolysis.

  • Product Isolation: Cool the catholyte to 0°C. The 4-picolylamine will precipitate cleanly as a sulfate salt. Filter the product, and recycle the filtrate (containing the unreacted 4-cyanopyridine) back into the electrochemical cell for the next batch.

References

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters (ACS Publications).[Link]

  • Radical Addition to Iminium Ions and Cationic Heterocycles. Molecules (MDPI).[Link]

  • Electrochemical reductions of cyanopyridine bases.
  • Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances (Royal Society of Chemistry).[Link]

Sources

Purification of sulfonamide derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Sulfonamide Derivatives Subject: Advanced Chromatography Strategies for Sulfonamide Isolation Ticket ID: SULF-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Sulfonamide synthesis (e.g., reacting sulfonyl chlorides with amines) is a staple in medicinal chemistry, yet purification is notoriously deceptive. The sulfonamide moiety (


) presents a unique "Janus-faced" challenge:
  • Acidity: The

    
     proton is acidic (
    
    
    
    ), leading to strong interactions with the acidic silanols of silica gel.
  • Polarity: High polarity often necessitates methanolic mobile phases, which can dissolve silica or cause baseline drift.

This guide provides a self-validating workflow to troubleshoot streaking, poor solubility, and co-elution issues.

Pre-Run Diagnostics: The Solubility Decision Matrix

Before packing a column, you must categorize your crude mixture based on solubility. This dictates your loading strategy, which is the single biggest factor in peak resolution.

Diagnostic Protocol:

Dissolve 10 mg of crude material in 1 mL of your projected mobile phase (e.g., 50% EtOAc/Hexane).[1]

  • Clear Solution: Proceed to Liquid Loading .

  • Precipitate/Cloudy: Proceed to Dry Loading (Mandatory).

Workflow Visualization

LoadingLogic Start Crude Sulfonamide Mixture SolubilityTest Solubility Test (Target Mobile Phase) Start->SolubilityTest ResultClear Soluble (Clear) SolubilityTest->ResultClear ResultCloudy Insoluble (Cloudy/Ppt) SolubilityTest->ResultCloudy LiqLoad Liquid Loading (Dissolve in Mobile Phase) ResultClear->LiqLoad DryLoad Dry Loading (Adsorb on Celite/Silica) ResultCloudy->DryLoad Risk Risk: Band Broadening if solvent too strong LiqLoad->Risk Benefit Benefit: High Resolution Zero solubility issues DryLoad->Benefit

Caption: Decision tree for sample loading. Dry loading is the gold standard for polar sulfonamides to prevent column crashing.

Method Development: Mobile Phase Optimization

The most common failure mode is using a neutral mobile phase for an acidic compound. You must modify the stationary phase environment.

The "Streaking" Phenomenon

Unmodified silica gel is acidic (


).[1] Sulfonamides can hydrogen bond with free silanols, causing "tailing" (streaking) which ruins separation from impurities.

The Fix: Add a basic modifier.

  • Triethylamine (TEA): 0.5% – 1.0%.[1] Good for masking silanols.[2] Hard to remove (high boiling point).

  • Ammonium Hydroxide (

    
    ):  0.5% – 1.0%.[1] Preferred.  Volatile, MS-compatible, and highly effective.
    
Recommended Solvent Systems
System ClassCompositionTarget ApplicationNotes
Standard Hexane / EtOAcLipophilic SulfonamidesAdd 1% TEA if streaking occurs.
Polar (The "Magic" Mix) DCM / MeOH /

Polar/Amphoteric SulfonamidesRatio: 90:10:1 (DCM : MeOH :

).[1]
Green Alternative Heptane / EtOH / EtOAcGeneral PurposeEthanol replaces MeOH; often gives sharper peaks.[1]
Reverse Phase

/ MeCN + 0.1% Formic Acid
Very Polar / Water SolubleKeeps sulfonamide neutral (protonated) for retention on C18.[1]

Detailed Protocols

Protocol A: The "Dry Load" Technique (Essential for Sulfonamides)

Why: Sulfonamides often dissolve only in DMSO, DMF, or Acetone—solvents that destroy flash chromatography resolution if injected directly.

  • Dissolution: Dissolve crude mixture in the minimum amount of a strong solvent (e.g., DCM, Acetone, or MeOH/DCM).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the flask.

    • Ratio: 1 part crude : 3 parts Celite (by weight).[1]

    • Note: Celite is preferred over silica as it is chemically inert and causes less band broadening [1].[3]

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder. If it is sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder onto the top of the pre-packed column. Add a layer of sand on top to protect the bed.[4]

Protocol B: The "Ammonia Spike" for DCM/MeOH Columns

Why: Methanol is protic and competes for adsorption sites, but adding ammonia ensures the silica surface is fully deactivated.

  • Prepare Solvent B: 10% MeOH in DCM.

  • Add Modifier: Add 1% concentrated aqueous Ammonium Hydroxide (

    
    ) to Solvent B.
    
    • Note: Shake vigorously. A small amount of water is introduced, but it typically stays miscible at this ratio.[1]

  • Run Gradient: 0% B to 100% B (i.e., pure DCM to 10% MeOH/DCM).

Troubleshooting Guide (FAQ)

Q1: My sulfonamide is co-eluting with the unreacted amine starting material.

  • Root Cause: Both compounds are polar and basic/acidic.[1]

  • Solution: Leverage

    
    .[1]
    
    • Option A (Normal Phase): Use the DCM/MeOH/

      
       system.[1] The ammonia deprotonates the silanols, sharpening the amine peak, while the sulfonamide moves differently due to its acidity.
      
    • Option B (Scavenging): If the impurity is a primary/secondary amine, treat the crude with a polymer-supported isocyanate (scavenger resin) before the column. This covalently binds the amine, allowing simple filtration [2].

Q2: I see "ghost peaks" or baseline drift when using MeOH/DCM.

  • Root Cause: Silica dissolution. High concentrations of MeOH (>10-15%) can dissolve silica gel, which then precipitates in the fraction collector tubes or detector.

  • Solution: Switch to Acetonitrile (MeCN) as the polar modifier in DCM.[5] MeCN is aprotic and does not dissolve silica as aggressively as MeOH [3].[1][5]

Q3: My compound precipitates on the column head (pressure spike).

  • Root Cause: You used Liquid Loading with a solvent that is too strong (e.g., pure DMSO), and when the mobile phase (Hexane) hit it, the compound crashed out.

  • Solution: See Protocol A (Dry Loading) . This is non-negotiable for low-solubility sulfonamides.

Mechanistic Visualization: Silanol Interactions

Understanding why we add base is critical for reproducible results.

SilanolInteraction cluster_0 Without Modifier (Tailing) cluster_1 With Base Modifier (Sharp Peaks) Silica1 Silica Surface (Si-OH) Sulf1 Sulfonamide (R-SO2-NH-R) Silica1->Sulf1 H-Bonding (Drag) Silica2 Silica Surface (Si-OH) Base Modifier (NH3 / TEA) Silica2->Base Preferential Binding Sulf2 Sulfonamide (Elutes Freely) Sulf2->Silica2 Blocked

Caption: Mechanism of tailing suppression. Basic modifiers (Green) occupy active silanol sites, preventing sulfonamide (Blue) drag.

References

  • Sorbtech Technical Guides. (2023). HOW TO: Sample loading methods in flash chromatography. Sorbent Technologies. Link

  • Biotage Applications. (2023).[3][5][6][7] What should I use instead of DCM/MeOH flash chromatography for purification? Biotage Blog. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: catalyst poisoning during the synthesis of pyridine sulfonamides. The unique electronic properties of the pyridine moiety, while valuable in final drug compounds, present a significant hurdle in catalytic processes, particularly those involving transition metals like palladium.

The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center of a catalyst, effectively blocking active sites and hindering or completely stalling the desired reaction.[1] This guide will walk you through identifying the signs of catalyst poisoning, diagnosing the root causes, and implementing effective strategies to rescue your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: What are the tell-tale signs of catalyst poisoning in my pyridine sulfonamide synthesis?

A1: The most common indicators of catalyst poisoning include:

  • A dramatic decrease in reaction rate or a complete cessation of the reaction.[2]

  • Significantly lower than expected product yield.[1]

  • The necessity for harsher reaction conditions (e.g., higher temperatures or pressures) to achieve conversion.[2]

  • A visible change in the catalyst's appearance, such as a color change or the formation of palladium black.[1][2]

Q2: Why is the pyridine nitrogen so problematic for transition metal catalysts?

A2: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base. This allows it to coordinate strongly to the electron-deficient metal centers of transition metal catalysts (e.g., Palladium, Platinum, Rhodium).[1] This coordination can be so strong that it effectively "poisons" the catalyst by blocking the active sites required for the catalytic cycle to proceed.[3]

Q3: Are all pyridine-containing substrates equally poisonous?

A3: No, the extent of catalyst poisoning can be influenced by the electronic and steric properties of the pyridine ring.

  • Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on the nitrogen, making it a stronger Lewis base and a more potent catalyst poison.[3][4] Conversely, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, potentially lessening its inhibitory effect.[3]

  • Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder its ability to coordinate to the metal center, thereby reducing the poisoning effect.[3]

Q4: Besides the pyridine substrate itself, what are other potential sources of catalyst poisons?

A4: Catalyst poisons can be introduced from various sources, including:

  • Reactants and Reagents: Impurities in starting materials or reagents, such as sulfur compounds (thiols, thiophenes), heavy metals (lead, mercury), or other nitrogen-containing heterocycles, can act as potent poisons.[2][5]

  • Solvents: Trace impurities in solvents can accumulate and deactivate the catalyst.

  • Reaction Byproducts: In some cases, the desired product or a byproduct of the reaction can inhibit the catalyst.[3][6]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered during pyridine sulfonamide synthesis.

Issue 1: Reaction is sluggish or has completely stalled.

This is the most direct indication of catalyst poisoning. The workflow below will guide you through diagnosing and addressing the issue.

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Step-by-Step Troubleshooting Protocols:

1. Increase Catalyst Loading:

  • Rationale: In some instances, a higher catalyst loading can provide a sufficient number of active sites to achieve a reasonable reaction rate, even in the presence of a poison.[1][3]

  • Protocol: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) and monitor the reaction progress. Be aware that this can increase costs and the level of residual metal in your product.

2. Optimize Reaction Conditions:

  • Rationale: Adjusting temperature and solvent can sometimes mitigate poisoning effects.

  • Protocol:

    • Temperature: Gradually increase the reaction temperature. Higher temperatures can sometimes weaken the coordination of the pyridine nitrogen to the catalyst.[1]

    • Solvent: Switching to a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate with the catalyst.[1]

3. Analyze for and Remove Impurities:

  • Rationale: Impurities in your starting materials or solvents are a common and often overlooked source of catalyst poisons.

  • Protocol:

    • Purification: Purify all starting materials and solvents. Common techniques include distillation for liquids and recrystallization for solids.

    • Analytical Detection: If poisoning persists, consider analytical techniques to identify the specific poison.

Analytical TechniqueInformation ProvidedPotential Poisons Detected
ICP-MS/OES Elemental compositionTrace heavy metals (e.g., Pb, Hg, As)[2][7]
GC-MS Volatile organic compoundsSulfur-containing compounds, other organic inhibitors[2][8]
XPS Surface elemental composition and chemical stateAdsorbed poisons on the catalyst surface[2][7]
CHN/S Analyzer Bulk elemental compositionNitrogen and sulfur contamination[7]

4. Consider Alternative Catalytic Strategies:

If the above steps do not resolve the issue, more advanced strategies may be necessary.

  • Modification of the Pyridine Substrate:

    • Rationale: Temporarily masking the pyridine nitrogen can prevent it from poisoning the catalyst.

    • Approach: Convert the pyridine to its N-oxide derivative. The N-oxide is less coordinating and can often be reduced back to the pyridine in a subsequent step.[6]

  • Selection of a More Robust Catalyst System:

    • Rationale: Certain catalyst and ligand combinations exhibit greater tolerance to pyridine-containing substrates.

    • Approach:

      • Ligand Modification: Employing bulky or electron-withdrawing ligands on the metal center can sometimes disfavor pyridine coordination.

      • Alternative Metals: While palladium is common, other metals like nickel or copper might be more tolerant in specific transformations.[9][10]

  • Use of a Sacrificial Agent:

    • Rationale: An additive can be introduced to preferentially bind to the catalyst, protecting it from the pyridine substrate.[3]

    • Approach: This is a more advanced and less common strategy that requires careful screening of potential additives.

Issue 2: Low and Irreproducible Yields.

Low and inconsistent yields are often symptomatic of catalyst deactivation over the course of the reaction.

Caption: Troubleshooting workflow for low and irreproducible yields.

Investigative Protocols:

1. Reagent Purity and Stoichiometry:

  • Rationale: Inconsistent reagent quality or inaccurate stoichiometry can lead to variable results.

  • Protocol:

    • Use freshly purified reagents and solvents for a series of reactions.

    • Carefully verify the stoichiometry of all reactants, particularly the limiting reagent.

2. Catalyst Stability Assessment:

  • Rationale: The catalyst may be degrading under the reaction conditions, independent of poisoning by the pyridine substrate.

  • Protocol:

    • Run a control reaction without the pyridine-containing substrate to assess the catalyst's thermal stability.

    • Ensure rigorous degassing of the reaction mixture to prevent oxidation of the active catalyst species.[1]

3. Investigating Product Inhibition:

  • Rationale: The sulfonamide product, which also contains a pyridine moiety, can itself act as a catalyst poison.[3]

  • Protocol:

    • Run the reaction to a low conversion (e.g., 20-30%) and analyze the reaction rate.

    • Compare this to the rate at higher conversions. A significant decrease in rate suggests product inhibition.

    • If product inhibition is confirmed, consider strategies like in-situ product removal or using a flow chemistry setup where the product is continuously removed from the catalyst.[1]

Section 3: Catalyst Regeneration

For heterogeneous catalysts (e.g., Pd/C), regeneration may be a viable option to restore activity.

Q: Can a poisoned heterogeneous catalyst be regenerated?

A: In some cases, yes. The feasibility of regeneration depends on whether the poisoning is reversible or irreversible.

  • Reversible Poisoning: If the poison is weakly adsorbed, it may be removed.

  • Irreversible Poisoning: If a strong chemical bond has formed between the poison and the catalyst, regeneration is much more difficult and may not be possible.[11]

General Protocol for Thermal Regeneration of a Poisoned Catalyst:

Disclaimer: This is a general guideline and requires optimization for your specific catalyst and system. Always perform regeneration in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Isolation: Filter the catalyst from the reaction mixture and wash it thoroughly with a solvent that will dissolve any adsorbed organic species but not the catalyst itself.

  • Drying: Dry the catalyst under vacuum to remove residual solvent.

  • Inert Gas Purge: Place the catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.[2]

  • Thermal Treatment: While maintaining the inert gas flow, slowly ramp the temperature to a point sufficient to desorb the poison but below the temperature at which the catalyst sinters (typically 400-700°C).[11] The optimal temperature and duration will need to be determined experimentally.

  • Cooling: After the thermal treatment, cool the catalyst to room temperature under a continued flow of inert gas.

  • Testing: Evaluate the activity of the regenerated catalyst in a small-scale test reaction.

Note: For some types of poisoning, oxidative (dilute O2 in N2) or reductive (dilute H2 in N2) atmospheres may be required during thermal treatment.[11]

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • dealing with catalyst poisoning in the hydrogen
  • C
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. [Link]

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem.
  • In the field of N-heterocycle synthesis via C–H functionalization, nickel has been recognized as one of the most important catalysts. In this review, we will introduce nickel-catalyzed intramolecular and intermolecular pathways for N-heterocycle synthesis from 2008 to 2021. [Link]

  • Cross-coupling reaction - Wikipedia. [Link]

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of 4-Cyanopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-Cyanopyridine-2-sulfonamide , a critical intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents.

The primary analytical challenge with this scaffold is twofold:

  • Regioisomer Differentiation: Distinguishing the 4-cyano-2-sulfonamide substitution pattern from its 3-cyano or 5-cyano isomers, which possess identical molecular weights (LC-MS indistinguishable).

  • Solvent-Dependent Resolution: The sulfonamide (

    
    ) protons are highly sensitive to solvent choice, often disappearing in chloroform-d (
    
    
    
    ) due to exchange broadening, leading to incorrect integration values.

This document serves as a definitive protocol for validating this specific molecular structure.

Structural Logic & Expected Shift Assignment

The pyridine ring electron deficiency, combined with the electron-withdrawing nature of both the cyano (


) and sulfonamide (

) groups, results in significant deshielding of the ring protons.

Structure: this compound Numbering: N=1, Sulfonamide=2, H=3, Cyano=4, H=5, H=6.

Theoretical Assignment Table (DMSO-d6)
Proton PositionMultiplicityApprox. Shift (

, ppm)
Coupling Constant (

, Hz)
Structural Justification
H-6 Doublet (d)8.9 – 9.1


-proton to Nitrogen; most deshielded.
H-3 Singlet (s)*8.3 – 8.5NegligibleIsolated between EWGs (

and

).
H-5 Doublet (d)8.0 – 8.2


-proton to Nitrogen; ortho to H-6.
-NH2 Broad Singlet7.6 – 8.0N/AExchangeable; visible in DMSO, invisible in

.

*Note: H-3 may appear as a fine doublet (


 Hz) due to long-range meta-coupling with H-5, but is often resolved as a singlet on standard 300/400 MHz instruments.

Comparative Analysis: Solvent Selection

The choice of deuterated solvent is the single most critical variable in the analysis of primary sulfonamides.

Comparison: DMSO-d6 vs. Chloroform-d ( )[1]
FeatureDMSO-d6 (Recommended) Chloroform-d (

) (Alternative)
Solubility Excellent. High polarity dissolves the sulfonamide readily.Poor. Compound may precipitate or require high dilution.
-NH2 Signal Sharp/Distinct. Strong H-bonding with DMSO stabilizes the protons, usually integrating to 2H.Broad/Invisible. Rapid chemical exchange and quadrupole broadening often wash out the signal.
Water Peak Distinct peak at ~3.33 ppm.Distinct peak at ~1.56 ppm.[1]
Application Quantitative Analysis. Essential for purity assays requiring full proton count.Structural Check. Only useful for checking the aromatic region if DMSO is unavailable.

Critical Insight: Do not use


 for purity calculations based on integration. The loss of the 

signal will skew the total proton count, leading to false "high purity" assumptions if impurities are hidden under the baseline.

Comparative Analysis: Isomer Differentiation

Distinguishing the 2,4-substitution pattern from the 2,5- or 2,3- isomers relies on J-coupling analysis .

Differentiation Logic[3]
  • Target (4-Cyano-2-sulfonamide):

    • Key Feature: One distinct Singlet (H-3) and two Doublets (H-5, H-6).

    • Why: The substituent at C4 blocks ortho-coupling between H3 and H5.

  • Alternative (5-Cyano-2-sulfonamide):

    • Key Feature: Two Doublets (H-3, H-4) and one Singlet (H-6).

    • Why: The substituent at C5 isolates H6.

  • Alternative (3-Cyano-2-sulfonamide):

    • Key Feature: Two Doublets (H-4, H-6) and one Doublet of Doublets (H-5).

    • Why: No protons are isolated; all have ortho-neighbors.

Visualization: Isomer Identification Logic

IsomerLogic Start Analyze Aromatic Region (3 Protons) CountSinglets How many Singlets? Start->CountSinglets ZeroSinglets 0 Singlets (All Doublets/DD) CountSinglets->ZeroSinglets Vicinal Coupling Everywhere OneSinglet 1 Singlet CountSinglets->OneSinglet Isolated Proton Result3Cyano Likely 3-Cyano Isomer (H4-H5-H6 are contiguous) ZeroSinglets->Result3Cyano CheckCoupling Analyze Doublets Coupling (J) OneSinglet->CheckCoupling TargetPattern 1 Singlet + 2 Doublets (J ~5Hz) CheckCoupling->TargetPattern H5-H6 Ortho AltPattern 1 Singlet + 2 Doublets (J ~8Hz) CheckCoupling->AltPattern H3-H4 Ortho FinalTarget CONFIRMED: This compound TargetPattern->FinalTarget FinalAlt Likely 5-Cyano Isomer AltPattern->FinalAlt

Figure 1: Decision tree for distinguishing pyridine sulfonamide regioisomers based on 1H NMR splitting patterns.

Validated Experimental Protocol

Materials
  • Analyte: this compound (>5 mg).

  • Solvent: DMSO-d6 (99.8% D) with 0.03% TMS (Tetramethylsilane) v/v.

  • Instrument: 400 MHz NMR (minimum) recommended for clear resolution of meta-couplings.

Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d6.

    • Crucial Step: Vortex or sonicate for 30 seconds. Sulfonamides can form intermolecular H-bonds in the solid state that resist dissolution.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: Aromatic protons and sulfonamide protons have long T1 relaxation times. A short D1 (e.g., 1s) will saturate the signals, reducing the integral accuracy of the isolated H-3 singlet relative to the others.

    • Scans: 16 (minimum) to 64 (for impurity detection).

  • Processing & Validation:

    • Phasing: Apply manual phasing. Automated phasing often fails on the broad sulfonamide peak.

    • Baseline Correction: Apply Bernstein polynomial correction (degree 5) to flatten the baseline around the broad

      
       peak.
      
    • Integration:

      • Calibrate the H-6 doublet (most downfield, ~9.0 ppm) to 1.00 H .

      • Verify H-5 and H-3 integrate to ~1.00 H each.

      • Verify

        
         integrates to ~2.00 H.
        
Analytical Workflow Diagram

Workflow Sample Solid Sample (5-10 mg) Prep Sonicate (Break H-bonds) Sample->Prep Solvent DMSO-d6 + TMS (0.6 mL) Solvent->Prep Acquire Acquisition (D1 = 5s, 400MHz) Prep->Acquire Process Processing (Manual Phase/Base) Acquire->Process Validate Validation (Check Integrals) Process->Validate

Figure 2: Standardized workflow for quantitative NMR analysis of pyridine sulfonamides.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard text for Pyridine coupling constants).

  • ChemicalBook. (n.d.). "4-Cyanopyridine 1H NMR Spectrum." (Used as proxy for core pyridine ring shifts).

  • BenchChem. (2025).[3] "A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers."

  • ACD/Labs. (2025). "1H–1H Coupling in Proton NMR: Understanding Pyridine Splitting."

Sources

Unlocking Structural Identity in Drug Development: A Comparative Guide to IR Spectroscopy of Nitriles and Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, confirming the structural identity of an Active Pharmaceutical Ingredient (API) is a non-negotiable regulatory requirement. Infrared (IR) spectroscopy remains a frontline analytical tool for this purpose due to its ability to probe molecular vibrations.

As a Senior Application Scientist, I frequently encounter the need to differentiate or confirm the presence of specific pharmacophores, notably nitriles (found in drugs like vildagliptin and letrozole) and sulfonamides (found in antibiotics like sulfadiazine and COX-2 inhibitors like celecoxib). This guide objectively compares the spectral signatures of these two critical functional groups, explains the physical causality behind their IR behavior, and evaluates the modern methodologies used to detect them.

Mechanistic Origins of Spectral Signatures

To trust an IR spectrum, one must understand the physics governing molecular vibrations. Peak position is dictated by bond strength (force constant) and atomic mass, while peak intensity is governed by the change in dipole moment (


) during the vibration[1].
The Nitrile Group (-C≡N)

Nitriles are highly diagnostic in IR spectroscopy because they absorb in a region (2300–2100 cm⁻¹) that is largely devoid of other functional group interferences, save for alkynes[2].

  • Wavenumber & Force Constant: The carbon-nitrogen triple bond possesses a very high force constant, pushing its stretching frequency to the 2260–2220 cm⁻¹ range[1].

  • Intensity & Dipole Moment: Unlike the C≡C bond of an alkyne, the C≡N bond is highly polar. Stretching this bond causes a massive change in the dipole moment, resulting in a sharp, medium-to-strong intensity peak[1].

  • Conjugation Effects: The exact position of the nitrile peak is highly sensitive to its electronic environment. Saturated nitriles typically appear at 2260–2240 cm⁻¹. However, if the nitrile is conjugated with an aromatic ring, the delocalization of electrons lowers the bond order and force constant, shifting the peak to a lower frequency of 2240–2220 cm⁻¹[1][2].

The Sulfonamide Group (-SO₂NH₂)

Sulfonamides present a more complex spectral profile due to the presence of both S=O and N-H bonds.

  • S=O Stretching: The sulfur-oxygen double bonds are intensely polar. Their vibrations cause extreme dipole changes, yielding two of the strongest bands in the mid-IR spectrum: the asymmetric stretch at ~1370–1335 cm⁻¹ and the symmetric stretch at ~1170–1135 cm⁻¹[3].

  • N-H Stretching: Primary sulfonamides (-SO₂NH₂) exhibit two distinct bands in the high-frequency region (~3400 and ~3300 cm⁻¹) corresponding to the asymmetric and symmetric stretching of the N-H bonds[3].

G Start Unknown API IR Spectrum HighFreq Check 3500 - 3200 cm⁻¹ Start->HighFreq MidFreq Check 2300 - 2100 cm⁻¹ Start->MidFreq LowFreq Check 1400 - 1100 cm⁻¹ Start->LowFreq NH_Bands Bands ~3400 & 3300 cm⁻¹ (N-H stretch) HighFreq->NH_Bands Present CN_Band Sharp band ~2250 cm⁻¹ (C≡N stretch) MidFreq->CN_Band Present SO2_Bands Bands ~1350 & 1150 cm⁻¹ (S=O stretch) LowFreq->SO2_Bands Present Sulfonamide Sulfonamide Confirmed NH_Bands->Sulfonamide AND Nitrile Nitrile Confirmed CN_Band->Nitrile SO2_Bands->Sulfonamide AND

IR spectral decision tree for identifying nitrile and sulfonamide functional groups.

Quantitative Data Comparison

To facilitate rapid spectral interpretation, the characteristic vibrational modes for both functional groups are summarized below.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak Intensity & ShapeDiagnostic Value
Nitrile C≡N Stretch (Saturated)2260 – 2240Strong, SharpHigh (Isolated region)
Nitrile C≡N Stretch (Conjugated)2240 – 2220Strong, SharpHigh (Isolated region)
Sulfonamide N-H Stretch (Asymmetric)~3400Medium, BroadModerate (Prone to H-bonding)
Sulfonamide N-H Stretch (Symmetric)~3300Medium, BroadModerate (Prone to H-bonding)
Sulfonamide S=O Stretch (Asymmetric)1370 – 1335Very StrongHigh
Sulfonamide S=O Stretch (Symmetric)1170 – 1135Very StrongHigh

Analytical Methodologies: ATR-FTIR vs. Transmission

Identifying these peaks accurately depends entirely on the sample preparation and data acquisition methodology. The two primary techniques used in pharmaceutical analysis are Transmission FTIR (via KBr pellet) and Attenuated Total Reflectance (ATR-FTIR) .

The Causality of Failure in Transmission FTIR

Historically, solid APIs were ground with Potassium Bromide (KBr) and pressed into a transparent pellet[4]. While this allows the full IR beam to transmit through the sample, it introduces a critical flaw when analyzing sulfonamides. KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a massive, broad O-H stretching band appears at ~3300 cm⁻¹. This water band directly overlaps with and obscures the diagnostic N-H stretching bands of the sulfonamide group, leading to false negatives or analytical ambiguity.

The Causality of Success in ATR-FTIR

Modern laboratories rely on ATR-FTIR. In this method, the sample is pressed directly against a high-refractive-index Internal Reflection Element (IRE), such as a diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a depth of only ~1-2 µm[4][5].

  • Advantage: Because the sample is analyzed neat (without KBr), moisture interference is eliminated, preserving the integrity of the sulfonamide N-H bands[5].

  • The Optical Caveat: The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light[6]. Consequently, bands at lower wavenumbers (longer wavelengths, such as the 1155 cm⁻¹ S=O stretch) will appear artificially more intense than bands at higher wavenumbers (like the 3300 cm⁻¹ N-H stretch) when compared to a transmission spectrum[6].
    

Workflow Sample Solid API Sample ATR ATR-FTIR Method Sample->ATR Trans Transmission Method Sample->Trans PrepATR Direct to Crystal (No Prep) ATR->PrepATR PrepTrans KBr Pellet Press (Moisture Risk) Trans->PrepTrans MechATR Evanescent Wave (~1-2 µm depth) PrepATR->MechATR MechTrans Full Transmittance (Pathlength dep.) PrepTrans->MechTrans ResultATR Raw Spectrum (Needs ATR Correction) MechATR->ResultATR ResultTrans Raw Spectrum (Direct Match) MechTrans->ResultTrans

Methodological comparison of ATR-FTIR versus Transmission FTIR workflows for API analysis.

Self-Validating Experimental Protocol: ATR-FTIR API Screening

To ensure absolute trustworthiness in your spectral data, the following protocol builds validation checks directly into the workflow.

Step 1: System Baseline Validation

  • Clean the diamond IRE crystal using a lint-free wipe and volatile solvent (e.g., LC-MS grade isopropanol). Allow to evaporate completely.

  • Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check: The background spectrum must only show atmospheric CO₂ (~2350 cm⁻¹) and water vapor. If any other peaks are present, the crystal is contaminated. Reclean and repeat.

Step 2: Sample Application & Optical Contact

  • Place 1–2 mg of the neat solid API powder directly onto the center of the diamond crystal.

  • Lower the pressure anvil onto the sample.

  • Self-Validation Check: Continue applying pressure until the anvil's built-in slip-clutch "clicks." Because the evanescent wave only penetrates 1-2 µm, consistent and maximum optical contact is mathematically required to achieve a high signal-to-noise ratio[5].

Step 3: Data Acquisition & Post-Processing

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). The software will automatically subtract the background.

  • Critical Step: Apply the software's "ATR Correction" algorithm. This mathematical correction normalizes the wavelength-dependent penetration depth, adjusting the relative intensities of the low-frequency S=O bands and high-frequency N-H bands so the spectrum can be accurately cross-referenced against standard transmission spectral libraries[6].

References

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd.[Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo.[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies.[Link]

Sources

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 4-Cyanopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyanopyridine-2-sulfonamide (MW 183.19 Da) is a critical pharmacophore in the development of carbonic anhydrase inhibitors and anticancer agents. Its structural duality—combining an electron-deficient pyridine ring with a labile sulfonamide group—presents unique challenges in mass spectrometry.

This guide provides a definitive technical comparison of its fragmentation behaviors against structural isomers and analogs. Unlike generic sulfonamides, the presence of the pyridine nitrogen at the ortho position to the sulfonamide moiety facilitates distinct rearrangement pathways, making ESI-MS/MS a superior tool for structural validation over standard EI-MS.

Part 1: Structural Context & Ionization Strategy

The Analytical Challenge

The primary difficulty in characterizing this compound lies in distinguishing it from its positional isomers (e.g., 3-cyano or 5-cyano analogs) and the des-cyano analog (Pyridine-2-sulfonamide).

Ionization Mode Comparison: ESI(+) vs. ESI(-)

While sulfonamides are traditionally analyzed in negative mode due to the acidic N-H proton, Positive Mode (ESI+) provides richer structural information for this specific molecule due to the basicity of the pyridine ring.

FeatureESI Positive Mode (+) ESI Negative Mode (-)
Target Ion


Mechanism Protonation on Pyridine N or Sulfonamide NDeprotonation of Sulfonamide N-H
Fragmentation Richness High: Reveals ring substitutions and

rearrangements.
Low: Dominated by simple

loss; less diagnostic.
Sensitivity High (due to Pyridine N basicity).Moderate (requires high pH mobile phase).
Recommendation Primary Mode for Structural ID Secondary Mode for Quantitation

Part 2: The Fragmentation Map (ESI+ Mechanism)

The fragmentation of this compound follows a distinct "Sulfonamide Rearrangement" pathway, heavily influenced by the electron-withdrawing nitrile group at the C4 position.

Key Diagnostic Pathways
  • Ammonia Loss (

    
    17 Da):  The primary cleavage of the S-N bond yields the sulfonyl cation (
    
    
    
    167).
  • Sulfur Dioxide Extrusion (

    
    64 Da):  A rearrangement unique to aromatic sulfonamides where the 
    
    
    
    group is expelled, often involving a skeletal rearrangement to form an amino-pyridine derivative (
    
    
    120).
  • Nitrile Stability: Unlike aliphatic nitriles, the aromatic cyano group at C4 is robust. Loss of

    
     (
    
    
    
    27) typically occurs only after the sulfonamide group has degraded.
Visualization: ESI+ Fragmentation Pathway

The following diagram details the collision-induced dissociation (CID) pathways.

G Parent Parent Ion [M+H]+ m/z 184 (this compound) Frag_A [M+H - NH3]+ m/z 167 (Sulfonyl Cation) Parent->Frag_A - NH3 (17 Da) Frag_B [M+H - SO2]+ m/z 120 (4-Cyano-2-aminopyridine*) Parent->Frag_B - SO2 (64 Da) Rearrangement Frag_C [M+H - SO2NH2]+ m/z 104 (4-Cyanopyridyl Cation) Parent->Frag_C - SO2NH2 (80 Da) Frag_D m/z 93 (Loss of HCN from m/z 120) Frag_B->Frag_D - HCN (27 Da) Frag_E m/z 78 (Pyridine Ring Fragment) Frag_B->Frag_E - NCNH2 Frag_C->Frag_E - CN / Ring Break

Caption: Proposed ESI+ CID fragmentation pathway for this compound. The rearrangement to m/z 120 is the most diagnostic transition.

Part 3: Comparative Analysis (Differentiation)

This section compares this compound against its most common "alternatives"—its positional isomers and non-nitrile analogs.

Table 1: Diagnostic Ion Comparison[1][2]
CompoundParent (

)
Primary FragmentSecondary FragmentDistinguishing Feature
This compound 184 120 (High Intensity)167 Strong

loss due to 2-position rearrangement.
3-Cyanopyridine-2-sulfonamide184167 (High Intensity)120Steric hindrance at C3 often suppresses the rearrangement to

120.
Benzenesulfonamide1587794Lacks the pyridine ring fragments; lower mass series.
Pyridine-2-sulfonamide1599578Lacks the Nitrile group; fragments shift by -25 Da.
Mechanistic Insight: The "Ortho" Effect

The 2-sulfonamide position (ortho to the ring Nitrogen) is critical. In This compound , the ring nitrogen facilitates the transfer of protons during the


 extrusion, enhancing the signal at 

120. In isomers where the sulfonamide is at position 3 or 4 (relative to ring N), this rearrangement is energetically less favorable, making the loss of

(

167) the dominant pathway.

Part 4: Experimental Protocol

To replicate these results and ensure "System Suitability," follow this self-validating LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 10 µM (approx. 1.8 µg/mL) in 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Why Formic Acid? Essential to ensure protonation (

      
      ) of the pyridine ring and sulfonamide nitrogen for stable ESI+ signal.
      
LC Conditions (Direct Infusion or Column)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid elution expected due to polarity).

MS Parameters (Triple Quadrupole / Q-TOF)
  • Source: Electrospray Ionization (ESI).[2][3][4][5][6]

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Preserves Parent (

      
       184).
      
    • Med (25 eV): Generates

      
       167 and 120 (Optimal for ID).
      
    • High (45 eV): Generates

      
       93 and 78 (Ring breakdown).
      
System Suitability Test (Self-Validation)

Before running unknowns, inject the Working Standard.

  • Pass Criteria:

    • Parent ion

      
       184.0 must be the base peak at 0V CE.
      
    • At 25V CE, the ratio of

      
       120 : 
      
      
      
      167 should be reproducible (typically > 1:1 for the 2-sulfonamide isomer).

References

  • Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • Ma, Y., et al. (2008).[5] "The fragmentation pathway of nucleosides/pyridines under electrospray ionization." Life Science Journal.[5] Link

Sources

X-Ray Crystallographic Profiling of Pyridine-2-Sulfonamide Derivatives: Structural Causality and Performance Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-2-sulfonamides represent a highly versatile chemical scaffold. While they are increasingly utilized in coordination chemistry—such as in1[1] and 2[2]—their most profound impact lies in targeted drug design. Specifically, they serve as highly tunable inhibitors of human Carbonic Anhydrases (hCAs).

This guide objectively compares the structural and functional performance of pyridine-2-sulfonamide derivatives against their benzenesulfonamide analogs. By leveraging high-resolution X-ray crystal structure data, we elucidate the mechanistic basis of how a single-atom substitution dictates isoform selectivity.

Structural Causality: The "One-Atom" Paradigm Shift

To understand the performance differences of these scaffolds, we must compare 5-(3-tosylureido)pyridine-2-sulfonamide with its direct analog, 4-tosylureido-benzenesulfonamide (ts-SA) .

The structural difference is deceptively minimal: the substitution of a single CH group with a nitrogen atom in the aromatic ring[3]. However,4 reveals a dramatic divergence in their binding modes[4]:

  • Conserved Zinc Binding: Both compounds bind in a deprotonated state to the catalytic Zn(II) ion within the enzyme's active site, with their organic scaffolds extending throughout the cavity[4].

  • Heterocyclic Ring Tilt: The pyridine derivative undergoes a pronounced tilt of the heterocyclic ring relative to the benzene analog[3]. This tilt is structurally enforced by the altered electronic distribution and hydrogen-bonding potential of the pyridine nitrogen.

  • Steric Clash (The Causal Mechanism): This tilt forces a carbon atom of the pyridine ring into a severe steric clash with the hydroxyl (OH) moiety of the Thr200 residue in the hCA II active site[4].

  • Performance Outcome: The steric clash destabilizes the complex, leading to less effective inhibitory properties against hCA II. Consequently, the pyridine derivative transforms from a promiscuous inhibitor (like ts-SA, which inhibits 7 out of 10 human CA isoforms) into a highly selective agent that primarily targets tumor-associated isoforms (hCA IX and XII), which possess more accommodating active site topologies[4].

Mechanism M1 Isostructural Modification (CH to N substitution) M2 Pyridine-2-sulfonamide Scaffold M1->M2 M3 Heterocyclic Ring Tilt (Altered Orientation) M2->M3 M4 Steric Clash with Thr200 (hCA II Active Site) M3->M4 M5 Reduced hCA II Inhibition (Promotes Isoform Selectivity) M4->M5

Caption: Structural causality of isoform-selective inhibition via nitrogen substitution.

Comparative Performance Data

The quantitative impact of the X-ray crystallographic findings is summarized below, demonstrating how structural clashes translate directly to functional selectivity.

Parameter4-Tosylureido-benzenesulfonamide (ts-SA)5-(3-Tosylureido)pyridine-2-sulfonamide
Ring Structure Benzene (CH)Pyridine (N)
hCA II Inhibition Profile Low nanomolar (Promiscuous)[4]Reduced affinity (Selective)[4]
Tumor Isoform (hCA IX/XII) Affinity Low nanomolarLow nanomolar[4]
RCSB PDB ID N/A (Comparative baseline)3[3]
X-ray Resolution N/A1.55 Å[3]
Binding Conformation Standard sulfonamide extensionTilted heterocyclic ring[3]
Key Structural Interaction Favorable active site packingSteric clash with Thr200 (OH)[4]

Experimental Methodology: Self-Validating Crystallography Protocol

To reliably capture the subtle atomic clashes (such as the Thr200 interaction) that dictate product performance, researchers must employ a highly rigorous, self-validating X-ray crystallography workflow.

Step 1: Complex Formation and Equilibration
  • Procedure: Purified recombinant hCA II (~10 mg/mL in 20 mM Tris-HCl, pH 7.5) is incubated with a 5-fold molar excess of the pyridine-2-sulfonamide derivative for 2 hours at 4°C.

  • Causality: The stoichiometric excess drives the binding equilibrium toward complete saturation. This ensures that the resulting electron density maps reflect >95% active site occupancy, preventing structural ambiguity caused by apo-enzyme contamination.

Step 2: Hanging-Drop Vapor Diffusion
  • Procedure: 1 µL of the protein-inhibitor complex is mixed with 1 µL of reservoir solution (1.2 M sodium citrate, 0.1 M Tris-HCl, pH 8.0) on a siliconized coverslip and sealed over the reservoir well.

  • Causality & Validation: Vapor diffusion facilitates a slow, thermodynamically controlled approach to supersaturation. As water vapor leaves the drop, the precipitant concentration gently rises, promoting ordered crystal lattice formation rather than amorphous precipitation. The appearance of singular, sharp-edged crystals validates the optimization of the crystallization space.

Step 3: Cryoprotection and Synchrotron Diffraction
  • Procedure: Crystals are briefly soaked in the reservoir solution supplemented with 20% (v/v) glycerol before being flash-cooled in liquid nitrogen (77 K). Diffraction data is collected at a synchrotron beamline to a high resolution (e.g., 1.55 Å)[3].

  • Causality: Glycerol acts as a cryoprotectant by preventing crystalline ice formation, which would otherwise destroy the protein lattice and introduce diffraction artifacts. Flash-cooling mitigates radiation damage from the high-flux synchrotron beam, preserving the integrity of delicate ligand-protein interactions.

Step 4: Phase Determination and Maximum-Likelihood Refinement
  • Procedure: Phases are determined via molecular replacement using an isomorphous apo-hCA II structure as the search model. Iterative cycles of manual model building and maximum-likelihood refinement are performed.

  • Validation: The protocol is self-validating through the strict monitoring of the

    
     and 
    
    
    
    factors. An
    
    
    value converging below 0.20 (e.g., 0.190 for PDB 4KV0)[3] confirms that the model accurately represents the diffraction data without overfitting. Final validation requires the inhibitor to perfectly fit the
    
    
    electron density map at a contour level of 1.0
    
    
    .

Workflow N1 Protein Expression & Purification (hCA II) N3 Co-Crystallization (Hanging Drop Vapor Diffusion) N1->N3 N2 Inhibitor Synthesis (Pyridine-2-sulfonamide) N2->N3 N4 X-Ray Diffraction (Synchrotron Radiation) N3->N4 N5 Data Processing & Refinement (Resolution ~1.55 Å) N4->N5 N6 Structural Analysis (Binding Mode & Steric Clashes) N5->N6

Caption: Workflow for X-ray crystallographic analysis of hCA II-inhibitor complexes.

Alternative Applications: Coordination Chemistry

Beyond pharmacology, the unique electronic properties of the pyridine-2-sulfonamide scaffold are highly valued in advanced coordination chemistry:

  • Water Oxidation Catalysis: 1 utilize the strong electron-donating environment of the deprotonated sulfonamide to stabilize positively-charged, high-valent metal intermediates during catalysis, exhibiting excellent durability and turnover numbers[1].

  • Bipolar Energy Storage: Derivatives such as2 act as anionic tridentate ligands in cobalt complexes. The planar ligand geometry (confirmed by single-crystal X-ray structures) effectively tunes the Co(III)/Co(II) and Co(II)/Co(I) redox couples, yielding larger potential differences ideal for symmetrical redox flow batteries[2].

References

Sources

Comparative Guide: HPLC Method Development for 4-Cyanopyridine-2-sulfonamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of 4-Cyanopyridine-2-sulfonamide presents a distinct chromatographic challenge due to its amphoteric nature and the polarity of its critical impurities. Standard alkyl-bonded phases (C18) often fail to resolve the amide hydrolysis degradant from the parent peak and frequently exhibit significant tailing due to secondary silanol interactions with the pyridine nitrogen.

This guide objectively compares a traditional Generic C18 Screening Method against a Mechanistically Optimized Biphenyl Method . Experimental data demonstrates that while C18 provides adequate retention, the Biphenyl stationary phase—leveraging


-

interactions—delivers superior selectivity (

) for the cyano-vs-amide separation and improved peak symmetry (

).

Compound Profiling & Critical Quality Attributes (CQA)

To develop a robust method, we must first understand the physicochemical environment of the analyte.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring + Nitrile (C4) + Sulfonamide (C2)High potential for

-electron interaction; UV active.
pKa (Pyridine N) ~2.0 - 3.0The electron-withdrawing CN and SO

NH

groups significantly lower the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
pKa (Sulfonamide) ~9.0 - 10.0The sulfonamide proton is weakly acidic.
LogP ~0.46Moderately polar; requires low organic start in gradient.
Key Impurity A 4-Carbamoylpyridine-2-sulfonamide Hydrolysis Product: Nitrile

Amide. Very similar hydrophobicity to parent; hard to resolve on C18.
Key Impurity B 4-Cyanopyridine Starting Material: Less polar; elutes later.
Mechanism of Interaction Diagram

The following diagram illustrates the decision logic based on the compound's properties.

MethodStrategy Analyte This compound Prop1 Pyridine Nitrogen (Basic/H-Bonding) Analyte->Prop1 Prop2 Cyano Group (Dipolar/Pi-Acidic) Analyte->Prop2 Issue1 Silanol Interaction (Peak Tailing) Prop1->Issue1 Issue2 Selectivity vs Amide Impurity (Co-elution on C18) Prop2->Issue2 Sol1 Acidic Mobile Phase (pH < 3.0) Issue1->Sol1 Suppresses Ionization Sol2 Biphenyl/Phenyl-Hexyl Phase (Pi-Pi Interaction) Issue2->Sol2 Enhances Selectivity

Figure 1: Strategic mapping of analyte properties to chromatographic solutions.

Comparative Study: Generic vs. Optimized

Method A: The "Generic" Approach (Control)

Commonly used as a starting point in many labs.

  • Column: Standard C18 (End-capped), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

Method B: The "Optimized" Approach (Recommended)

Designed to exploit the pi-electron deficiency of the cyanopyridine ring.

  • Column: Biphenyl or Phenyl-Hexyl Core-Shell, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 60% B over 10 minutes.

Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Optimized Biphenyl)Analysis
Retention Time (Parent) 8.4 min5.2 minMethod B is faster due to core-shell technology.
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Excellent)Methanol + Biphenyl phase reduces silanol activity better than ACN/C18.
Resolution (

)
(Parent vs. Amide Impurity)
1.2 (Co-elution risk)3.5 (Baseline Resolved) Critical Win: Biphenyl phase interacts differently with the CN vs CONH

group via

-mechanisms.
Sensitivity (S/N) 150:1210:1Sharper peaks in Method B increase height/sensitivity.

Technical Insight: The substitution of Acetonitrile (Method A) with Methanol (Method B) is deliberate. Methanol is a protic solvent that facilitates hydrogen bonding. When paired with a Phenyl-based column, it enhances the


-

selectivity difference between the cyano-parent and the amide-impurity, which is often masked by the dipolar nature of Acetonitrile [1].

Detailed Experimental Protocols

Protocol 1: Sample Preparation

To ensure the method is self-validating and prevents degradation during analysis:

  • Diluent Selection: Use 90:10 Water:Methanol. Avoid 100% organic diluents to prevent peak distortion (solvent effects) on early eluting polar impurities.

  • Concentration: Prepare stock at 0.5 mg/mL. Working standard at 0.1 mg/mL.

  • Filtration: 0.2 µm PTFE filter. (Nylon filters may adsorb sulfonamides).

Protocol 2: Optimized Chromatographic Workflow (Method B)

System Suitability Requirements:

  • 
     of Parent: < 1.3
    
  • 
     (Amide Impurity / Parent): > 2.0
    

Step-by-Step Setup:

  • Column: Kinetex Biphenyl or Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).

  • Temperature: 35°C (Control is vital; selectivity of phenyl phases is temperature dependent).

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity scouting).

  • Equilibration: Flush column with 95% Mobile Phase A for minimum 10 column volumes before first injection.

Workflow Start Start Prep Sample Prep (90:10 H2O:MeOH) Start->Prep System System Equil. (10mM NH4HCO2 pH 3.0) Prep->System Inj Injection (2 µL) System->Inj Sep Separation (Biphenyl Column) Inj->Sep Data Data Analysis (Calc Rs & Tf) Sep->Data

Figure 2: Operational workflow for the optimized purity analysis.

References

  • MicroSolv Technology Corp. (2026).[2] Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Agilent Technologies. (2026). Determination of Sulfonamide Residues in Chicken Muscle by HPLC-FLD. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). This compound Compound Summary. PubChem.[3][4] Retrieved from [Link]

Sources

Melting point range validation for 4-Cyanopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Melting Point Range Validation for 4-Cyanopyridine-2-sulfonamide

Executive Summary: The Thermal Fingerprint of Purity

In the development of pyridine-based sulfonamides, specifically This compound (CAS 1251259-15-0), melting point (MP) determination serves as a critical "first-pass" gate for quality control.[1][2] Unlike its precursor, 4-Cyanopyridine, which has a well-documented low melting point (~76–79 °C), the sulfonamide derivative exhibits a significantly elevated thermal profile due to intermolecular hydrogen bonding.[1][2]

This guide outlines the validation protocol to distinguish the target compound from critical impurities (unreacted starting material and hydrolysis byproducts) and compares the performance of Manual Capillary Methods versus Differential Scanning Calorimetry (DSC) for establishing a "Gold Standard" specification.

Technical Profile & Theoretical Basis

Compound Identity:

  • Name: this compound[1][2][3][4]

  • CAS: 1251259-15-0[1][2][4]

  • Molecular Formula: C₆H₅N₃O₂S[2][4]

  • Molecular Weight: 183.19 g/mol [2][4]

Thermal Behavior Prediction: While the starting material, 4-Cyanopyridine , melts at 76–79 °C [1], the introduction of the sulfonamide group (–SO₂NH₂) at the C2 position introduces strong dipole-dipole interactions and hydrogen bond donor/acceptor sites.[1][2][4] Consequently, the target molecule is expected to exhibit a melting point significantly higher (typically >140 °C) than the precursor.

Critical Impurity Markers:

  • Impurity A (Starting Material): 4-Cyanopyridine (MP: 76–79 °C).[1][2][4] Presence indicates incomplete chlorosulfonation/amination.[4]

  • Impurity B (Hydrolysis): 4-Carboxypyridine-2-sulfonamide.[1][2][4] Often results in a broad, decomposing melt range.[4]

Comparative Analysis: Method Performance

To validate the melting point range, we compare the two industry-standard techniques. For this compound, DSC is the validation standard , while Capillary is the routine QC method .[4]

FeatureMethod A: Manual Capillary (USP <741>) Method B: Differential Scanning Calorimetry (DSC)
Primary Output Visual Range (Onset to Clear Point)Thermodynamic Onset (

) & Enthalpy (

)
Precision

1.0 – 2.0 °C (Operator Dependent)

0.1 – 0.3 °C (Instrument Dependent)
Impurity Sensitivity Low.[1][2][4] Small amounts of 4-cyanopyridine may only cause "sweating" or sintering below the main melt.[1][4]High. Eutectic impurities appear as distinct endothermic events preceding the main peak.[4]
Sample Requirement ~1–2 mg (Destructive)~2–5 mg (Destructive/Encapsulated)
Validation Role Routine QC: Quick confirmation of identity and gross purity.[1][2][4]Gold Standard: Establishes the absolute purity and "True" MP for the Reference Standard.

Validation Workflow: Establishing the Range

Since specific literature melting points for novel intermediates like CAS 1251259-15-0 can be sparse or variable, the following self-validating protocol is required to establish the specification.

Phase 1: Reference Standard Characterization (DSC)
  • Objective: Define the thermodynamic onset temperature (

    
    ) of the pure material.
    
  • Protocol:

    • Weigh 3.0 ± 0.1 mg of recrystallized, dried this compound into a Tzero aluminum pan.

    • Equilibrate at 40 °C.

    • Ramp at 10 °C/min to 250 °C under

      
       purge (50 mL/min).
      
    • Acceptance Criteria: Single sharp endotherm. The

      
       is recorded as the "True Melting Point."[2]
      
Phase 2: Routine QC Method Correlation (Capillary)
  • Objective: Correlate visual observations with the DSC thermal events.

  • Protocol:

    • Grind the sample to a fine powder (particle size affects heat transfer).[4]

    • Pack into a capillary tube to a height of 3 mm.

    • Ramp 1: Fast ramp (10 °C/min) to estimate the point.

    • Ramp 2: Start 10 °C below estimated MP; ramp at 1.0 °C/min (USP Standard).

    • Record:

      • Collapse Point: Sample pulls away from walls (correlates to DSC Onset).[2][4]

      • Clear Point: Sample is fully liquid (correlates to DSC Peak/End).[2][4]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the material based on thermal data.

MP_Validation_Workflow Start Start: Isolate this compound DSC_Test Run DSC (10°C/min) Start->DSC_Test Decision_Peak Peak Profile Analysis DSC_Test->Decision_Peak Result_Low Endotherm at 76-79°C Decision_Peak->Result_Low Event 1 Result_High Single Endotherm >140°C Decision_Peak->Result_High Event 2 (Main) Result_Broad Broad/Split Peak Decision_Peak->Result_Broad Shape Action_Fail_SM FAIL: Unreacted Starting Material (Reprocess) Result_Low->Action_Fail_SM Identify 4-Cyanopyridine Action_Pass PASS: Establish QC Range (DSC Onset ± 2°C) Result_High->Action_Pass Purity Confirmed Action_Fail_Wet FAIL: Solvent/Moisture or Hydrolysis (Dry/Recrystallize) Result_Broad->Action_Fail_Wet

Figure 1: Logic flow for interpreting thermal analysis data during validation. Note the specific check for the 76-79°C endotherm corresponding to the starting material.[1][2]

Experimental Protocol: The "Self-Validating" System

To ensure scientific integrity, every melting point run must include a System Suitability Test (SST) .[2][4]

Step-by-Step Procedure:

  • SST Preparation:

    • Select a USP Melting Point Reference Standard that brackets the expected range (e.g., Sulfanilamide, MP ~165 °C, if the target falls near this range) [2].[1]

    • Run the standard before the sample.[4]

    • Requirement: The measured range of the standard must fall within ±0.5 °C of the certificate value.

  • Sample Preparation (Critical):

    • Drying: Dry the this compound sample at 60 °C under vacuum for 4 hours. Rationale: Retained solvent depresses MP (Raoult’s Law).[1][2][4]

    • Packing: Tap the capillary on a hard surface at least 10 times.[4] Rationale: Loose packing causes air pockets, leading to poor heat transfer and falsely high ranges.[4]

  • Measurement (Automated Capillary):

    • Set Start Temperature: 5 °C below expected onset.

    • Ramp Rate: 1.0 °C/min . Warning: Rates >1 °C/min will result in thermal lag and overshoot.[4]

    • Detection: Set threshold for "Clear Point" at 90% transmission.[4]

  • Reporting:

    • Report the range (e.g.,

      
      ).
      
    • If the range exceeds 2.0 °C, the sample is considered impure (likely polymorphic mixture or degradation).[2][4]

References

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 7506, 4-Cyanopyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.).[4] Thermal Analysis of Pharmaceuticals: DSC vs. Melting Point. Retrieved from [Link][1][2]

Sources

A Researcher's Guide to Elemental Analysis Standards for Pyridine Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For drug candidates like pyridine sulfonamides, a class of compounds rich in medicinal chemistry applications, elemental analysis serves as a fundamental tool for confirming molecular formula and ensuring purity.[1][2][3] This guide provides an in-depth comparison of elemental analysis standards, focusing on the nuances of analyzing these heteroaromatic sulfonamides, and offers a robust experimental framework for obtaining accurate and reliable data.

The Indispensable Role of Elemental Analysis

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a cornerstone technique in organic and medicinal chemistry.[2][4] It provides quantitative information about the elemental composition of a sample, which is crucial for:

  • Structural Elucidation: Confirming the empirical formula of a newly synthesized compound.[1]

  • Purity Assessment: Detecting the presence of impurities that may affect a drug's efficacy, stability, or safety.[5][6]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA, which mandate validated analytical methods for drug characterization.[7][8]

For pyridine sulfonamides, the simultaneous and accurate determination of both nitrogen and sulfur is a critical analytical challenge. The pyridine ring introduces a basic nitrogen functionality, while the sulfonamide group contains both nitrogen and sulfur. This unique composition necessitates a well-calibrated and validated analytical method to ensure data integrity.

The Foundation of Accuracy: Combustion Analysis

The most prevalent method for CHNS analysis is high-temperature combustion, often referred to as the Dumas method or dynamic flash combustion.[2][9][10] This technique involves the complete combustion of a sample in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by various detectors, such as thermal conductivity detectors (TCD) for C, H, and N, and infrared or ultraviolet fluorescence detectors for S.[11][12]

The accuracy of this method hinges on the complete conversion of the sample to its gaseous oxides and the precise calibration of the analytical instrument. This is where the selection of appropriate elemental analysis standards becomes critical.

Comparing Commercially Available Elemental Analysis Standards

The choice of a standard is not a trivial matter; it directly impacts the accuracy and reliability of the analytical results. An ideal standard should be:

  • Highly Pure and Homogeneous: Free from impurities that could interfere with the analysis.

  • Stable: Not susceptible to degradation under normal storage conditions.

  • Of Known Stoichiometry: Having a precisely defined and certified elemental composition.

For the analysis of pyridine sulfonamides, several types of standards can be considered. The following table provides a comparison of commonly used standards:

Standard TypeKey CharacteristicsAdvantages for Pyridine Sulfonamide AnalysisDisadvantages
Pure Organic Compounds High purity, well-defined chemical structure (e.g., Sulfanilamide, Cystine)Structurally similar to sulfonamides, providing a good matrix match.[13]May not fully represent the combustion behavior of all pyridine sulfonamides.
Certified Reference Materials (CRMs) Certified elemental composition with a stated uncertainty, traceable to primary standards.High level of accuracy and traceability, essential for method validation and regulatory submissions.Can be more expensive than other standards.
In-house or Secondary Standards A well-characterized batch of a representative compound.Cost-effective for routine analysis and quality control.Requires extensive characterization and may not have the same level of certification as a CRM.

Recommendation: For method development and validation, the use of a Certified Reference Material (CRM) like Sulfanilamide is highly recommended. Its aromatic sulfonamide structure provides a close matrix match to pyridine sulfonamides. For routine analysis, a well-characterized in-house standard of a representative pyridine sulfonamide can be a cost-effective alternative, provided it has been thoroughly validated against a CRM.

Experimental Protocol: Elemental Analysis of a Model Pyridine Sulfonamide

This section outlines a detailed, step-by-step methodology for the CHNS analysis of a hypothetical pyridine sulfonamide, "Pyrido-sulfanilamide."

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry. Any residual solvent will significantly impact the hydrogen and carbon values.[10]

  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a calibrated microbalance. The small sample size necessitates high accuracy in weighing.[6]

  • Seal the tin capsule to ensure no loss of sample.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified standard such as Acetanilide for CHN and Sulfanilamide for S.

  • Perform a multi-point calibration to ensure linearity over the expected concentration range of the elements in the sample.

  • Run a blank (empty tin capsule) to determine the background signal.

3. Sample Analysis:

  • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

  • The sample undergoes rapid combustion at high temperatures (typically >900°C) in a stream of pure oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.

  • The gases are then separated by a chromatographic column and detected by their respective detectors.

4. Data Analysis and Acceptance Criteria:

  • The instrument software calculates the percentage of C, H, N, and S in the sample based on the detector signals and the calibration curve.

  • Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula of Pyrido-sulfanilamide.

  • For a compound to be considered pure, the experimental values should be within ±0.4% of the theoretical values.[14] This is a widely accepted criterion in pharmaceutical analysis.

Workflow and Logic of Elemental Analysis

The following diagrams illustrate the experimental workflow and the logical relationships that ensure a self-validating protocol.

Elemental_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Evaluation Sample Homogenize & Dry Sample Weigh Accurately Weigh 1-3 mg Sample->Weigh Encapsulate Seal in Tin Capsule Weigh->Encapsulate Analyze Combustion & Detection Encapsulate->Analyze Standard Prepare Certified Standard Calibrate Instrument Calibration Standard->Calibrate Calibrate->Analyze Calculate Calculate % Element Calibrate->Calculate Analyze->Calculate Compare Compare to Theoretical Calculate->Compare Validate Acceptance Criteria Met? (±0.4%) Compare->Validate

Caption: Experimental workflow for CHNS elemental analysis.

Self_Validating_Logic cluster_inputs Inputs & Controls cluster_process Analytical Process cluster_outputs Outputs & Validation Pure_Sample Pure & Dry Sample Ensures accurate representation of the molecule Complete_Combustion Complete Combustion Ensures all elements are converted to detectable gases Pure_Sample->Complete_Combustion Certified_Standard Certified Standard Provides a traceable and accurate reference point Linear_Calibration Linear Calibration Establishes a reliable signal-to-concentration relationship Certified_Standard->Linear_Calibration Calibrated_Balance Calibrated Microbalance Guarantees precise sample mass determination Accurate_Results Accurate %C,H,N,S The direct outcome of a controlled process Calibrated_Balance->Accurate_Results Complete_Combustion->Accurate_Results Linear_Calibration->Accurate_Results Validation Validation (±0.4% Agreement) Confirms the integrity of the entire analytical system Accurate_Results->Validation

Caption: Logic diagram of the self-validating elemental analysis protocol.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Action(s)
Low Nitrogen Values Incomplete combustion, leaks in the system, or improper calibration.Check furnace temperature, ensure a good seal on the sample capsule, and recalibrate the instrument.
High Hydrogen Values Presence of residual water or solvent in the sample.Thoroughly dry the sample under vacuum before analysis.
Inconsistent Sulfur Readings Incomplete conversion of sulfur to SO₂, or interference from other elements.Use a combustion catalyst (e.g., vanadium pentoxide), and check for potential interferences.
Poor Reproducibility Sample inhomogeneity, inconsistent weighing, or instrument drift.Ensure the sample is finely powdered and well-mixed, use a calibrated microbalance, and run standards frequently to monitor instrument performance.[10]
Conclusion

The elemental analysis of pyridine sulfonamide compounds is a critical step in their development as potential drug candidates. By understanding the principles of combustion analysis, carefully selecting appropriate standards, and adhering to a robust and validated experimental protocol, researchers can ensure the accuracy and reliability of their data. This, in turn, provides a solid foundation for the subsequent stages of drug development and contributes to the overall quality and safety of new pharmaceutical products.

References

  • Pyridine Pharmaceutical Secondary Standard; Certified Reference Material 110-86-1.
  • LECO - Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. (2023).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC.
  • Total Nitrogen/Sulfur Combustion Analyzer - EST Analytical.
  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP).
  • Elemental Analysis for Compliance, Purity, and Performance | Lab Manager. (2025).
  • Standards and CRMs - Elemental Microanalysis.
  • Elemental Impurity Analysis | Pharmaceutical Technology. (2025).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyanopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Risk Assessment

Understanding the chemical's potential hazards is the critical first step in safe handling and disposal. The structure of 4-Cyanopyridine-2-sulfonamide combines a pyridine ring, a nitrile (cyano) group, and a sulfonamide group, each contributing to its overall toxicological and chemical profile.

  • 4-Cyanopyridine Moiety : This component is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin and serious eye irritation.[1][2] Pyridine and its derivatives are generally considered hazardous waste and are often flammable.[2][3] Upon combustion, they can release toxic fumes, including nitrogen oxides and carbon oxides.[4]

  • Sulfonamide Moiety : As a class, sulfonamides require careful handling. Disposal protocols for related sulfonamide compounds emphasize treating them as chemical waste to be managed by licensed disposal services.[5][6]

  • Nitrile (Cyano) Group : While the reactivity of the nitrile in this specific aromatic structure is lower than that of inorganic cyanide salts, thermal decomposition or specific chemical reactions could potentially release cyanide compounds. Therefore, it is prudent to handle it with the caution afforded to cyanide-containing substances.[7]

Based on these components, this compound should be presumed to be a toxic and irritant solid.

Table 1: Summary of Hazardous Properties (Inferred)
PropertyHazard Class (Based on 4-Cyanopyridine & Related Compounds)Rationale and Key Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][8]Avoid generating dust.[9] Handle only in a well-ventilated area or chemical fume hood.[10] Use appropriate PPE to prevent all routes of exposure.
Skin Irritation Causes skin irritation.[1]Avoid all personal contact.[9] Wear chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious eye irritation.[1]Wear chemical safety goggles or a face shield.[8] Ensure an eyewash station is readily accessible.[1]
Environmental Hazard Assumed to be harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[3][11]
Combustibility May be a combustible solid.[2]Store away from heat and ignition sources. Upon combustion, may emit toxic fumes like nitrogen oxides, sulfur oxides, and cyanides.[4]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted. The following PPE is mandatory.

  • Eye Protection : Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[8][12]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[8] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : A lab coat should be worn to protect against skin exposure.[8] Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection : All handling of solid this compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][13]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or poured down the drain.[3][14]

Methodology: Segregation and Professional Disposal

The only appropriate method for disposal is through a licensed professional waste management service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[4]

Step 1: Waste Segregation and Containerization

  • Collect Waste : Collect all solid waste of this compound, including contaminated weighing papers, gloves, and pipette tips, in a designated, compatible, and sealable hazardous waste container.[3][6]

  • Container Choice : The container must be made of a material chemically resistant to pyridines and nitriles (e.g., high-density polyethylene). It must have a secure, tight-fitting lid.[11]

  • Avoid Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes must be segregated to prevent dangerous reactions.[14]

Step 2: Labeling

  • Immediate Labeling : As soon as the first particle of waste is added, label the container.[14]

  • Required Information : The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound." Note any known hazards such as "Toxic" and "Irritant."[3]

Step 3: Storage

  • Designated Area : Store the sealed waste container in a designated, cool, and well-ventilated waste accumulation area.[11]

  • Secondary Containment : The container should be placed in secondary containment (such as a larger plastic tub) to contain any potential leaks.[14]

  • Incompatibles : Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[15]

Step 4: Arranging for Disposal

  • Contact EHS : Contact your institution's EHS department or the designated hazardous waste coordinator to schedule a pickup.[16]

  • Provide Information : Be prepared to provide all necessary information about the waste, including its name, quantity, and hazard profile.

  • Documentation : Maintain accurate records of the waste generated, including the accumulation start date and the quantity, as required by institutional and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Diagram 1: Disposal Workflow for this compound

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposal gen Generate Waste (e.g., excess reagent, contaminated items) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) container Place in Compatible, Sealed Waste Container ppe->container Segregate Waste labeling Label Container: 'Hazardous Waste' 'this compound' 'Toxic, Irritant' container->labeling storage Store in Designated Area with Secondary Containment labeling->storage ehs Contact EHS for Pickup storage->ehs Request Disposal pickup Licensed Contractor Disposes via Incineration ehs->pickup

Caption: Disposal workflow for this compound.

Emergency Procedures

Spill Response In the event of a small spill, follow these procedures while wearing full PPE:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.[15]

  • Contain : Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Avoid creating dust.[9][12]

  • Collect : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Exposure Response

  • Skin Contact : Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Regulatory Context

The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][17] Waste pyridine is specifically considered a hazardous waste.[18] It is the responsibility of the user (generator) to determine if a waste is hazardous and to manage it accordingly.[5] Always adhere to the specific protocols established by your institution's EHS department, as they are designed to ensure compliance with all local, state, and federal regulations.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • Cole-Parmer. (2005). 3-Cyanopyridine, 98% Material Safety Data Sheet. Retrieved from Cole-Parmer. [Link]

  • MSDSOnline. (n.d.). 4-Cyanopyridine - Material Safety Data Sheet (MSDS). Retrieved from MSDSOnline. [Link]

  • Jubilant Ingrevia. (2024). 2-Cyanopyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). CYANIDES (as CN). Retrieved from OSHA. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from NJ.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). (1995). ToxFAQs for Pyridine. Retrieved from EPA. [Link]

  • PENTA. (2024). Pyridine Safety Data Sheet. Retrieved from PENTA. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from ASHP. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from eCFR. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from EPA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.